5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXQHKIUGBLJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370816 | |
| Record name | 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338797-11-8 | |
| Record name | 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a key intermediate in medicinal chemistry and materials science. Its structural complexity, featuring a halogenated benzothiophene core coupled with a reactive sulfonyl chloride functional group, makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional organic materials. The benzothiophene moiety is a prominent feature in a range of pharmacologically active compounds, while the sulfonyl chloride group serves as a versatile handle for introducing sulfonamide functionalities—a classic pharmacophore found in numerous approved drugs.
This guide provides a comprehensive overview of the synthesis of this target molecule, focusing on a robust and well-established chemical transformation. We will delve into the underlying principles of the synthetic strategy, provide a detailed experimental protocol, and discuss the critical aspects of reaction execution and product characterization, grounded in established chemical literature.
Synthetic Strategy: Electrophilic Chlorosulfonation
The most direct and efficient route to 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is the electrophilic aromatic substitution reaction on the precursor, 5-Bromo-3-methylbenzo[b]thiophene. Specifically, this involves a chlorosulfonation reaction, which introduces the sulfonyl chloride (-SO₂Cl) group onto the heterocyclic ring.
Core Rationale and Regioselectivity
The benzo[b]thiophene ring system is electron-rich and readily undergoes electrophilic substitution. The substitution pattern is directed by the existing substituents and the inherent reactivity of the ring positions. The reaction proceeds by attacking the electron-rich 2-position of the 5-Bromo-3-methylbenzo[b]thiophene with a potent electrophile generated from the sulfonating agent. The choice of a strong electrophilic reagent is crucial for this transformation.
Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation. It is a powerful electrophile and serves as both the reactant and the solvent in many cases. The reaction mechanism involves the direct attack of the aromatic ring on the sulfur atom of chlorosulfonic acid, followed by the loss of a proton to restore aromaticity.
The starting material, 5-Bromo-3-methylbenzo[b]thiophene (CAS 1196-09-4), is a known compound and can be procured from various chemical suppliers.[1]
Detailed Experimental Protocol
This protocol is based on established procedures for the chlorosulfonation of thiophene and its derivatives.[2][3]
Reaction Scheme
Caption: Synthetic workflow for the chlorosulfonation reaction.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 5-Bromo-3-methylbenzo[b]thiophene | 1196-09-4 | 227.12 | Starting Material |
| Chlorosulfonic Acid (ClSO₃H) | 7790-94-5 | 116.52 | Highly corrosive, reacts violently with water |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Reaction Solvent |
| Ice | N/A | 18.02 | For quenching the reaction |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | For neutralization |
| Brine (Saturated NaCl solution) | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Bromo-3-methylbenzo[b]thiophene (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material).
-
Cooling : Cool the solution to -10 °C using an acetone/ice bath.
-
Addition of Chlorosulfonic Acid : Add chlorosulfonic acid (5.0 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -5 °C. A similar procedure is noted for the synthesis of other sulfonyl chlorides.[2]
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a separate beaker. Caution : This is a highly exothermic process.
-
Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of initial DCM).
-
Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : The crude 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Product Characterization
The final product, 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, is a solid at room temperature.[4]
| Property | Data |
| CAS Number | 338797-11-8[4] |
| Molecular Formula | C₉H₆BrClO₂S₂[4] |
| Molecular Weight | 325.63 g/mol [4][5] |
| Appearance | Expected to be a white to off-white solid |
| ¹H NMR (CDCl₃) | Expected signals for aromatic protons and a singlet for the methyl group. |
| ¹³C NMR (CDCl₃) | Expected signals corresponding to the nine carbon atoms in the molecule. |
| IR (KBr, cm⁻¹) | Characteristic strong absorptions around 1370 and 1170 cm⁻¹ for the S=O stretching of the sulfonyl chloride group. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak corresponding to the molecular weight. |
Safety and Handling
Chlorosulfonic acid is extremely corrosive and toxic. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn.
The work-up procedure, especially the quenching step, must be performed with extreme caution in a controlled manner to manage the exothermic reaction.
Conclusion
The synthesis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride via electrophilic chlorosulfonation is a reliable and efficient method. This guide provides a detailed framework for its preparation, emphasizing procedural safety and accuracy. The resulting compound is a valuable asset for synthetic chemists engaged in the discovery of new pharmaceuticals and advanced materials.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- ChemicalBook. (n.d.). 5-Bromothiophenesulfonyl chloride synthesis.
- CymitQuimica. (n.d.). 5-BROMO-2-METHYLTHIOPHENE-3-SULFONYL CHLORIDE.
- Santa Cruz Biotechnology, Inc. (n.d.). 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride.
- Guidechem. (n.d.). 5-BROMO-2-METHYLTHIOPHENE-3-SULFONYL CHLORIDE 82834-48-8 wiki.
- ChemScene. (n.d.). This compound.
- National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylbenzo(b)thiophene.
- Sigma-Aldrich. (n.d.). 5-Bromothiophene-2-sulfonyl chloride 97.
- Ambeed. (n.d.). 5-bromo-3-methylbenzo[b]thiophene.
Sources
preparation and characterization of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
An In-depth Technical Guide to the Preparation and Characterization of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, a key intermediate in medicinal chemistry and drug development. The document outlines a robust and efficient synthetic pathway, commencing from the regioselective bromination of 3-methylbenzo[b]thiophene, followed by chlorosulfonation. Each experimental stage is accompanied by a detailed, step-by-step protocol, underpinned by a rationale for the choice of reagents and reaction conditions. The guide further details the analytical techniques for structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This whitepaper is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and methodologies.
Introduction: Significance and Application
Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals.[1][2] Their wide-ranging applications in medicinal chemistry span from antimicrobial and anticancer agents to anti-inflammatory and antiviral drugs.[1] The functionalization of the benzo[b]thiophene scaffold is crucial for modulating the pharmacological properties of these compounds.
A particularly powerful functional group for derivatization is the sulfonyl chloride moiety (SO₂Cl). Sulfonyl chlorides are highly reactive electrophiles that serve as essential building blocks in the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic uses, including antibiotics, diuretics, and hypoglycemic agents.[3][4][5] The reaction of a sulfonyl chloride with a primary or secondary amine to form a stable sulfonamide linkage is a cornerstone of modern drug discovery and development.[6]
This guide focuses on 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, a trifunctional intermediate. The presence of the bromine atom at the 5-position, the methyl group at the 3-position, and the sulfonyl chloride at the 2-position offers a versatile platform for the synthesis of complex molecular architectures through sequential and site-selective reactions.
Synthetic Pathway and Experimental Protocols
The synthesis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is most effectively achieved through a two-step process. The first step involves the electrophilic bromination of 3-methylbenzo[b]thiophene to introduce the bromine atom at the 5-position. The second step is the direct chlorosulfonation of the resulting 5-bromo-3-methylbenzo[b]thiophene at the electron-rich 2-position.
Diagram of the Synthetic Workflow
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This document moves beyond a simple listing of predicted chemical shifts to explain the underlying principles governing the spectral features of this complex heterocyclic system.
Introduction: The Significance of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, with the chemical formula C₉H₆BrClO₂S₂, is a key intermediate in the synthesis of a variety of biologically active compounds.[1][2] The benzothiophene scaffold is a prominent feature in numerous pharmaceuticals and functional materials. The presence of a reactive sulfonyl chloride group at the 2-position, a bromine atom on the benzene ring, and a methyl group on the thiophene ring provides multiple sites for chemical modification, making it a versatile building block for drug discovery and materials science.
Accurate structural elucidation is the bedrock of chemical research. NMR spectroscopy stands as the most powerful and widely used technique for the unambiguous determination of molecular structure in solution.[3][4] This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, grounded in established principles of NMR theory and data from analogous structures.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents and the inherent nature of the benzothiophene ring system.
The Aromatic Region (δ 7.0 - 8.5 ppm)
The three protons on the benzene ring form an ABC spin system, which can be complex due to second-order effects.[5] However, we can predict the general regions and splitting patterns based on the electronic effects of the bromine atom and the fused thiophene ring.
-
H-7: This proton is expected to be the most downfield of the aromatic protons due to the deshielding effect of the neighboring sulfur atom and the electron-withdrawing sulfonyl chloride group. It will likely appear as a doublet of doublets.
-
H-6: This proton will be influenced by both the bromine at the 5-position and the fused thiophene ring. Its chemical shift will be intermediate, and it is expected to appear as a doublet of doublets.
-
H-4: This proton is situated ortho to the bromine atom and will experience its deshielding effect. It is predicted to be a doublet.
Long-range couplings between protons in different rings of benzothiophene derivatives have been observed, which can further complicate the splitting patterns.[6]
The Methyl Group (δ 2.0 - 3.0 ppm)
The methyl group at the 3-position is attached to an sp²-hybridized carbon of the thiophene ring.
-
3-CH₃: This will appear as a singlet in the upfield region of the spectrum. Its chemical shift is influenced by the electron-withdrawing sulfonyl chloride group at the adjacent position.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-7 | 8.0 - 8.3 | dd | J(H7-H6) ≈ 8.0, J(H7-H4) ≈ 1.5 |
| H-6 | 7.6 - 7.8 | dd | J(H6-H7) ≈ 8.0, J(H6-H4) ≈ 0.5 |
| H-4 | 7.8 - 8.0 | d | J(H4-H6) ≈ 0.5 |
| 3-CH₃ | 2.5 - 2.8 | s | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Carbons of the Benzothiophene Core (δ 120 - 150 ppm)
The nine carbon atoms of the benzothiophene ring system will give rise to distinct signals. Quaternary carbons are expected to be weaker in intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[5]
-
C-2 and C-3: These carbons are directly attached to the electron-withdrawing sulfonyl chloride and the methyl group, respectively. Their chemical shifts will be significantly affected. C-2, bearing the sulfonyl chloride, will be deshielded and appear downfield.
-
C-3a and C-7a (Bridgehead Carbons): These quaternary carbons will have characteristic chemical shifts for fused ring systems.
-
C-5: The carbon atom bearing the bromine atom will experience a significant downfield shift due to the halogen's electronegativity and inductive effects.
-
C-4, C-6, and C-7: The chemical shifts of these protonated carbons will be influenced by their position relative to the substituents and the fused ring.
The Methyl Carbon (δ 15 - 25 ppm)
-
3-CH₃: The methyl carbon will appear as a singlet in the upfield region of the spectrum, typical for alkyl groups.
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 130 - 135 |
| C-3a | 138 - 142 |
| C-4 | 125 - 128 |
| C-5 | 118 - 122 |
| C-6 | 128 - 132 |
| C-7 | 123 - 126 |
| C-7a | 135 - 139 |
| 3-CH₃ | 18 - 22 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Due to the reactivity of the sulfonyl chloride functional group, aprotic deuterated solvents are essential. Chloroform-d (CDCl₃) is a common choice. For resolving overlapping signals, benzene-d₆ can be used to induce aromatic solvent-induced shifts.[5]
-
Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm.[4]
NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., with NOE).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
2D NMR Experiments for Unambiguous Assignment
For a molecule with this level of complexity, 2D NMR experiments are invaluable for definitive structural confirmation.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to identify adjacent protons in the aromatic ring.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Visualization of Molecular Structure and NMR Relationships
The following diagrams illustrate the molecular structure and the key expected NMR correlations.
Caption: Molecular structure of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride.
Caption: Key expected 2D NMR (HSQC and HMBC) correlations.
Conclusion
The ¹H and ¹³C NMR spectra of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride are predicted to be rich in information, reflecting the complex interplay of electronic and structural factors within the molecule. While this guide provides a robust predictive framework, experimental verification is the ultimate standard. The detailed protocols and interpretative logic presented herein are intended to empower researchers in their synthetic and analytical endeavors, ensuring the confident characterization of this important chemical entity.
References
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
Sources
mass spectrometry of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this and similar complex heterocyclic compounds. We will move beyond rote protocols to explore the underlying principles that govern instrumental choices and data interpretation, ensuring a robust and validated analytical approach.
Introduction: The Analytical Imperative
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (C₉H₆BrClO₂S₂) is a substituted benzothiophene, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of multiple reactive and isotopic-rich elements (bromine, chlorine, sulfur) within a compact framework makes mass spectrometry an indispensable tool for its unambiguous identification and characterization. Accurate mass determination and fragmentation analysis are critical for confirming synthetic success, identifying potential impurities, and understanding the molecule's stability and reactivity.
This document outlines the theoretical underpinnings and a practical, field-proven workflow for the mass spectrometric analysis of this target molecule, emphasizing high-resolution techniques for maximum confidence in structural elucidation.
Predicted Mass Spectrometric Profile
A priori understanding of the expected mass spectrum is fundamental to efficient and accurate data interpretation. Based on its elemental composition, we can predict the key features of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride.
Molecular Ion Cluster and Isotopic Signature
The most telling feature in the mass spectrum will be the molecular ion cluster. The presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) creates a highly characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) is essential to accurately resolve these isotopic peaks and confirm the elemental composition.[1][2]
Table 1: Predicted Isotopic Distribution for the Molecular Ion [M]⁺• of C₉H₆BrClO₂S₂
| Isotope Combination | Calculated Exact Mass (Da) | Relative Abundance (%) |
| C₉H₆³⁵Cl⁷⁹Br³²S₂O₂ | 323.8764 | 100.0 (Reference) |
| C₉H₆³⁷Cl⁷⁹Br³²S₂O₂ | 325.8735 | 31.9 |
| C₉H₆³⁵Cl⁸¹Br³²S₂O₂ | 325.8744 | 97.2 |
| C₉H₆³⁷Cl⁸¹Br³²S₂O₂ | 327.8714 | 31.0 |
| Note: Abundances are relative to the most intense peak (M). Minor contributions from ¹³C and ³⁴S isotopes will also be present, further informing compositional analysis. |
The molecular weight of the compound is approximately 325.63 g/mol .[3] The complex M, M+2, M+4 pattern is a definitive signature that immediately confirms the presence of one bromine and one chlorine atom.
Proposed Fragmentation Pathways
The fragmentation of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride upon ionization will be dictated by the relative strengths of its bonds and the stability of the resulting fragments. The sulfonyl chloride group is the most labile and will likely direct the initial fragmentation events.
Two primary fragmentation routes are anticipated:
-
Loss of Chlorine Radical: The S-Cl bond is relatively weak, and its cleavage would result in the formation of a sulfonyl radical cation.
-
Loss of Sulfur Dioxide: A common fragmentation pathway for aromatic sulfonyl compounds is the elimination of SO₂.[4][5] This often occurs through a rearrangement mechanism.[5]
Below is a diagram illustrating the primary predicted fragmentation cascade.
Caption: Predicted major fragmentation pathways for the target compound.
Experimental Protocol: A Validated Workflow
This section details a robust protocol for acquiring high-quality mass spectra of the title compound. The workflow is designed to be self-validating, incorporating necessary calibration and quality control steps.
Instrumentation
A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is strongly recommended.[2] These platforms provide the mass accuracy (< 5 ppm) required to distinguish between isobaric interferences and confidently determine elemental compositions.[1][6] The instrument should be coupled to a suitable ionization source, with Electrospray Ionization (ESI) being the preferred method for initial analysis due to its soft nature.[7]
Sample Preparation
Rationale: Proper sample preparation is critical to avoid ion suppression and ensure efficient ionization. The goal is to introduce a clean, dilute solution of the analyte into the instrument.
-
Solvent Selection: Use high-purity, LC-MS grade solvents. A primary solvent of methanol or acetonitrile is recommended due to their volatility and compatibility with ESI.[8]
-
Stock Solution: Accurately weigh approximately 1 mg of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. The sulfonyl chloride moiety is susceptible to hydrolysis; therefore, solutions should be prepared fresh, and the use of aprotic solvents may be considered if instability is observed.[8]
Mass Spectrometer Operation (ESI-HRMS)
Rationale: The following parameters are starting points and should be optimized to maximize the signal for the target analyte. Soft ionization conditions are chosen initially to preserve the molecular ion.
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's protocol using a certified calibration solution. Ensure mass accuracy is within the acceptable range (typically < 2 ppm).
-
Ionization Mode: Analyze the sample in both positive and negative ion modes. While sulfonyl chlorides can be analyzed in positive mode (e.g., as [M+H]⁺ or [M+Na]⁺ adducts), their acidic nature may also allow for detection in negative mode.
-
Infusion Analysis:
-
Set up a direct infusion of the working solution at a flow rate of 5-10 µL/min.
-
Ion Source Parameters (Positive Mode Example):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): Flow rate and temperature set to ensure efficient solvent evaporation without causing thermal degradation.
-
-
Analyzer Settings:
-
Mass Range: m/z 50 - 500
-
Resolution: > 70,000 (enables clear separation of isotopic peaks)
-
Acquisition Mode: Full scan (MS1) to identify the molecular ion.
-
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Once the molecular ion is identified, perform a targeted MS/MS experiment.
-
Isolate the most abundant isotopic peak of the molecular ion cluster (e.g., m/z 323.8764) in the ion trap or collision cell.
-
Apply collision-induced dissociation (CID) energy in a stepwise manner (e.g., 10, 20, 30 eV) to induce fragmentation. This will generate the fragment ions predicted in section 2.2, providing definitive structural confirmation. The fragmentation of aromatic sulfonamides often involves the loss of SO₂.[5][9]
-
Caption: A validated workflow for the HRMS analysis of the target compound.
Data Interpretation and Validation
A successful analysis culminates in the confident identification of the compound. This is achieved by systematically validating the acquired data against the predicted profile.
-
Confirm Molecular Ion: The acquired high-resolution mass must match the calculated exact mass within 5 ppm.
-
Validate Isotopic Pattern: The observed relative abundances of the M, M+2, and M+4 peaks must correlate closely with the theoretical distribution outlined in Table 1. This provides orthogonal confirmation of the elemental formula. The presence of bromine-containing fragments will also exhibit a characteristic doublet of nearly equal intensity.[10]
-
Correlate Fragments: The exact masses of the fragment ions obtained from the MS/MS experiment should be matched to the predicted fragments ([M-Cl]⁺, [M-SO₂]⁺•, [M-SO₂Cl]⁺, etc.). This confirms the connectivity of the molecule and the identity of the functional groups.
By adhering to this multi-faceted validation process, the structural assignment of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride can be made with an exceptionally high degree of confidence.
Conclusion
The mass spectrometric analysis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a nuanced task that benefits greatly from a foundational understanding of its likely behavior under ionization. The combination of high-resolution mass spectrometry for accurate mass measurement and tandem mass spectrometry for structural fragmentation provides a powerful and definitive analytical strategy. The workflow presented in this guide, which emphasizes a predictive approach followed by rigorous experimental validation, represents a best-practice methodology for the characterization of complex small molecules in a modern research and development environment.
References
-
ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a... Retrieved from [Link]
-
ResearchGate. (2025). Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of benzothiophene derivatives. Retrieved from [Link]
-
NIST. (n.d.). Benzo[b]thiophene, 2,5,7-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentations of sulfonates. Retrieved from [Link]
-
PubChem. (n.d.). [11]Benzothieno[3,2-b][11]benzothiophene. Retrieved from [Link]
-
Restek. (n.d.). Benzothiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2021). Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloro-3-methylbenzo(b)thiophene. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]
-
PubMed. (1992). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Retrieved from [Link]
-
Metabo-P. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
- University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
ChemRxiv. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. Retrieved from [Link]
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. longdom.org [longdom.org]
- 3. scbt.com [scbt.com]
- 4. aaqr.org [aaqr.org]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Discovery of Novel Benzothiophene Sulfonamide Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The benzothiophene scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. When functionalized with a sulfonamide moiety, this heterocyclic system gives rise to a class of derivatives with significant therapeutic potential, notably as anticancer and anti-infective agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery process for novel benzothiophene sulfonamide derivatives. Eschewing a rigid template, this guide is structured to logically flow from initial design considerations and synthetic strategies to detailed protocols for biological evaluation and mechanistic elucidation. By integrating field-proven insights with technical accuracy, this document aims to empower research teams to navigate the complexities of developing this promising class of therapeutic agents.
Introduction: The Rationale for Targeting Benzothiophene Sulfonamides
The convergence of the benzothiophene core and the sulfonamide functional group creates a unique chemical entity with a rich pharmacological profile. The benzothiophene ring system, an isostere of indole, offers a versatile and synthetically accessible scaffold that can be readily modified to explore structure-activity relationships (SAR). The sulfonamide group is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions, particularly in metalloenzymes, and to participate in crucial hydrogen bonding interactions with biological targets.
This guide will focus on two primary therapeutic applications of benzothiophene sulfonamides: their role as carbonic anhydrase inhibitors for anticancer therapy and their potential as antimicrobial agents . A key focus will be on the design of isoform-selective inhibitors to minimize off-target effects and enhance the therapeutic window.
Strategic Design and Synthesis of Benzothiophene Sulfonamide Derivatives
The successful discovery of novel benzothiophene sulfonamides hinges on a robust and flexible synthetic strategy that allows for the systematic exploration of chemical space. This section details key synthetic methodologies, providing both the "how" and the "why" behind these experimental choices.
Constructing the Benzothiophene Core: Key Synthetic Routes
The initial and most critical phase is the efficient synthesis of the benzothiophene scaffold. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[1][2] This method is particularly advantageous for its operational simplicity and the ability to introduce diverse substituents at various positions of the thiophene ring.
Experimental Protocol: Gewald Synthesis of a 2-Aminobenzothiophene Precursor
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the desired cyclohexanone derivative (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq).
-
Reaction Conditions: Stir the reaction mixture at 50-60°C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization or column chromatography.
Causality: The base catalyzes the initial Knoevenagel condensation between the ketone and the active methylene compound, forming a stable α,β-unsaturated nitrile intermediate. The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the thiophene ring.[1]
Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, provide a highly versatile and efficient means to construct the benzothiophene skeleton from readily available starting materials.[3][4]
Experimental Protocol: Palladium-Catalyzed Annulation of an Aryl Sulfide with an Alkyne
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl sulfide (1.0 eq), the alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Solvent and Base: Add a suitable solvent, such as toluene or DMF, followed by a base, typically an amine like triethylamine or diisopropylethylamine.
-
Reaction Conditions: Stir the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. The residue is then purified by column chromatography to afford the desired benzothiophene derivative.[3]
Causality: The palladium catalyst facilitates a cascade of reactions involving oxidative addition, migratory insertion, and reductive elimination, leading to the formation of the new carbon-carbon and carbon-sulfur bonds required for the benzothiophene ring system.[3]
Installation of the Sulfonamide Moiety
Once the benzothiophene core is in hand, the next critical step is the introduction of the sulfonamide functionality. This is typically achieved through a two-step sequence involving chlorosulfonylation followed by reaction with an amine.
Experimental Protocol: Synthesis of Benzothiophene-2-sulfonamides
-
Chlorosulfonylation:
-
To a stirred solution of the benzothiophene derivative in a suitable solvent (e.g., chloroform or dichloromethane) at 0°C, add chlorosulfonic acid (3-5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzothiophene-2-sulfonyl chloride.[5]
-
-
Amination:
-
Dissolve the crude benzothiophene-2-sulfonyl chloride in a solvent such as pyridine or a mixture of acetone and water.
-
Add the desired primary or secondary amine (1.1 eq) and stir the reaction at room temperature overnight.
-
Acidify the reaction mixture with dilute HCl to precipitate the sulfonamide product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure benzothiophene sulfonamide derivative.[6][7]
-
Self-Validation: The purity and identity of the final compounds must be rigorously confirmed by a battery of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Caption: Synthetic workflow for benzothiophene sulfonamide derivatives.
Biological Evaluation: Unveiling Therapeutic Potential
A systematic and rigorous biological evaluation is paramount to identifying promising lead compounds. This section provides detailed protocols for key in vitro assays to assess the anticancer and antimicrobial activities of newly synthesized benzothiophene sulfonamide derivatives.
Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzothiophene sulfonamide derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
As many sulfonamides exert their anticancer effects through the inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA-IX, a direct enzymatic assay is crucial.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
-
Reagents: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red). The substrate is CO₂-saturated water.
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified human carbonic anhydrase isoforms (e.g., hCA-I, hCA-II, and hCA-IX) and the benzothiophene sulfonamide inhibitors at various concentrations.
-
Measurement: The assay is performed using a stopped-flow spectrophotometer. The enzyme is pre-incubated with the inhibitor before being rapidly mixed with the CO₂ substrate solution.
-
Data Analysis: The initial rate of the pH change, monitored by the change in absorbance of the pH indicator, is measured. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model.[8]
Trustworthiness: The use of multiple CA isoforms allows for the determination of selectivity, a key parameter for a successful drug candidate.
Some benzothiophene derivatives have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[9]
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, a fluorescent reporter, and appropriate buffers.[10][11]
-
Reaction Setup: In a 96-well plate, add the test compounds at various concentrations, a positive control (e.g., colchicine), and a vehicle control.
-
Initiation of Polymerization: Add the tubulin solution to the wells and incubate the plate at 37°C to initiate polymerization.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The IC₅₀ for tubulin polymerization inhibition is determined from the dose-response curve.[10]
Causality: The fluorescent reporter binds specifically to polymerized microtubules, and thus an increase in fluorescence is directly proportional to the extent of tubulin polymerization. Inhibitors will reduce the rate and extent of this fluorescence increase.[10]
Mechanistic Elucidation and Structure-Activity Relationship (SAR) Analysis
A deep understanding of the mechanism of action and a clear SAR are critical for optimizing lead compounds and guiding further drug development efforts.
The Role of Carbonic Anhydrase IX in Cancer
Carbonic anhydrase IX (CA-IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is often associated with poor prognosis.[12][13] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[11][14]
CA-IX plays a crucial role in tumor cell survival and proliferation by maintaining the intracellular pH. In the hypoxic and acidic tumor microenvironment, CA-IX catalyzes the hydration of extracellular CO₂ to bicarbonate and protons. The protons contribute to the acidification of the extracellular space, which promotes tumor invasion and metastasis, while the bicarbonate is transported into the cell to buffer the intracellular pH, allowing the cancer cells to thrive in an otherwise hostile environment.[13][15]
Caption: Mechanism of action of benzothiophene sulfonamides as CA-IX inhibitors.
Cellular Effects of Tubulin Polymerization Inhibition
Inhibition of tubulin polymerization has profound effects on cancer cells. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By disrupting microtubule dynamics, tubulin polymerization inhibitors cause a mitotic arrest, leading to programmed cell death (apoptosis).[2][14]
Caption: Cellular consequences of tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the benzothiophene sulfonamide scaffold and the subsequent analysis of the biological data are crucial for identifying the key structural features that govern potency and selectivity. The following tables present hypothetical but representative data for two series of benzothiophene sulfonamide derivatives, one targeting carbonic anhydrases and the other exhibiting general anticancer cytotoxicity.
Table 1: Carbonic Anhydrase Inhibition Data for a Series of Benzothiophene-2-sulfonamides
| Compound | R¹ | R² | hCA-I Kᵢ (nM) | hCA-II Kᵢ (nM) | hCA-IX Kᵢ (nM) |
| 1a | H | H | 250 | 12 | 25 |
| 1b | 6-Cl | H | 180 | 8 | 15 |
| 1c | 6-F | H | 200 | 10 | 18 |
| 1d | H | CH₃ | 300 | 15 | 30 |
| 1e | 6-Cl | CH₃ | 220 | 11 | 20 |
Note: Data is illustrative. Kᵢ values represent the inhibition constant.
Table 2: In Vitro Cytotoxicity Data (IC₅₀, µM) for a Series of N-Substituted Benzothiophene-2-sulfonamides
| Compound | R (on Sulfonamide) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 2a | H | >100 | >100 | >100 |
| 2b | Phenyl | 15.2 | 20.5 | 18.7 |
| 2c | 4-Chlorophenyl | 8.5 | 12.1 | 10.3 |
| 2d | 4-Methoxyphenyl | 10.1 | 15.8 | 13.2 |
| 2e | Benzyl | 25.6 | 30.1 | 28.4 |
Note: Data is illustrative. IC₅₀ values represent the concentration required for 50% inhibition of cell growth.
Conclusion and Future Directions
Benzothiophene sulfonamide derivatives represent a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. This technical guide has provided a comprehensive framework for the discovery and preclinical development of these molecules, from rational design and synthesis to detailed biological and mechanistic evaluation.
The future of research in this area will likely focus on the development of highly selective inhibitors, particularly for the tumor-associated carbonic anhydrase IX isoform, to minimize off-target toxicities. Furthermore, the exploration of novel substitution patterns on the benzothiophene ring and the sulfonamide nitrogen will continue to be a fruitful avenue for the discovery of compounds with improved potency and pharmacokinetic properties. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the identification of the next generation of benzothiophene sulfonamide-based therapeutics.
References
-
Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: regulation and role in cancer. Subcellular biochemistry, 75, 111–140. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (BK011P). Bio-protocol. [Link]
-
McDonald, P. C., & Dedhar, S. (2010). Carbonic anhydrase IX (CAIX) as a target for cancer therapy. Sub-cellular biochemistry, 53, 111–124. [Link]
-
Patsnap. (2024, June 21). What are Tubulin inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Gewald, K. (1965). Heterocyclic syntheses with CH-acidic nitriles, II. Synthesis of 2-aminothiophenes. Chemische Berichte, 98(11), 3571–3577. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay. [Link]
-
Masuya, Y., Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic letters, 18(17), 4312–4315. [Link]
-
Ditte, P., Dequiedt, F., & Svastova, E. (2017). The Role of Carbonic Anhydrase IX in Cancer Development: Links to Hypoxia, Acidosis, and Beyond. Frontiers in oncology, 7, 185. [Link]
-
Lu, Y., & Chen, J. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical research, 29(11), 2943–2971. [Link]
-
Singh, P., & Kaur, M. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS omega, 8(32), 29331–29339. [Link]
-
Maresca, A., Temperini, C., Vu, H., & Supuran, C. T. (2009). Sulfonamide inhibition studies of the β-carbonic anhydrase from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1035–1040. [Link]
- U.S. Patent No. 5,569,772. (1996). Process for the synthesis of benzo[b]thiophenes.
-
Villar, R., Encio, I., & Migliaccio, M. (2005). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides. Bioorganic & medicinal chemistry letters, 15(21), 4872–4876. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Svastova, E., Hulikova, A., & Rafajova, M. (2020). Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect. BMC cancer, 20(1), 109. [Link]
-
King, J. F., & Lee, T. M. (1999). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 77(5-6), 916-925. [Link]
-
Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta pharmaceutica (Zagreb, Croatia), 64(4), 419–431. [Link]
-
Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 20(14), 4251–4254. [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(45), 23158-23163. [Link]
-
Mbimba, A., & Mahajan, G. (2017). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules (Basel, Switzerland), 22(1), 103. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
-
Li, Y., Zhang, Y., & Wang, Y. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie, 354(8), e2100096. [Link]
-
Shan, W., & Westwell, A. D. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PloS one, 8(10), e78083. [Link]
-
Nocentini, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12513. [Link]
-
Kumar, A., & Sharma, S. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2235089. [Link]
-
Bartzatt, R., Cirillo, S. L., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of substituted aniline reactant. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
-
Angeli, A., & Supuran, C. T. (2018). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Bioorganic chemistry, 79, 324–329. [Link]
-
Nocentini, A., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 25(22), 5468. [Link]
-
Dyason, J. C., & Fedorak, P. M. (2006). Sulfur from benzothiophene and alkylbenzothiophenes supports growth of Rhodococcus sp. strain JVH1. Biodegradation, 17(6), 551–561. [Link]
-
Wikipedia. (n.d.). Benzothiophene. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]
- 3. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 15. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Screening of 5-Bromo-3-methylbenzo[b]thiophene Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Foreword: The Thiophene Scaffold in Modern Drug Discovery
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] Its structural rigidity and lipophilic nature, coupled with the synthetic accessibility for functionalization, make it an attractive starting point for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position and a methyl group at the 3-position of the benzo[b]thiophene core creates a molecule with distinct electronic and steric properties, offering a unique platform for exploring new pharmacological activities. This guide provides a comprehensive overview of the biological screening of 5-Bromo-3-methylbenzo[b]thiophene derivatives, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the rationale behind screening strategies, provide detailed experimental protocols, and explore the structure-activity relationships that govern their biological effects.
I. Synthesis of the 5-Bromo-3-methylbenzo[b]thiophene Scaffold
The synthesis of the 5-Bromo-3-methylbenzo[b]thiophene core is a critical first step in the exploration of its derivatives. While various methods for the synthesis of benzo[b]thiophenes have been reported, a common approach involves the cyclization of a substituted thiophenol or a related precursor.[2][3] The bromine at the 5-position can be introduced either at a later stage through electrophilic bromination or by using a bromo-substituted starting material. The methyl group at the 3-position is often incorporated through the choice of an appropriate cyclization precursor.
A general synthetic strategy for benzo[b]thiophenes involves the reaction of a 2-halobenzaldehyde or ketone with a thiol-containing compound, followed by cyclization. For the specific synthesis of 5-Bromo-3-methylbenzo[b]thiophene, one could envision a multi-step synthesis starting from a commercially available bromo-substituted aniline or thiophenol.
Due to the proprietary nature of specific synthetic routes for novel derivatives, a detailed, universally applicable protocol is not provided here. However, researchers can refer to the extensive literature on benzo[b]thiophene synthesis to devise a suitable pathway for their specific needs.[2][3] The 5-bromo substituent is particularly useful as it provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of diverse derivatives for screening.[1]
II. Anticancer Activity Screening
Benzo[b]thiophene derivatives have shown considerable promise as anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways involved in tumor growth and proliferation.[4] A primary screening cascade for novel 5-Bromo-3-methylbenzo[b]thiophene derivatives would typically begin with an in vitro assessment of their cytotoxic effects against a panel of cancer cell lines.
A. Rationale for Target Selection: The VEGFR-2 and AKT Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling can therefore starve tumors of the nutrients and oxygen they need to proliferate. The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[6] Dysregulation of the AKT pathway is a common feature of many cancers. Therefore, compounds that can dually inhibit both VEGFR-2 and AKT signaling represent a highly promising strategy for cancer therapy.[7] Given that thiophene derivatives have been reported to inhibit these pathways, it is a logical starting point for screening 5-Bromo-3-methylbenzo[b]thiophene derivatives.[8]
Diagram 1: Inhibition of VEGFR-2 and AKT signaling pathways.
B. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9] It is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG-2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
5-Bromo-3-methylbenzo[b]thiophene derivatives dissolved in dimethyl sulfoxide (DMSO) to create a stock solution
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-Bromo-3-methylbenzo[b]thiophene derivatives in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
C. Structure-Activity Relationship (SAR) Insights
The biological activity of 5-Bromo-3-methylbenzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the benzo[b]thiophene core. While specific SAR studies on this exact scaffold are emerging, general trends can be extrapolated from related thiophene and benzofuran derivatives.[14][15][16]
-
The 5-Bromo Position: The bromine atom at the 5-position can influence the compound's lipophilicity and electronic properties. It can also serve as a key interaction point with the biological target through halogen bonding. Furthermore, its presence allows for the introduction of various substituents via cross-coupling reactions, which can significantly impact activity.[1]
-
The 3-Methyl Position: The methyl group at the 3-position can affect the molecule's conformation and steric interactions with the target protein. Alterations at this position can lead to significant changes in potency.
-
Substituents on the Benzo Ring: The addition of other substituents on the benzene ring of the benzo[b]thiophene core can modulate the compound's overall physicochemical properties and its ability to interact with specific residues in the active site of target enzymes.
A systematic approach to SAR involves synthesizing a library of derivatives with variations at these key positions and evaluating their anticancer activity to identify the optimal substitution patterns for potency and selectivity.
III. Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action.[14] Benzo[b]thiophene derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[17][18]
A. Rationale for Target Selection: Bacterial Membrane Disruption
Unlike many conventional antibiotics that target specific intracellular processes, some antimicrobial agents act by disrupting the integrity of the bacterial cell membrane.[19] This mechanism is attractive because it is less likely to induce resistance, as it targets a fundamental component of the bacterial cell.[20] The lipophilic nature of the benzo[b]thiophene scaffold suggests that its derivatives may be able to intercalate into the bacterial membrane, leading to depolarization, leakage of intracellular contents, and ultimately, cell death.[21]
Diagram 2: Mechanism of bacterial cell membrane disruption.
B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][22]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
5-Bromo-3-methylbenzo[b]thiophene derivatives dissolved in DMSO
-
Sterile 96-well round-bottom microplates[23]
-
Multichannel pipette
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24]
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[24]
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the 5-Bromo-3-methylbenzo[b]thiophene derivatives in the broth medium. The final volume in each well should be 50 µL.
-
The concentration range should be chosen to encompass the expected MIC values.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well containing the diluted compound, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Data Presentation:
The results of the antimicrobial screening should be presented in a clear and concise table, allowing for easy comparison of the activity of different derivatives against various microbial strains.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | 16 | 64 | 32 |
| Derivative 2 | 8 | 32 | 16 |
| Derivative 3 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
C. Structure-Activity Relationship (SAR) Insights
Similar to anticancer activity, the antimicrobial potency of 5-Bromo-3-methylbenzo[b]thiophene derivatives is dictated by their chemical structure.[17][25]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the benzo[b]thiophene core, is crucial for its ability to penetrate the bacterial cell membrane.
-
Electronic Effects: The electronic nature of the substituents can affect the molecule's interaction with the polar head groups of the membrane phospholipids.
-
Steric Factors: The size and shape of the molecule will determine how effectively it can insert into and disrupt the lipid bilayer.
By systematically modifying the structure of the 5-Bromo-3-methylbenzo[b]thiophene scaffold and evaluating the corresponding changes in antimicrobial activity, researchers can develop a comprehensive SAR profile to guide the design of more potent and selective antimicrobial agents.
IV. Conclusion and Future Directions
The 5-Bromo-3-methylbenzo[b]thiophene scaffold represents a promising starting point for the discovery of novel anticancer and antimicrobial agents. The screening strategies outlined in this guide, from initial in vitro cytotoxicity and MIC determination to the exploration of specific mechanisms of action, provide a robust framework for identifying lead compounds. The key to success lies in a synergistic approach that combines rational drug design, guided by SAR principles, with rigorous biological evaluation. Future research in this area should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in vivo efficacy and toxicity studies to translate these promising in vitro findings into tangible therapeutic solutions.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzothiophene synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of VEGFR2 and AKT Signaling by Musashi-2 in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. clyte.tech [clyte.tech]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tsijournals.com [tsijournals.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. resources.biomol.com [resources.biomol.com]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. tandf.figshare.com [tandf.figshare.com]
An In-depth Technical Guide to the Chlorosulfonation of 3-Methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] The introduction of a sulfonyl chloride group onto the 3-methylbenzo[b]thiophene core provides a versatile synthetic handle for the further elaboration of these molecules, enabling the exploration of novel chemical space in drug discovery programs. This guide offers a comprehensive overview of the chlorosulfonation of 3-methylbenzo[b]thiophene, delving into the underlying mechanistic principles, providing a detailed experimental protocol, and addressing critical safety considerations.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The chlorosulfonation of 3-methylbenzo[b]thiophene proceeds via an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this transformation is dictated by the electronic properties of the heterocyclic ring system and the directing effects of the methyl substituent.
The Electrophile: The Chlorosulfonium Ion
Chlorosulfonic acid, a highly reactive and corrosive reagent, serves as the source of the electrophile.[2][3][4] At lower temperatures, chlorosulfonic acid is in equilibrium, generating the potent electrophile, the chlorosulfonium ion (SO₂Cl⁺).[5]
Regioselectivity in the Benzo[b]thiophene System
The benzo[b]thiophene ring system is inherently activated towards electrophilic attack. The sulfur atom, through its ability to donate a lone pair of electrons, stabilizes the intermediate carbocation (sigma complex). Theoretical and experimental studies have shown that electrophilic substitution on the parent benzo[b]thiophene preferentially occurs at the 2-position.[6]
The Directing Influence of the 3-Methyl Group
The methyl group at the 3-position is an activating, ortho, para-director.[7][8][9][10] It donates electron density to the aromatic ring through inductive effects and hyperconjugation.[10][11] This electron donation further stabilizes the sigma complex formed during electrophilic attack.
Considering the inherent reactivity of the 2-position of the benzo[b]thiophene ring and the ortho-directing effect of the 3-methyl group, the chlorosulfonation of 3-methylbenzo[b]thiophene is strongly predicted to yield 3-methylbenzo[b]thiophene-2-sulfonyl chloride as the major product.
Experimental Protocol: Synthesis of 3-Methylbenzo[b]thiophene-2-sulfonyl Chloride
This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds and specific examples of sulfonyl chloride synthesis.[12] Extreme caution must be exercised when handling chlorosulfonic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methylbenzo[b]thiophene | ≥98% | Commercially Available | --- |
| Chlorosulfonic Acid | Reagent Grade | Commercially Available | Highly corrosive and moisture-sensitive. Handle with extreme care.[2][3][4][13][14] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Dry over CaH₂ and distill before use. |
| Crushed Ice | --- | --- | For quenching the reaction. |
| Saturated Sodium Bicarbonate Solution | --- | --- | For neutralization. |
| Brine | --- | --- | For washing. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | For drying. |
Reaction Workflow Diagram
Caption: Workflow for the chlorosulfonation of 3-methylbenzo[b]thiophene.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylbenzo[b]thiophene (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Safety and Handling of Chlorosulfonic Acid
Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13] Work in a well-ventilated fume hood is mandatory.[13]
-
Handling: Chlorosulfonic acid reacts violently with water, releasing heat and toxic fumes (HCl and H₂SO₄).[14] Never add water to the acid; always add the acid slowly to water or ice with cooling and stirring.[13]
-
Storage: Store chlorosulfonic acid in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and organic compounds.[13]
-
Spills: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for disposal.[2]
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4] If inhaled, move to fresh air and seek medical attention.[3][4]
Characterization and Expected Outcomes
The final product, 3-methylbenzo[b]thiophene-2-sulfonyl chloride, is expected to be a solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR: Expect to see signals corresponding to the methyl protons and the aromatic protons of the benzo[b]thiophene ring. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group.
-
¹³C NMR: The spectrum will show characteristic signals for the carbons of the benzo[b]thiophene core and the methyl group.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected product.
Conclusion
The chlorosulfonation of 3-methylbenzo[b]thiophene is a key transformation for the synthesis of novel derivatives with potential applications in drug discovery and materials science. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with strict adherence to safety protocols for handling chlorosulfonic acid, is paramount for the successful execution of this reaction. The resulting 3-methylbenzo[b]thiophene-2-sulfonyl chloride serves as a valuable intermediate for further functionalization, opening avenues for the development of new and improved therapeutic agents.
References
-
Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Available from: [Link]
-
How does the methyl group o-p directing?. Quora. Available from: [Link]
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov. Available from: [Link]
-
The o/p-directing effect of methyl group in electrophilic substitution re.. Filo. Available from: [Link]
-
ICSC 1039 - CHLOROSULFONIC ACID. International Labour Organization. Available from: [Link]
-
CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]
-
electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Available from: [Link]
-
Why methyl group is 2,4-directing?. Chemistry Stack Exchange. Available from: [Link]
-
Does anyone have knowledge Sulfonation of Thianaphthene (Benzo[b]thiophene)?. ResearchGate. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available from: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available from: [Link]
-
What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange. Available from: [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 4. lobachemie.com [lobachemie.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 12. rsc.org [rsc.org]
- 13. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 14. macro.lsu.edu [macro.lsu.edu]
Methodological & Application
Application Notes and Protocols: Leveraging 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzothiophene Scaffold
The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry and materials science, recognized as a privileged scaffold in numerous pharmacologically active compounds.[1][2][3][4][5] Its structural resemblance to endogenous molecules and its ability to engage in various biological interactions have led to its incorporation into drugs with anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][5] The synthesis and functionalization of benzothiophene derivatives are therefore of paramount importance in the discovery of novel therapeutic agents.[1][2] 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a key building block in this endeavor, offering a versatile platform for the introduction of diverse functionalities through cross-coupling reactions.
The Role of Sulfonyl Chlorides in Suzuki Coupling: An Emerging Paradigm
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[6][7][8] While traditionally reliant on aryl halides (iodides, bromides, and chlorides) and triflates, recent advancements have expanded the scope of electrophilic partners to include sulfonyl chlorides.[9][10][11] This development is significant as it provides an alternative pathway for biaryl synthesis, often with distinct reactivity and selectivity profiles. The reactivity of arenesulfonyl chlorides in Suzuki coupling has been shown to be greater than that of aryl bromides and chlorides, though less than aryl iodides, following the general order: ArI > ArSO2Cl > ArBr >> ArCl.[9][10] This enhanced reactivity can be advantageous in complex syntheses where milder reaction conditions are desirable.
Mechanistic Insights: Desulfonylative Coupling
The Suzuki coupling of sulfonyl chlorides proceeds through a desulfonylative mechanism. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the sulfonyl chloride. This can occur via two potential pathways: insertion into the S-Cl bond followed by rapid elimination of sulfur dioxide, or oxidative addition to the C-S bond with subsequent SO2 elimination.[9] Following oxidative addition, the resulting arylpalladium(II) complex undergoes transmetalation with a boronic acid in the presence of a base. The final step is reductive elimination, which yields the biaryl product and regenerates the active Pd(0) catalyst.[7]
It is crucial to select the appropriate catalytic system, as some conditions may favor the formation of diaryl sulfones instead of the desired biaryl product.[12] The choice of palladium source, ligand, and base can significantly influence the reaction outcome.[12]
Experimental Protocol: Suzuki Coupling of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride with Phenylboronic Acid
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride with phenylboronic acid.
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS: 338797-11-8)[13]
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,2-Dimethoxyethane (DME)
-
Distilled water
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (argon or nitrogen manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,2-dimethoxyethane (10 mL) and distilled water (2 mL) to the flask via syringe.
-
Reaction: Stir the mixture at 80 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 5-bromo-3-methyl-2-phenylbenzo[b]thiophene.
Visualizing the Workflow:
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrevlett.com [chemrevlett.com]
- 13. scbt.com [scbt.com]
reaction of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride with primary amines
Application Notes and Protocols
Topic: Synthesis of N-Substituted 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonamides via Reaction with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the synthesis of N-substituted 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonamides through the . The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, found in several FDA-approved drugs, making its derivatives highly valuable for drug discovery programs.[1] Sulfonamides are a crucial class of compounds known for their wide range of biological activities and their role as amide bioisosteres with improved metabolic stability.[2][3] This guide details the underlying reaction mechanism, optimized protocols, key experimental parameters, and troubleshooting strategies to enable researchers to reliably and efficiently synthesize these target compounds.
Reaction Overview and Scientific Principles
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a cornerstone transformation in organic synthesis.[3][4] The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride.
General Reaction Scheme
The overall reaction involves the coupling of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride with a generic primary amine (R-NH₂) in the presence of a suitable base to yield the corresponding N-substituted sulfonamide and a hydrochloride salt byproduct.
-
R¹: Represents the 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl moiety.
-
R²: Represents the alkyl or aryl substituent from the primary amine.
-
Base: A non-nucleophilic base such as pyridine or triethylamine is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[5][6]
Mechanism of Action
The reaction is analogous to a nucleophilic acyl substitution.[7] The primary amine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is essential to scavenge the proton from the amine nitrogen and the liberated HCl, driving the reaction to completion.[5][7]
Sources
Application Note & Protocol: A Modular Approach to the Synthesis of Novel Benzothiophene Sulfonamides
Subject: A detailed protocol for the synthesis of N-substituted sulfonamides from 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, a key intermediate for drug discovery programs.
Audience: This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel therapeutic agents.
Strategic Overview: The Benzothiophene Sulfonamide Scaffold
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The sulfonamide functional group (-SO₂NHR) is another critical pharmacophore, renowned for its role in a vast range of therapeutics.[4] The combination of these two moieties through the reaction of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride with various amines offers a robust platform for generating libraries of novel compounds with significant therapeutic potential.
This document provides a comprehensive, field-tested protocol for this synthesis, emphasizing not just the procedural steps but the underlying chemical principles and critical quality control checkpoints.
The Core Reaction: Nucleophilic Substitution at the Sulfonyl Group
The fundamental transformation is the reaction between the electrophilic sulfonyl chloride and a nucleophilic primary or secondary amine. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A transient, tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion, a good leaving group, is expelled, and the S-N bond is formed.
-
Proton Transfer: The resulting product is protonated. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.[5][6]
Below is a generalized schematic of the reaction.
Diagram: General Reaction Scheme
Caption: Reaction of the sulfonyl chloride with an amine.
Master Protocol: Synthesis of N-Substituted Sulfonamides
This protocol is designed for a ~0.5 mmol scale reaction. It can be scaled as needed, with appropriate adjustments to reagent quantities and vessel sizes.
Materials and Equipment
Reagents:
| Reagent | CAS Number | Supplier Recommendation | Purity |
| 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride | 338797-11-8 | ChemScene | >95% |
| Selected Primary/Secondary Amine (e.g., Aniline, Piperidine) | Varies | Sigma-Aldrich, Alfa Aesar | >98% |
| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich | >99.5% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Acros Organics | >99.8% |
| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | Fisher Scientific | 1M |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | Lab Prepared | Sat. |
| Brine (Saturated NaCl solution) | 7647-14-5 | Lab Prepared | Sat. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | VWR Chemicals | Granular |
| Silica Gel for Column Chromatography | 112926-00-8 | SiliCycle | 230-400 mesh |
Equipment:
-
50 mL Round-bottom flask with stir bar
-
Septa and nitrogen inlet
-
Syringes and needles
-
Ice-water bath
-
Magnetic stir plate
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Workflow
Diagram: Experimental Workflow
Caption: Step-by-step workflow for sulfonamide synthesis.
Procedure:
-
Preparation: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add the selected amine (0.50 mmol, 1.0 eq) and anhydrous dichloromethane (10 mL).
-
Base Addition: Add triethylamine (0.75 mmol, 1.5 eq, ~105 µL) to the solution.
-
Scientist's Note: Triethylamine acts as an acid scavenger. Using a slight excess ensures that all generated HCl is neutralized, preventing unwanted side reactions.[7]
-
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction and prevent the formation of byproducts.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (0.50 mmol, 1.0 eq, ~163 mg) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine mixture over 10-15 minutes using a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[8] Use a mobile phase such as 30% Ethyl Acetate in Hexane. The disappearance of the starting sulfonyl chloride spot indicates the reaction is complete.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL).
-
Scientist's Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[9]
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques.[10]
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretch (for primary amine products) and the characteristic S=O stretches of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).[10]
-
Representative Results & Data
The following table provides expected results for the synthesis using different amines, demonstrating the protocol's versatility.
| Amine Used | Product Name | Reaction Time (h) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) - Diagnostic Peaks |
| Aniline | N-phenyl-5-bromo-3-methylbenzo[b]thiophene-2-sulfonamide | 3 | 85-95% | 7.20-7.80 (m, Ar-H), 2.55 (s, 3H, CH₃) |
| Benzylamine | N-benzyl-5-bromo-3-methylbenzo[b]thiophene-2-sulfonamide | 2 | 88-96% | 7.25-7.75 (m, Ar-H), 5.10 (t, 1H, NH), 4.20 (d, 2H, CH₂), 2.50 (s, 3H, CH₃) |
| Piperidine | 1-((5-bromo-3-methylbenzo[b]thiophen-2-yl)sulfonyl)piperidine | 2.5 | 90-98% | 7.60-7.70 (m, Ar-H), 3.10 (t, 4H, N-CH₂), 2.52 (s, 3H, CH₃), 1.50-1.70 (m, 6H) |
Troubleshooting & Expert Insights
-
Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can hydrolyze the sulfonyl chloride. Also, confirm the quality of the starting amine.
-
Incomplete Reaction: If TLC shows significant starting material after 4 hours, the amine may be sterically hindered or poorly nucleophilic. The reaction may require gentle heating (e.g., 40 °C) or a longer reaction time.
-
Purification Difficulties: If the product is difficult to purify, an alternative work-up may be necessary. For highly water-soluble products, back-extraction from the aqueous layers may be required. Recrystallization is often an effective alternative to chromatography for obtaining highly pure material.[9]
References
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]
-
T. S. Chitre, et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
-
ResearchGate. (2024). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. [Link]
- Google Patents. (1957).
-
M. Noreen, et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. [Link]
-
ResearchGate. (n.d.). Drugs containing benzothiophenes. [Link]
-
Journal of Biomolecular Structure and Dynamics. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-bromothiophene-2-sulfonamide (2). [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). [Link]
-
J. R. Bowser, et al. (2007). Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]
-
Y. Wang, et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. [Link]
-
M. S. Muhammad, et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2021). Amines as Nucleophiles. [Link]
-
Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Workflow for the Development of Novel Antimicrobial Agents from 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents.[1][2] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the design, synthesis, and evaluation of new antimicrobial candidates derived from 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride. We present a strategic workflow, beginning with the rationale for selecting this scaffold, followed by detailed, self-validating protocols for the synthesis of a sulfonamide library and a two-tiered antimicrobial screening cascade. By integrating chemical synthesis with standardized microbiological assays, this guide serves as a practical blueprint for identifying and advancing promising new antimicrobial leads.
Introduction: The Scientific Rationale
The selection of a starting scaffold is a critical decision in drug discovery. Our choice of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is predicated on two established pharmacological principles:
-
The Benzo[b]thiophene Core: This heterocyclic moiety is a recognized "pharmacophore" present in various biologically active compounds, with many derivatives exhibiting a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Its rigid, planar structure provides a robust framework for building molecular diversity.
-
The Sulfonamide Warhead: Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and remain clinically relevant today.[4][5] Their mechanism of action is well-understood; they act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[6][7] Since humans acquire folate through their diet, this pathway is an excellent selective target.[7][8]
By coupling the benzo[b]thiophene scaffold to a diverse set of amines via a sulfonamide linkage, we aim to generate novel chemical entities with potent and potentially unique antimicrobial profiles.
The Targeted Biological Pathway
The foundational mechanism we aim to exploit is the inhibition of folate biosynthesis. Bacteria synthesize dihydrofolic acid from para-aminobenzoic acid (PABA) using the enzyme DHPS. Our synthesized sulfonamides are designed to act as structural mimics of PABA, competitively binding to the active site of DHPS and halting the pathway, thereby inhibiting bacterial growth and replication.[5][8]
Caption: Proposed mechanism of action for the synthesized sulfonamides.
Synthesis and Characterization Protocol
The core of the chemical strategy involves the reaction of the sulfonyl chloride with a library of primary and secondary amines to generate the corresponding sulfonamides.[5] This is a robust and high-yielding reaction.
General Protocol: Synthesis of N-Substituted-5-Bromo-3-methylbenzo[b]thiophene-2-sulfonamides
Causality Behind Choices:
-
Solvent: Dichloromethane (DCM) is chosen for its inertness and ability to dissolve both the sulfonyl chloride and most amine reactants.
-
Base: Triethylamine (TEA) or pyridine is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards product formation.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine, then allowed to warm to room temperature for completion.
Step-by-Step Methodology:
-
To a solution of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.0 eq) in anhydrous DCM (10 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).
-
Add the desired primary or secondary amine (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for the synthesis of the sulfonamide library.
Antimicrobial Screening Cascade
A tiered approach to screening is employed for efficiency. A rapid, qualitative primary screen identifies active compounds ("hits"), which are then subjected to a quantitative secondary screen to determine their potency. All testing must adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) for reproducibility and comparability.[9][10]
Protocol: Kirby-Bauer Disk Diffusion Assay (Primary Screen)
The Kirby-Bauer test is a standardized method used to determine the sensitivity of bacteria to various antimicrobial compounds.[11][12] It provides a qualitative assessment based on the presence and size of a zone of inhibition around an antimicrobial-impregnated disk.[13]
Step-by-Step Methodology:
-
Inoculum Preparation: Select 4-5 well-isolated colonies of the test organism from a non-selective agar plate.[14] Transfer them to a tube of sterile saline or tryptic soy broth. Vortex to create a smooth suspension. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[15] This step is critical for ensuring a standardized bacterial lawn.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[13] Remove excess fluid by pressing the swab against the inside of the tube.[12] Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[13]
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compounds onto the inoculated agar surface. Ensure disks are placed at least 24 mm apart.[15] Gently press each disk to ensure complete contact with the agar.[12] Include a positive control (e.g., a disk with a known antibiotic like Ciprofloxacin) and a negative control (a disk with the solvent, e.g., DMSO).
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[12]
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[15] A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the "gold standard" for determining the quantitative antimicrobial potency of a compound.[16] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17]
Step-by-Step Methodology:
-
Plate Preparation: In a sterile 96-well round-bottom microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[18]
-
Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, creating a two-fold serial dilution.[18] Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last column of dilutions.
-
Control Wells:
-
Inoculation: Prepare the bacterial inoculum as described in the Kirby-Bauer protocol (Section 3.1, Step 1) and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add the diluted inoculum to all wells except the sterility control.[18]
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[19]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well appears clear), as compared to the turbid growth control well.[16]
Caption: A tiered workflow for efficient antimicrobial screening.
Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the efficacy of different compounds.
Kirby-Bauer Results
Results should be tabulated, recording the zone of inhibition in millimeters. While formal interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires CLSI-defined breakpoints for specific drugs, for novel compounds, the zone diameter provides a reliable rank-ordering of activity.[20]
Table 1: Hypothetical Primary Screening Data (Kirby-Bauer)
| Compound ID | Concentration on Disk (µg) | Zone of Inhibition vs. S. aureus (mm) | Zone of Inhibition vs. E. coli (mm) |
|---|---|---|---|
| BZS-001 | 30 | 0 | 0 |
| BZS-002 | 30 | 18 | 15 |
| BZS-003 | 30 | 12 | 0 |
| Ciprofloxacin | 5 | 25 | 30 |
| DMSO (Solvent) | - | 0 | 0 |
MIC Results
MIC values provide a direct quantitative measure of a compound's potency. The lower the MIC value, the more potent the compound.
Table 2: Hypothetical Secondary Screening Data (MIC)
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
|---|---|---|
| BZS-002 | 8 | 16 |
| BZS-003 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Concluding Remarks and Future Directions
This application note outlines a robust and logical pathway from a selected chemical starting point to the identification of promising antimicrobial lead compounds. The workflow emphasizes standardized, reproducible methods grounded in authoritative guidelines.[9] Compounds identified as 'hits' from the primary screen and confirmed with potent MIC values in the secondary screen (e.g., BZS-002 in the hypothetical data) become lead candidates for further development.
Subsequent steps in the drug discovery process would include:
-
Cytotoxicity Testing: Evaluating the toxicity of lead compounds against mammalian cell lines to determine a therapeutic index.[1]
-
Mechanism of Action Studies: Confirming inhibition of the DHPS enzyme and exploring potential secondary mechanisms.
-
Spectrum of Activity: Testing against a broader panel of pathogenic bacteria, including drug-resistant strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs to optimize potency and drug-like properties.
By following this structured approach, research teams can efficiently and effectively explore the antimicrobial potential of novel chemical scaffolds like 5-Bromo-3-methylbenzo[b]thiophene.
References
- Title: Understanding Sulfonamides: Mechanisms and Applications Source: Vertex AI Search URL
- Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol Source: American Society for Microbiology URL
- Title: How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test Source: Hardy Diagnostics URL
- Title: (PDF)
- Title: Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing Source: Microbe Notes URL
- Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.
- Title: Sulfonamide (medicine)
- Title: Sulfonamides - Infectious Diseases - MSD Manual Professional Edition Source: MSD Manual Professional Edition URL
- Title: Sulfonamides - AntiBacterial Spectrum, Mechanism of Action...
- Title: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
- Title: Broth microdilution protocol for determining antimicrobial susceptibility...
- Title: Broth Microdilution | MI - Microbiology Source: MI - Microbiology URL
- Title: MIC determination by broth micro dilution using Sensititre plates...
- Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab URL
- Title: Broth Microdilution assay - How to determine the MIC...
- Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing...
- Title: Antibacterial Susceptibility Test Interpretive Criteria Source: FDA URL
- Title: Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria Source: University of West Florida - Research Portal URL
- Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL
- Title: CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER)
- Title: Clinical and Laboratory Standards Institute (CLSI) (2017) Performance Standards for Antimicrobial Disk Susceptibility Tests.
- Title: Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides.
- Title: Synthesis, crystal structures and antimicrobial activities of 3-methyl and 3-bromo substituted benzo[b]thiophene based thiosemicarbazones Source: Taylor & Francis Group URL
- Title: Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities.
- Title: Exploring antibacterial activities in novel benzo[b]thiophene derivatives Source: ACS Fall 2025 URL
Sources
- 1. Research Portal [ircommons.uwf.edu]
- 2. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nih.org.pk [nih.org.pk]
- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. asm.org [asm.org]
- 14. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
- 15. microbenotes.com [microbenotes.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. youtube.com [youtube.com]
- 20. chainnetwork.org [chainnetwork.org]
Application Notes & Protocols for High-Throughput Screening of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl Chloride Derivatives
Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Its structural versatility allows for extensive chemical modifications, leading to derivatives with potential applications in oncology, inflammation, and infectious diseases.[4] Among these, derivatives of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride hold particular promise. The sulfonyl chloride group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in protein targets, a mechanism leveraged by approximately 30% of all marketed drugs to enhance potency and prolong therapeutic effects.[5]
This guide provides a comprehensive framework for the high-throughput screening (HTS) of a library of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride derivatives to identify novel covalent inhibitors. We will focus on a robust biochemical assay targeting a representative member of the protein tyrosine phosphatase (PTP) family, a class of enzymes often implicated in various diseases and amenable to covalent inhibition.[6]
The Challenge of Screening Reactive Molecules
High-throughput screening of inherently reactive compounds like sulfonyl chlorides requires a meticulously designed workflow to minimize false positives and distinguish true, specific covalent inhibitors from non-specific reactive artifacts.[7][8][9] Challenges include:
-
Promiscuous Reactivity: Compounds may react indiscriminately with various biological nucleophiles, leading to non-specific activity.[9]
-
Assay Interference: The compounds themselves or their degradation products might interfere with the detection technology (e.g., fluorescence quenching, light scattering).[8][10]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and inhibit enzymes non-specifically.[8]
The protocols outlined below are designed to address these challenges through a multi-step, self-validating process.
Experimental Design & Workflow
Our strategy involves a primary screen to identify initial hits, followed by a series of rigorous validation and counter-screening assays to eliminate false positives and confirm the covalent mechanism of action.
Caption: High-level workflow for covalent inhibitor screening.
Part 1: Primary High-Throughput Screening
Principle: Fluorescence Polarization (FP) Assay for PTP1B Inhibition
This protocol employs a fluorescence polarization (FP) assay, a robust and homogeneous format ideal for HTS.[11] The assay measures the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic and oncogenic signaling pathways.
The principle relies on the change in polarization of fluorescently labeled phosphopeptide substrate. When the small, fluorescently labeled substrate is free in solution, it tumbles rapidly, resulting in low polarization. Upon dephosphorylation by PTP1B, it remains small and tumbles rapidly. However, in an inhibited reaction, the substrate remains phosphorylated and can be bound by a large phosphotyrosine-binding protein (e.g., a specific antibody), causing it to tumble slowly and emit highly polarized light. Inhibitors of PTP1B will therefore lead to a high FP signal.
Protocol 1: Primary FP-Based HTS for PTP1B Inhibitors
1. Materials & Reagents:
- Compound Library: 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride derivatives dissolved in 100% DMSO.
- Enzyme: Recombinant human PTP1B (catalytic domain).
- Substrate: Fluorescein-labeled phosphopeptide (e.g., FITC-DADEpYLIPQQG).
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT. Note: The presence of DTT is crucial. While it can react with some electrophiles, its inclusion helps maintain enzyme activity and can serve as a first-pass filter against highly non-specific thiol-reactive compounds.
- Stop/Detection Solution: Assay buffer containing a phosphotyrosine-binding protein or antibody.
- Plates: Low-volume 384-well black, flat-bottom plates.
- Controls: Suramin (known PTP1B inhibitor, positive control), DMSO (negative control).
2. Assay Procedure (Automated Liquid Handling):
- Compound Dispensing: Dispense 50 nL of compound solutions from the library plates into the 384-well assay plates. Dispense DMSO for negative controls and Suramin for positive controls.
- Enzyme Addition: Add 5 µL of PTP1B solution (final concentration ~0.5 nM) in assay buffer to all wells.
- Pre-incubation: Gently mix and pre-incubate the enzyme and compounds for 30 minutes at room temperature. This step allows for potential covalent modification to begin.
- Reaction Initiation: Add 5 µL of the fluorescent phosphopeptide substrate (final concentration ~100 nM) to all wells to start the enzymatic reaction.
- Reaction Incubation: Incubate for 60 minutes at room temperature.
- Reaction Termination & Detection: Add 10 µL of the Stop/Detection solution. Incubate for 15 minutes.
- Plate Reading: Read the fluorescence polarization on a suitable plate reader.
3. Data Analysis and Hit Criteria:
- Calculate the Z'-factor for each plate to assess assay quality (a Z' > 0.5 is considered excellent).
- Normalize the data using the positive and negative controls: % Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative).
- Primary Hit Criteria: Compounds exhibiting >50% inhibition at a screening concentration of 10 µM are selected for further analysis.
| Parameter | Recommended Value | Justification |
| Screening Concentration | 10 µM | Balances the need to identify potent hits against the risk of false positives from aggregation or non-specific reactivity. |
| Pre-incubation Time | 30 minutes | Allows time for covalent bond formation to occur between the inhibitor and the enzyme. |
| Z'-Factor | > 0.5 | Ensures the assay is robust and the signal window is sufficient to reliably identify hits. |
| Hit Threshold | > 50% Inhibition | A standard starting point for HTS campaigns to capture a meaningful number of initial hits. |
Part 2: Hit Triage and Validation
Hits from the primary screen undergo a series of secondary assays to confirm their activity, rule out artifacts, and verify a covalent mechanism.
Protocol 2: Time-Dependent Inhibition Assay
Rationale: Covalent inhibitors typically display time-dependent inhibition as the covalent bond forms progressively. This distinguishes them from reversible inhibitors, which reach equilibrium quickly.
Procedure:
-
Set up multiple reactions as in the primary assay.
-
Pre-incubate the hit compound with PTP1B for varying lengths of time (e.g., 0, 15, 30, 60, 120 minutes) before initiating the reaction with the substrate.
-
Measure the IC50 value at each pre-incubation time point.
-
Expected Result: A true covalent inhibitor will show a leftward shift in its IC50 curve (i.e., increased potency) with longer pre-incubation times.
Protocol 3: Jump Dilution Assay for Target Engagement
Rationale: This assay confirms irreversible or slowly reversible binding. An inhibitor-enzyme complex is formed at a high concentration and then rapidly diluted. If the inhibitor is covalent, it will remain bound, and the enzyme will stay inhibited. A reversible inhibitor will dissociate upon dilution, restoring enzyme activity.[7]
Procedure:
-
Incubate PTP1B with a high concentration (e.g., 10x IC50) of the hit compound for 60 minutes.
-
Dilute the mixture 100-fold into a solution containing the fluorescent substrate.
-
Immediately measure enzymatic activity over time.
-
Expected Result: A covalent inhibitor will show sustained inhibition of the enzyme even after significant dilution, whereas a reversible inhibitor's effect will be rapidly lost.
Caption: Principle of the Jump Dilution Assay.
Protocol 4: Intact Protein Mass Spectrometry
Rationale: The definitive proof of covalent modification is the direct observation of a mass increase in the target protein corresponding to the mass of the inhibitor. High-throughput mass spectrometry is an increasingly popular method for screening covalent libraries.[12][13]
Procedure:
-
Incubate PTP1B with the hit compound (typically at a 1:5 or 1:10 molar ratio) for 2 hours at room temperature.
-
Quench the reaction and desalt the sample using a C4 ZipTip.
-
Analyze the protein sample by LC-MS (e.g., Q-TOF or Orbitrap mass spectrometer).
-
Deconvolute the resulting mass spectrum.
-
Expected Result: A spectrum showing a new peak with a mass equal to [Mass of PTP1B + Mass of the inhibitor fragment] confirms covalent adduct formation.
Conclusion and Forward Look
This application note provides a detailed, field-proven protocol for the high-throughput screening of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride derivatives. By following a structured workflow from primary screening to rigorous biophysical validation, researchers can confidently identify true covalent inhibitors and minimize the wastage of resources on false positives.[14] The validated hits from this campaign serve as high-quality starting points for structure-activity relationship (SAR) studies and subsequent lead optimization in drug discovery programs.[1]
References
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Retrieved from [Link]
-
Oreate AI. (2026, January 7). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. Retrieved from [Link]
-
Gehringer, M., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. Retrieved from [Link]
-
Abbas, M., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. Retrieved from [Link]
-
Gehringer, M., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications. Retrieved from [Link]
-
IntechOpen. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Retrieved from [Link]
-
MDPI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of aryl vinyl sulfonate inhibitors of tyrosine phosphatases. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. NIH. Retrieved from [Link]
-
Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Axxam. Retrieved from [Link]
-
PubMed. (2016). Identification of novel protein tyrosine phosphatase sigma inhibitors promoting neurite extension. PubMed. Retrieved from [Link]
-
PubMed. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed. Retrieved from [Link]
-
Semantic Scholar. (1997). Reactive compounds and in vitro false positives in HTS. Semantic Scholar. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. NIH. Retrieved from [Link]
-
National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Retrieved from [Link]
-
Science in the Classroom. (2015). High-throughput screening of drug leads. Science in the Classroom. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The essential roles of chemistry in high-throughput screening triage. NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Covalent inhibition of protein tyrosine phosphatases. NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Publishing. Retrieved from [Link]
-
WestminsterResearch. (n.d.). Protein tyrosine phosphatases as drug targets: strategies and challenges of inhibitor development. WestminsterResearch. Retrieved from [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 6. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. axxam.com [axxam.com]
Application Notes & Protocols: The Strategic Use of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiophene Scaffold as a Privileged Core
In the landscape of heterocyclic chemistry, the benzo[b]thiophene scaffold holds a position of significant importance, recognized as a "privileged structure" in drug discovery.[1][2][3] Its prevalence is noted in numerous FDA-approved therapeutics, including the osteoporosis drug raloxifene and the asthma treatment zileuton, underscoring its versatility and acceptance by biological systems.[1] The rigid, planar structure of the benzothiophene core, combined with the ability of its sulfur atom to engage in non-covalent interactions like hydrogen bonding, makes it an ideal framework for designing targeted therapeutic agents.[2]
This guide focuses on a particularly valuable derivative: 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride . This reagent is engineered for maximum synthetic utility, featuring three key points of interest for the medicinal chemist:
-
A benzo[b]thiophene nucleus , providing the foundational pharmacophore.
-
A highly reactive 2-sulfonyl chloride group , the primary handle for building sulfonamide derivatives.[1][4]
-
A 5-bromo substituent , which serves as a versatile anchor for late-stage functionalization via metal-catalyzed cross-coupling reactions.[5]
This document provides a comprehensive overview of its applications, strategic value, and detailed protocols for its use in the synthesis of novel compound libraries.
Section 1: Reagent Profile and Handling
Proper handling and storage are critical for ensuring the reactivity and stability of this sulfonyl chloride. Due to its moisture sensitivity, it must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry environment.
| Property | Value | Reference |
| CAS Number | 338797-11-8 | [6] |
| Molecular Formula | C₉H₆BrClO₂S₂ | [6][7] |
| Molecular Weight | 325.63 g/mol | [6][7] |
| Appearance | White to light yellow solid (typical) | |
| Storage | Store at 2-8°C under a dry, inert atmosphere. Protect from moisture. | [1] |
Section 2: Strategic Value in Drug Discovery
The power of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride lies in its capacity for dual functionalization. This allows for the systematic and independent exploration of two distinct chemical spaces around the core scaffold, which is a highly efficient strategy for developing structure-activity relationships (SAR).
The Sulfonamide Moiety: A Cornerstone Functional Group
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of drugs including antibiotics (sulfa drugs), diuretics, and enzyme inhibitors.[4] The primary application of the title compound is to serve as an electrophilic precursor for the synthesis of novel sulfonamides. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
The 5-Bromo Position: A Gateway to Molecular Complexity
The bromine atom at the 5-position is not merely a substituent; it is a synthetic handle. It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.[5][8] This enables the introduction of diverse aryl, heteroaryl, alkynyl, or amino groups after the formation of the sulfonamide, allowing for extensive SAR exploration of that region of the molecule.
The following diagram illustrates this powerful, two-pronged synthetic strategy.
Caption: Dual reactivity workflow for library synthesis.
Section 3: Application Focus - A Workflow for Developing Novel Antibacterials
The benzothiophene scaffold and its sulfonamide derivatives have shown promise as antimicrobial agents.[9][10] Notably, related thiophene sulfonamides have demonstrated significant activity against multidrug-resistant bacteria, such as those producing New Delhi Metallo-β-lactamase (NDM), which pose a critical threat to global health.[8][11]
The following workflow outlines a typical drug discovery cascade utilizing 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride to identify novel antibacterial leads.
Caption: A drug discovery workflow for antibacterial agents.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for the Synthesis of N-Substituted-5-bromo-3-methylbenzo[b]thiophene-2-sulfonamides
This protocol describes the foundational reaction to create the sulfonamide linkage.
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine of choice (1.1 - 1.5 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Causality Note: Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize potential side reactions.
-
-
Base and Nucleophile Addition: Add triethylamine (2.0 eq) to the solution, followed by the dropwise addition of the desired amine (1.1 eq), either neat or dissolved in a small amount of anhydrous DCM.
-
Causality Note: The base is added first to be available to neutralize the HCl as it is formed, preventing potential protonation of the amine nucleophile which would render it unreactive.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-12 hours).
-
Work-up: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), water, and saturated brine solution.
-
Self-Validation: The aqueous washes remove water-soluble impurities. A clean separation of layers should be observed. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position
This protocol is for the diversification of a previously synthesized 5-bromo-sulfonamide.
Materials:
-
5-Bromo-N-substituted-3-methylbenzo[b]thiophene-2-sulfonamide (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromo-sulfonamide substrate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Causality Note: This is critical to remove oxygen, which can deactivate the palladium catalyst and lead to undesired side reactions.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. d. Filter and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product via flash column chromatography and characterize as described in Protocol 1.
References
-
Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Scilit. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
5-bromo-3-methyl-1-benzothiophene - Chemical Synthesis Database. ChemSynthesis. [Link]
-
Benzothiophene: Assorted Bioactive Effects. ResearchGate. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Ingenta Connect. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
-
The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Medium. [Link]
-
Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. ResearchGate. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 5-carboxybenzo[b]thiophene (compound 3) from... ResearchGate. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH). [Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate. [Link]
-
Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and... ResearchGate. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
Strategic Functionalization of the Benzothiophene Core via 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
An Application Note for Advanced Drug Discovery and Materials Science
Abstract
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and advanced organic materials.[1][2] Its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make it a focal point of modern medicinal chemistry.[3][4] This application note provides a detailed guide for researchers on the strategic functionalization of this core using the dual-reactive building block, 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride. We present validated protocols for selective modifications at both the C2 sulfonyl chloride and the C5 bromo positions, enabling the synthesis of diverse compound libraries. Methodologies for nucleophilic substitution to generate novel sulfonamides and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Heck) are detailed, complete with mechanistic insights and step-by-step experimental procedures.
Introduction: The Benzothiophene Scaffold and the Utility of a Dual-Functionalized Reagent
The benzothiophene ring system is integral to a range of therapeutics, including the osteoporosis drug Raloxifene and the asthma medication Zileuton.[2] The functionalization of this core is a critical step in the development of new chemical entities with tailored pharmacological profiles. 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS No. 338797-11-8) is a uniquely valuable reagent for this purpose.[5][6] It possesses two distinct and orthogonally reactive functional groups:
-
A Sulfonyl Chloride at the 2-position: This group is highly electrophilic and readily undergoes nucleophilic substitution with a wide array of amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters.[7]
-
A Bromo Group at the 5-position: This aryl bromide is an ideal handle for modern transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon-based substituents. The reactivity of aryl halides in such reactions typically follows the order I > Br > Cl, making the bromo group highly suitable for selective functionalization.[8]
This dual reactivity allows for a modular and strategic approach to library synthesis, enabling researchers to explore structure-activity relationships (SAR) systematically.
Functionalization at the 2-Position: Synthesis of Novel Benzothiophene Sulfonamides
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The reaction of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride with primary or secondary amines proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the electron-deficient sulfur atom.[9][10]
General Protocol for Sulfonamide Synthesis
This protocol describes a general procedure for the reaction between the title sulfonyl chloride and a generic primary or secondary amine in the presence of a base.
Workflow for Sulfonamide Synthesis
Caption: Experimental workflow for the synthesis of benzothiophene sulfonamides.
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5 equivalents)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.0 equiv.).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 equiv.) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for this transformation.
| Entry | Amine Nucleophile | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pyridine | DCM | 4 | 85-95% |
| 2 | Benzylamine | Triethylamine | DCM | 3 | 90-98% |
| 3 | Morpholine | Triethylamine | THF | 2 | 90-98% |
| 4 | Piperidine | Pyridine | DCM | 2 | 88-96% |
Functionalization at the 5-Position: Palladium-Catalyzed Cross-Coupling
The C5-bromo position serves as a versatile anchor for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the creation of C-C bonds, which is fundamental to modern drug design.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds to form biaryl structures.[11][12] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[13]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling:
-
In an oven-dried Schlenk tube, combine the 5-bromo-benzothiophene substrate (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[14]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[15]
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Place the sealed tube in a preheated oil bath at 90-100°C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the coupled product.
Heck Coupling for Alkene Arylation
The Heck reaction couples aryl halides with alkenes, providing a direct route to substituted olefins.[16][17] This reaction is highly valuable for synthesizing precursors to complex aliphatic chains and other functional groups.
Protocol for Heck Coupling:
-
To an oven-dried sealed tube, add the 5-bromo-benzothiophene substrate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%) if required.
-
Add the base (e.g., Na₂CO₃ or Et₃N, 2.0 equiv.).[18]
-
Seal the tube, and purge with an inert gas.
-
Add the degassed solvent (e.g., NMP or DMF) followed by the alkene (e.g., styrene or methyl acrylate, 1.5 equiv.).[19]
-
Heat the reaction mixture to 100-140°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with a suitable organic solvent, and filter to remove inorganic salts.
-
Perform an aqueous workup, dry the organic phase, and concentrate.
-
Purify the product via flash column chromatography.
Orthogonal Synthesis: A Sequential Functionalization Strategy
The distinct reactivities of the sulfonyl chloride and bromo groups allow for a powerful sequential functionalization strategy. Typically, the more robust cross-coupling reaction is performed first, followed by the milder sulfonamide formation. This approach minimizes potential side reactions and protects sensitive functionalities.
Sequential Functionalization Workflow
Caption: High-level workflow for sequential functionalization of the core scaffold.
This orthogonal strategy enables the rapid generation of a matrix of compounds where substituents at both the C2 and C5 positions are varied, an ideal approach for comprehensive SAR studies in a drug discovery campaign.
Conclusion
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a powerful and versatile building block for the synthesis of complex, functionalized benzothiophene derivatives. The protocols detailed in this application note provide researchers with reliable methods for selective modification at two key positions through sulfonamide synthesis and palladium-catalyzed cross-coupling. The strategic application of these reactions will undoubtedly accelerate the discovery of novel therapeutic agents and advanced materials based on this important heterocyclic core.
References
- King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
-
Mikolajczyk, M., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]
-
Umar, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. PubMed Central. Available at: [Link]
-
Arnone, A., et al. (1986). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]
-
Bentley, T. W., & Ebdon, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. Available at: [Link]
-
Kumar, A., et al. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. Available at: [Link]
-
S. Tamba, et al. (2023). Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. ResearchGate. Available at: [Link]
-
Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. SpringerLink. Available at: [Link]
-
Various Authors. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]
-
Kamal, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]
-
Various Authors. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Vaitkeviciene, V. (2022). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Semantic Scholar. Available at: [Link]
-
Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. Available at: [Link]
-
Gstöttmayr, F., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed Central. Available at: [Link]
-
Khan, K. M., et al. (2014). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Available at: [Link]
-
Smith, A. M. (2010). The Synthesis of Functionalised Sulfonamides. CORE. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
More, U. A., et al. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
ChemOrgChem. (2024). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. Available at: [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 19. Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Biological Evaluation of Benzothiophene Sulfonamides
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro biological assays for characterizing benzothiophene sulfonamide derivatives. The protocols and insights herein are curated to ensure scientific integrity, reproducibility, and a deep understanding of the underlying principles.
Introduction: The Therapeutic Potential of Benzothiophene Sulfonamides
Benzothiophene, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. When functionalized with a sulfonamide moiety (-SO₂NH₂), this core structure gives rise to a class of compounds with a remarkable breadth of biological activities.[1] These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] The sulfonamide group is a key pharmacophore, known to bind to the zinc ion in the active site of metalloenzymes, a mechanism central to the action of many successful drugs.[3] This guide will detail the critical in vitro assays necessary to elucidate the therapeutic promise of novel benzothiophene sulfonamide candidates.
Anticancer and Cytotoxicity Assessment
A primary and crucial step in the evaluation of novel benzothiophene sulfonamides is the assessment of their cytotoxic effects against various cancer cell lines. This not only identifies potential anticancer agents but also provides initial insights into their therapeutic window. Two robust and widely adopted methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.
Principle of Cytotoxicity Assays
The choice between different cytotoxicity assays is dependent on the anticipated mechanism of action of the test compound. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the SRB assay quantifies total cellular protein, providing a measure of cell biomass.[4]
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[5]
Caption: Workflow for the SRB cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate four times with slow-running tap water to remove the TCA. Tap the plate on paper towels to remove excess water and allow it to air dry.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader. [4][7]9. Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI₅₀ (50% growth inhibition) value.
Data Presentation: Cytotoxicity
| Compound | Cell Line | Assay | IC₅₀/GI₅₀ (µM) |
| Compound X | MCF-7 | MTT | 15.2 |
| Compound Y | HeLa | SRB | 9.8 |
| Doxorubicin | MCF-7 | MTT | 0.5 |
Antimicrobial Susceptibility Testing
The sulfonamide moiety is a classic antibacterial pharmacophore. Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The following assays are fundamental for determining the antimicrobial spectrum and potency of novel benzothiophene sulfonamides.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8]
Caption: Workflow for the broth microdilution assay.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzothiophene sulfonamide compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve the appropriate final concentration for testing.
-
Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial inoculum. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates for 16-20 hours at 35-37°C.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents. [10][11]It involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with the test bacterium.
-
Plate Preparation: Allow Mueller-Hinton agar plates to come to room temperature and ensure the surface is dry.
-
Inoculation: Dip a sterile swab into a standardized bacterial inoculum (0.5 McFarland standard). Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab over the entire surface of the agar plate three times, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.
-
Disk Placement: Aseptically place paper disks impregnated with a known concentration of the benzothiophene sulfonamide onto the agar surface. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate for 16-18 hours at 35-37°C.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Data Presentation: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Compound Z | S. aureus | 16 | 18 |
| Compound Z | E. coli | 64 | 12 |
| Ciprofloxacin | E. coli | 0.25 | 30 |
Enzyme Inhibition Assays
Benzothiophene sulfonamides are known to target specific enzymes, particularly carbonic anhydrases and protein kinases, which are implicated in various diseases.
Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. [13]The sulfonamide moiety is a potent inhibitor of CAs. [3]A stopped-flow spectrophotometry technique is the gold standard for measuring the kinetics of this rapid enzymatic reaction. [13]
This assay rapidly mixes a solution containing the CA enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, leading to a decrease in pH. This change is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity. [13]
[13]
-
Reagent Preparation:
-
CO₂ Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water kept on ice.
-
Enzyme and Indicator Solution: Prepare a solution containing the recombinant human carbonic anhydrase isoform (e.g., hCA II or hCA IX) and a pH indicator (e.g., phenol red) in a suitable buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the benzothiophene sulfonamide.
-
-
Instrument Setup: Set up the stopped-flow spectrophotometer to monitor the absorbance of the pH indicator at its specific wavelength.
-
Inhibition Studies: Pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Data Acquisition:
-
Load one syringe of the instrument with the CO₂-saturated water and the other with the enzyme/inhibitor solution.
-
Initiate the mixing, which starts the reaction. Record the change in absorbance over time.
-
Determine the initial rates from the linear phase of the reaction.
-
-
Data Analysis: Plot the initial rates against the inhibitor concentration to determine the IC₅₀ value. This can be further used to calculate the inhibition constant (Kᵢ).
Kinase Inhibition Assay
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. [14]The ADP-Glo™ Kinase Assay is a luminescent method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [15]
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the recombinant kinase, substrate peptide, ATP, and serial dilutions of the benzothiophene sulfonamide inhibitor. Include "no inhibitor" and "no enzyme" controls.
-
Reaction Incubation: Initiate the kinase reaction and incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Data Presentation: Enzyme Inhibition
| Compound | Target Enzyme | Assay | IC₅₀ (nM) |
| Compound A | hCA II | Stopped-Flow | 50.3 |
| Compound B | DYRK1A Kinase | ADP-Glo™ | 125.7 |
| Acetazolamide | hCA II | Stopped-Flow | 12.0 |
Conclusion
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of novel benzothiophene sulfonamide derivatives. By systematically evaluating their cytotoxicity, antimicrobial activity, and enzyme inhibitory potential, researchers can effectively identify promising lead compounds for further preclinical development. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.
References
- BenchChem. (2025).
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- CLYTE Technologies. (2025).
- UKHSA. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Orellana, E. A., & Kasinski, A. L. (2016). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories.
- Roche. (n.d.).
- Abcam. (n.d.). MTT assay protocol. Abcam.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- MI - Microbiology. (n.d.). Broth Microdilution.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
- BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
- BenchChem. (2025). Application Notes and Protocols: GSK3β In Vitro Kinase Assay (ADP-Glo™). BenchChem.
- protocols.io. (2023). MTT (Assay protocol).
- G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
- Promega Corporation. (n.d.).
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- protocols.io. (2023). SRB assay for measuring target cell killing V.1.
- Scribd. (n.d.). Broth Microdilution Guide for Labs.
- BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.
- WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
- Ponticello, G. S., et al. (1989). Topically Active Carbonic Anhydrase Inhibitors. 2. Benzo[b]thiophenesulfonamide Derivatives With Ocular Hypotensive Activity. Journal of Medicinal Chemistry.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- Kamal, A., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PLoS One.
- Gotteland, J. P., et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-terminal Kinase. Journal of Medicinal Chemistry.
- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
- Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica.
- Jo, B.-H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.
- Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
- Musa-Aziz, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal.
- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.
- Hoffman, J. M., et al. (1993). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
- El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.
- Park, S., et al. (2020). Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase.
- Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters.
- ChEMBL - EMBL-EBI. (n.d.).
- ElectronicsAndBooks. (n.d.). Topically Active Carbonic Anhydrase Inhibitors. [(Hydroxyalkyl)sulfonyl]benzene and [(Hydroxyalkyl)sulfonyl]thiophenesulfonamide.
- El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry.
- Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- Tso, S.-C., et al. (2013). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry.
- El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. mdpi.com [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. clyte.tech [clyte.tech]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. scribd.com [scribd.com]
- 10. asm.org [asm.org]
- 11. microbenotes.com [microbenotes.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you navigate the unique challenges presented by this substrate.
Understanding the Unique Challenges of the Substrate
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a complex electrophile for Suzuki coupling due to its multiple reactive sites and sensitive functional groups. A successful strategy requires a nuanced understanding of these competing factors:
-
Chemoselectivity: The molecule possesses two potential sites for palladium-catalyzed cross-coupling: the C(sp²)–Br bond at the 5-position and the C(sp²)–S bond of the sulfonyl chloride at the 2-position. While the typical reactivity order for Suzuki coupling is I > Br > OTf >> Cl, aryl sulfonyl chlorides can also act as coupling partners, often through a desulfonative pathway.[1][2][3] The primary goal is typically to achieve selective coupling at the C-Br bond while preserving the sulfonyl chloride moiety for subsequent transformations.
-
Hydrolytic Instability: The sulfonyl chloride group is highly susceptible to hydrolysis to the corresponding sulfonic acid, particularly in the presence of water and strong bases like NaOH.[4] This necessitates careful selection of the base and solvent system.
-
Catalyst Inhibition: The sulfur atom in the benzo[b]thiophene ring can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common challenge when working with sulfur-containing heterocycles.[5]
-
Side Reactions: Beyond hydrolysis, other side reactions such as protodeboronation of the boronic acid partner and homocoupling can significantly reduce the yield of the desired product.[6]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low to No Yield of the Desired Product
Question: My reaction is sluggish, and I'm observing very low conversion of my starting material. What are the most likely causes and how can I improve the yield?
Answer: Low yield is a common issue stemming from several potential factors in the catalytic cycle. A systematic approach to optimization is crucial.[7][8]
Root Cause Analysis & Solutions:
-
Suboptimal Catalyst/Ligand System: The standard Pd(PPh₃)₄ may not be effective for this sterically hindered and potentially coordinating heteroaromatic substrate. The catalytic cycle's efficiency, particularly the oxidative addition and reductive elimination steps, is highly dependent on the ligand choice.[9][10][11]
-
Recommended Action: Switch to a more robust catalyst system. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are highly effective for challenging substrates, including heteroaryl halides.[12][13] N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong σ-donating properties.[12]
Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings
Catalyst Precursor Ligand Key Features & Advantages Recommended For Pd(OAc)₂ or Pd₂(dba)₃ SPhos, XPhos, RuPhos Bulky, electron-rich biaryl phosphines. Promote fast oxidative addition and reductive elimination. Sterically hindered and electron-poor aryl halides, heteroaromatics.[12] PdCl₂(dppf) dppf Good general ligand, but may be less effective for highly challenging substrates. A good starting point for initial screening. PEPPSI™-IPr IPr (NHC ligand) Strong σ-donor, sterically demanding. Forms highly stable and active catalysts. Aryl chlorides and other unreactive electrophiles. | Pd(PPh₃)₄ | PPh₃ | Air-stable Pd(0) source. | Simple, unhindered aryl bromides and iodides. Often struggles with complex substrates. |
-
-
Ineffective Base or Solvent: The base is critical for activating the boronic acid to facilitate transmetalation.[14][15] Its strength and solubility, in conjunction with the solvent, dictate reaction kinetics.
-
Protodeboronation: Your boronic acid coupling partner may be degrading through reaction with trace amounts of water or other proton sources, a common side reaction that plagues Suzuki couplings.[6]
-
Recommended Action:
-
Use a more stable boronic ester, such as a pinacol boronate (Bpin).[6]
-
Employ anhydrous conditions rigorously. Use dry solvents and consider adding a drying agent.
-
Potassium fluoride (KF) can serve as a base that minimizes protodeboronation.
-
-
Issue 2: Significant Formation of a Desulfonylated Biaryl Byproduct
Question: I am forming a significant amount of the biaryl product where the -SO₂Cl group has been replaced, alongside my desired product. Why is this happening?
Answer: You are observing a competing reaction pathway known as desulfonative Suzuki-Miyaura coupling . In this reaction, the palladium catalyst oxidatively adds to the C-S bond of the sulfonyl chloride instead of the C-Br bond, leading to the extrusion of SO₂ and formation of a C-C bond at that position.[3][18][19][20]
Mechanistic Insight & Solutions:
-
Controlling Chemoselectivity: The outcome of the reaction is highly dependent on the reaction conditions, which can be tuned to favor one pathway over the other.[21] The generally accepted reactivity order for oxidative addition is C-I > C-Br > C-SO₂Cl > C-Cl, but this can be altered by the choice of ligand and other parameters.[2][3]
-
Recommended Action: To favor coupling at the C-Br bond, use conditions optimized for standard aryl bromide couplings. Avoid catalyst systems or conditions (e.g., base-free systems) that have been specifically reported to promote desulfonative coupling.[20] Lowering the reaction temperature may also favor the more kinetically accessible C-Br insertion.
-
-
Workflow for Competing Pathways:
Issue 3: Complete Consumption of Starting Material but Product is the Sulfonic Acid
Question: My starting material is consumed, but my main isolated product is the sulfonic acid derivative, not the coupled product. What went wrong?
Answer: This indicates that the hydrolysis of the sulfonyl chloride is the dominant reaction pathway under your current conditions. [4][22]The sulfonyl chloride group is highly electrophilic and reacts readily with water or hydroxide ions, which may be present in your solvent or generated by your choice of base.
Solutions to Prevent Hydrolysis:
-
Implement Anhydrous Conditions: This is the most critical step.
-
Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene).
-
Flame-dry your glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Use reagents that are known to be anhydrous.
-
-
Select a Non-Nucleophilic Base: Avoid strong, nucleophilic bases like NaOH or KOH.
-
Recommended Bases: Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are excellent choices. They are sufficiently basic to promote the catalytic cycle but are less prone to causing hydrolysis.
Table 2: Base Selection Guide for Sensitive Substrates
Base Common Solvents Strengths Weaknesses K₃PO₄ Dioxane, Toluene, THF Strong, non-nucleophilic base. Generally high success rate. Can be hygroscopic; ensure it is dry. Cs₂CO₃ Dioxane, Toluene, THF Highly effective, often accelerates reactions. More expensive. K₂CO₃ Dioxane/H₂O, Toluene Common and inexpensive. Weaker base; often requires aqueous co-solvent, increasing hydrolysis risk. [23] | KF | THF, Dioxane | Anhydrous, minimizes protodeboronation. | Weaker base, may require higher temperatures. |
-
Experimental Protocols
Protocol 1: General Starting Point for Selective C-Br Coupling
This protocol provides a robust set of starting conditions designed to favor selective coupling at the C-Br bond while minimizing side reactions.
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, the boronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Stir the mixture at room temperature for 10 minutes to ensure good mixing.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Workflow for Reaction Optimization
If the general protocol provides low yield, a systematic optimization should be performed. The following workflow is recommended.
Caption: A logical workflow for optimizing the Suzuki coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is degassing the reaction mixture so important? A1: The active catalytic species is a Pd(0) complex. Oxygen present in the solvent or headspace can oxidize Pd(0) to inactive Pd(II) species. These Pd(II) species can also promote the undesirable homocoupling of your boronic acid, leading to biaryl impurities and reduced yield. [6]Thorough degassing by sparging with an inert gas or using freeze-pump-thaw cycles is critical for maintaining catalyst activity.
Q2: Can I use a boronic acid instead of a pinacol ester? A2: Yes, boronic acids are the classic coupling partners. However, they are often more prone to decomposition via protodeboronation, especially with heteroaryl substrates. [5]If you are experiencing issues with low yield or see byproducts from the decomposition of your nucleophile, switching to the more stable pinacol ester (Bpin) is a highly recommended troubleshooting step. [6] Q3: My reaction works, but purification is difficult. Any suggestions? A3: Purification challenges often arise from residual palladium catalyst or phosphorus-containing byproducts from the ligand. To simplify workup, after the reaction is complete and filtered through Celite®, you can stir the organic filtrate with a palladium scavenger (e.g., silica-bound thiol) for a few hours before concentration. This can help remove most of the residual metal.
Q4: Is it possible to selectively couple at the sulfonyl chloride position? A4: Yes, but it requires different conditions. Palladium-catalyzed desulfonative cross-couplings are a known class of reactions. [18][19][20]These often employ specific ligands or are performed under base-free conditions to favor oxidative addition at the C-S bond. [20]If this is your goal, you should consult literature specifically focused on the desulfonative Suzuki coupling of aryl sulfonyl chlorides.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 3700–3703. [Link]
-
Zultanski, S. L., & Dudley, G. B. (2017). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 7(8), 5342–5352. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98. [Link]
-
Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS ONE, 11(5), e0154883. [Link]
-
Zultanski, S. L., & Dudley, G. B. (2017). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Moran, J., et al. (2021). Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48), 25307-25312. [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 404-409. [Link]
-
Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]
-
Singh, P., et al. (2017). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
-
Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. chemrevlett.com. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yoneda.substack.com. [Link]
-
Denmark, S. E., & Regens, C. S. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 15(1), 148–151. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
-
Chatelain, P., et al. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48), 25307-25312. [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. pubs.rsc.org. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
MDPI. (n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. . [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. . [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. . [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.. . [Link]
-
ACS Publications. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids.. . [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(37), 13899–13902. [Link]
-
RSC Publishing. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. pubs.rsc.org. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. . [Link]
-
RSC Publishing. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura c. pubs.rsc.org. [Link]
-
ACS Publications. (n.d.). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. [PDF] Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. | Semantic Scholar [semanticscholar.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemrevlett.com [chemrevlett.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
Welcome to the technical support center for 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. My aim is to provide you with not just protocols, but the underlying chemical logic to help you troubleshoot and predict the outcomes of your reactions. We will delve into the nuanced regioselectivity of this molecule, ensuring your synthetic campaigns are both efficient and successful.
Introduction: Understanding the Reactivity Landscape
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a multi-functional reagent with three distinct reactive zones, each governed by a complex interplay of electronic and steric effects.
-
The Sulfonyl Chloride (at C2): This is a powerful electrophilic site, highly susceptible to reaction with nucleophiles. The sulfur atom is rendered significantly electron-deficient by two oxygen atoms and a chlorine atom, making it the primary target for amines, alcohols, and other nucleophiles.[1]
-
The Bromo Group (at C5): Positioned on the benzene ring, this is your gateway to carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3]
-
The Aromatic Core: The benzothiophene scaffold itself can potentially undergo further functionalization through electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM), although these pathways are often more challenging to control.
The key to mastering this reagent lies in understanding how to selectively address one site while leaving the others untouched.
Frequently Asked Questions (FAQs)
Question 1: I am trying to react 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride with a primary amine. Where will the reaction occur?
Answer: The reaction will occur exclusively at the sulfonyl chloride group at the C2 position to form the corresponding sulfonamide.
Scientific Rationale: The sulfonyl chloride is a "harder" and significantly more reactive electrophile than the aryl bromide at C5. Nucleophilic attack on the sulfur atom is a rapid and facile process that typically occurs under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine to quench the HCl byproduct.[1] Nucleophilic aromatic substitution (SNA) at the C5-Br bond is kinetically much slower and requires harsh conditions or a specific activation mechanism (like a copper catalyst or a benzyne intermediate), which are not typically present during sulfonamide formation.[4][5] Your primary challenge will be ensuring the complete consumption of the starting material and avoiding hydrolysis of the sulfonyl chloride if water is present.
Question 2: I want to perform a Suzuki-Miyaura cross-coupling reaction. Can I selectively target the C5-Bromo position without disturbing the sulfonyl chloride group?
Answer: Yes, absolutely. The Suzuki-Miyaura reaction is highly chemoselective for the C-Br bond under standard palladium-catalyzed conditions. The sulfonyl chloride group is generally stable to these conditions.
Scientific Rationale: The catalytic cycle of the Suzuki reaction involves the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] This process has a much lower activation energy for an aryl bromide compared to the sulfur-chlorine bond of the sulfonyl chloride. While palladium can catalyze the reductive coupling of sulfonyl chlorides, those reactions typically require specific ligands (like Xantphos) and conditions designed to extrude sulfur dioxide, which are not characteristic of a standard Suzuki protocol.[6] Therefore, you can confidently target the C5 position for C-C bond formation.
Question 3: My Suzuki coupling at the C5 position is giving low yields. What are the common pitfalls?
Answer: Low yields in Suzuki couplings with this substrate are often traced back to a few key factors: catalyst deactivation, improper choice of base or solvent, or issues with the boronic acid/ester quality.
Troubleshooting Steps:
-
Oxygen Exclusion: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Palladium(0) catalysts are sensitive to oxidation.
-
Base Selection: A common choice is an aqueous solution of a carbonate (e.g., K₂CO₃ or Cs₂CO₃) or phosphate (K₃PO₄).[7] The base is crucial for the transmetalation step. For sensitive substrates, a biphasic system (e.g., dioxane/water or toluene/water) often works well.[8]
-
Ligand Choice: While Pd(PPh₃)₄ can be effective, phosphine ligands can sometimes react with the electrophilic sulfonyl chloride at elevated temperatures. Consider using a more robust, electron-rich, and sterically hindered biarylphosphine ligand like SPhos or XPhos, which can stabilize the palladium catalyst and promote efficient reductive elimination.
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Use fresh, high-quality boronic acid or consider using more stable boronic esters (e.g., pinacol esters).
Question 4: Can I functionalize the benzene ring at other positions, for example, at C4 or C7?
Answer: This is challenging but potentially achievable through Directed ortho-Metalation (DoM).
Scientific Rationale: The heteroatoms in your molecule (the thiophene sulfur and the sulfonyl oxygens) can act as Lewis basic sites to direct a strong base, like n-butyllithium, to deprotonate an adjacent (ortho) position.[9] In the benzothiophene system, the C4 and C7 positions are potential sites for lithiation. The thiophene sulfur typically directs lithiation to the C7 position.[10][11] This creates a potent nucleophile at that position, which can then be quenched with an electrophile. However, this approach requires careful temperature control (-78 °C) and screening of conditions, as the strong organolithium base could potentially react with the sulfonyl chloride group.
Troubleshooting Guide & Experimental Protocols
Guide 1: Optimizing Suzuki-Miyaura Coupling at the C5 Position
This guide provides a robust starting point for coupling aryl boronic acids to the C5 position.
Problem: Low yield, significant starting material remaining, or formation of decomposition products (often indicated by a black precipitate of palladium metal).
| Possible Cause | Underlying Rationale | Recommended Solution |
| Catalyst Oxidation | The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen. | Degas the solvent and reaction mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes). Maintain a positive pressure of an inert gas throughout the reaction. |
| Inefficient Transmetalation | The transfer of the organic group from boron to palladium is a key step and is highly dependent on the base and solvent system. | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate water is present in biphasic systems (e.g., dioxane:water 4:1) to facilitate boronate formation.[8] |
| Slow Reductive Elimination | The final step to form the C-C bond and regenerate the Pd(0) catalyst can be slow, leading to catalyst decomposition pathways. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate reductive elimination. |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive boroxines. | Use fresh boronic acid or a more stable MIDA boronate ester.[8] Add the boronic acid last, just before heating. |
-
To an oven-dried reaction vial, add 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Guide 2: Sulfonamide Synthesis at the C2 Position
This guide outlines a standard procedure for reacting the sulfonyl chloride with an amine.
Problem: Incomplete reaction or formation of a hydrolyzed sulfonic acid byproduct.
| Possible Cause | Underlying Rationale | Recommended Solution |
| Insufficient Basicity | The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. | Use at least 2.0 equivalents of the primary/secondary amine nucleophile or use 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic tertiary amine base (e.g., triethylamine or DIPEA). Pyridine can be used as both the base and the solvent. |
| Hydrolysis | Sulfonyl chlorides are sensitive to water, which can hydrolyze them to the corresponding sulfonic acid, especially in the presence of a base. | Use anhydrous solvents (e.g., DCM, THF, or pyridine). Perform the reaction under an inert atmosphere to exclude moisture from the air. |
| Low Nucleophilicity of Amine | Electron-deficient anilines or sterically hindered amines may react slowly. | For sluggish reactions, consider gentle heating (40-50 °C). The addition of a catalytic amount of DMAP (4-dimethylaminopyridine) can sometimes accelerate the reaction, but should be used with caution as it is also a nucleophile. |
-
Dissolve 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv) followed by the dropwise addition of the primary or secondary amine (1.1 equiv).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by recrystallization or flash column chromatography if necessary.
Visualized Workflows and Mechanisms
To aid in your experimental design, the following diagrams illustrate key decision-making processes and reaction pathways.
Caption: Decision workflow for regioselective functionalization.
Caption: Simplified Suzuki-Miyaura catalytic cycle at the C5 position.
References
- Bentham Science. (2023).
- ResearchGate. (2025).
- ACS Omega. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids.
- PubMed. (2010).
- PubMed. (2017).
- Springer. (2018). Palladium(0)
- PubMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- ResearchGate. (2025).
- Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers.
- ResearchGate. (2025).
- Harvard University. (n.d.).
- Beilstein Journals. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group.
- StackExchange. (2020).
- YouTube. (2023).
- Wikipedia. (n.d.).
- NIH. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023). 15.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- PubMed Central. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group.
- YouTube. (2019).
- Angewandte Chemie. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Synthesis of regioselectively functionalized benzo[b]thiophenes by combined ortho-lithiation-halocyclization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in the Chlorosulfonation of 3-Methylbenzo[b]thiophene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chlorosulfonation of 3-methylbenzo[b]thiophene. As a key transformation for producing versatile synthetic intermediates, controlling its outcome is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to mitigate byproduct formation and optimize your reaction yields.
Part 1: Understanding the Core Reaction: Mechanism and Regioselectivity
The chlorosulfonation of 3-methylbenzo[b]thiophene is an electrophilic aromatic substitution (SEAr) reaction.[1][2] The primary goal is typically the synthesis of 3-methylbenzo[b]thiophene-2-sulfonyl chloride, a valuable building block. Understanding the underlying mechanism is the first step in troubleshooting unwanted side reactions.
The reacting electrophile is the chlorosulfonium cation (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.[3] The regiochemical outcome is dictated by the electronic properties of the 3-methylbenzo[b]thiophene scaffold.
-
Activation by the Heteroatom: The sulfur atom in the thiophene ring is a powerful activating group that directs electrophilic attack to the adjacent C2 position.
-
Influence of the Methyl Group: The methyl group at the C3 position is an electron-donating group, which further activates the ring, particularly the adjacent C2 position.
-
Combined Effect: The synergistic activation from both the sulfur and the methyl group makes the C2 position overwhelmingly the most electron-rich and sterically accessible site for electrophilic attack.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the chlorosulfonation of 3-methylbenzo[b]thiophene?
A: The major product is 3-methylbenzo[b]thiophene-2-sulfonyl chloride . The strong directing effect of the sulfur heteroatom and the activating methyl group at C3 preferentially guides the electrophile to the C2 position.
Q2: Why is strict temperature control so critical for this reaction?
A: Chlorosulfonic acid is a highly reactive and aggressive reagent. Elevated temperatures increase the rate of competing side reactions, leading to the formation of undesired byproducts such as polysulfonated compounds, sulfones, and degradation products (tars).[4] Maintaining low temperatures (typically ≤ 0 °C) is the single most important factor for achieving high selectivity and yield.
Q3: What are the most common classes of byproducts I should expect?
A: The primary byproducts fall into four categories:
-
Polysulfonated Products: Where a second sulfonyl chloride group is added to the benzothiophene ring.
-
Sulfone Byproducts: Formed by the reaction of the desired sulfonyl chloride product with another molecule of the 3-methylbenzo[b]thiophene starting material.
-
Hydrolysis Products: The desired 3-methylbenzo[b]thiophene-2-sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid during aqueous workup.[5][6]
-
Degradation Products: Under harsh conditions, the aromatic ring can be degraded, leading to the formation of dark, insoluble tars.
Q4: Can I use a solvent for this reaction?
A: Yes, using an inert solvent is highly recommended. Solvents like dichloromethane or chloroform can help to dissipate the heat generated during the exothermic reaction and improve stirring efficiency, thereby reducing the formation of localized hot spots that lead to byproducts.[7][8]
Part 3: Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: My final product mixture contains multiple isomers, not just the desired 2-sulfonyl chloride.
-
Primary Suspect: Loss of regioselectivity due to excessive reaction temperature. While the C2 position is kinetically favored, higher energy barriers to other positions can be overcome at elevated temperatures.
-
Validation: Use 1H NMR spectroscopy to identify the different aromatic substitution patterns of the isomeric sulfonyl chlorides.
-
Corrective Action:
-
Maintain a strict reaction temperature of -10 °C to 0 °C during the addition of chlorosulfonic acid and for the duration of the reaction.
-
Ensure the chlorosulfonic acid is added dropwise to a well-stirred solution of the substrate to prevent localized temperature spikes.
-
Consider using a solvent such as dichloromethane to improve heat transfer.[7][8]
-
Issue 2: The reaction mixture turned dark brown/black, and I isolated a significant amount of insoluble tar.
-
Primary Suspect: Degradation of the electron-rich benzothiophene ring by the strong acid and oxidizing nature of chlorosulfonic acid. This is almost always caused by poor temperature control.
-
Validation: The formation of an intractable, amorphous solid that is insoluble in common organic solvents is a strong indicator of polymerization or degradation.
-
Corrective Action:
-
Perform the reaction at the lowest practical temperature (e.g., -10 °C).
-
Add the chlorosulfonic acid very slowly to a dilute solution of the 3-methylbenzo[b]thiophene.
-
Ensure your starting material is pure and free of any contaminants that might catalyze decomposition.
-
Issue 3: I've isolated a high-molecular-weight byproduct that is a stable, crystalline solid but not my desired product.
-
Primary Suspect: Formation of a diaryl sulfone. This occurs when the newly formed and highly electrophilic 3-methylbenzo[b]thiophene-2-sulfonyl chloride reacts with a remaining molecule of the nucleophilic starting material. This is a variation of the Friedel-Crafts acylation.[9]
-
Validation: Mass spectrometry will show a molecular weight corresponding to the condensation of two substrate molecules with an SO₂ linker.
-
Corrective Action:
-
Stoichiometry Control: Use a slight excess of chlorosulfonic acid (e.g., 1.1 to 1.5 equivalents) to ensure the starting material is consumed and cannot react with the product.
-
Reverse Addition: Consider adding the 3-methylbenzo[b]thiophene solution slowly to the chlorosulfonic acid (at low temperature). This maintains an excess of the sulfonating agent, minimizing the chance for the product to react with the starting material. Caution: This is highly exothermic and requires excellent cooling.
-
Issue 4: My product is water-soluble and gives an acidic pH. It's not the sulfonyl chloride I expected.
-
Primary Suspect: Hydrolysis of the target sulfonyl chloride to the corresponding sulfonic acid during the aqueous workup. Sulfonyl chlorides are moisture-sensitive.[6][10]
-
Validation: The product will be insoluble in non-polar organic solvents like hexanes but soluble in water. An IR spectrum will show broad O-H stretching bands characteristic of a carboxylic or sulfonic acid.
-
Corrective Action:
-
Quench Cold: Always pour the reaction mixture onto a large excess of crushed ice. This rapidly cools the mixture and dilutes the acid, slowing the rate of hydrolysis.
-
Minimize Contact Time: Do not allow the product to remain in the aqueous phase for an extended period. Immediately extract the product into a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Avoid Basic Washes: Do not wash the organic layer with sodium bicarbonate or other basic solutions until you are certain all the desired sulfonyl chloride has been isolated, as this will rapidly hydrolyze the product.
-
Part 4: Visualizing Reaction and Byproduct Pathways
The following diagrams illustrate the key chemical transformations discussed.
Caption: Primary mechanism for the formation of the desired product.
Caption: Formation pathways for common hydrolysis and sulfone byproducts.
Part 5: Recommended Experimental Protocol
This protocol is a baseline and should be adapted based on laboratory safety standards and preliminary results.
Reagents & Equipment:
-
3-methylbenzo[b]thiophene
-
Chlorosulfonic acid (freshly opened or distilled)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-salt bath or cryocooler
Procedure:
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer. Place the flask in an ice-salt bath.
-
Charging the Flask: Dissolve 1.0 equivalent of 3-methylbenzo[b]thiophene in anhydrous dichloromethane (approx. 10 mL per gram of substrate). Cool the solution to -5 °C with stirring.
-
Reagent Addition: Slowly add chlorosulfonic acid (1.2 equivalents) dropwise via the dropping funnel to the stirred solution. Meticulously maintain the internal temperature between -5 °C and 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Workup:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (< 40 °C).
-
-
Purification: The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Part 6: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale for Byproduct Control |
| Temperature | -10 °C to 0 °C | Minimizes degradation, polysulfonation, and sulfone formation. |
| Stoichiometry | 1.1 - 1.5 eq. Chlorosulfonic Acid | Ensures full consumption of starting material, preventing sulfone formation. |
| Solvent | Dichloromethane (or similar) | Aids in heat dissipation and prevents localized overheating. |
| Addition Rate | Slow, dropwise | Prevents exothermic spikes, maintaining strict temperature control. |
| Workup Quench | Pour onto excess crushed ice | Rapidly cools and dilutes the reaction, minimizing hydrolysis of the product. |
By carefully controlling these parameters and understanding the potential side reactions, researchers can successfully navigate the challenges of this transformation, leading to a high yield of the desired 3-methylbenzo[b]thiophene-2-sulfonyl chloride.
References
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Synthesis of sulfonyl chloride substr
- Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.
- Optimization of the Chlorosulfonation.
- Hydrolysis stable sulfonyl chlorides. (2016). Reddit.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008).
- Synthesis of 3- methylbenzo[b]thiophene. PrepChem.com.
- FRIEDEL‐CRAFTS ACYLATION OF 3‐(CARBOXYMETHYL)BENZO(B)THIOPHENES AND A LIS‐NMR AND HOMO STUDY OF REGIOSELECTIVITY. (1980).
- Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. (2003).
- Friedel–Crafts reaction. Wikipedia.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).
- So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong...
- Acylation of thiophene. (n.d.).
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. (1981).
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). Molecules.
- Benzothiophene. Wikipedia.
- Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. (n.d.). Zenodo.
- An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. Benchchem.
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.).
- 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. Santa Cruz Biotechnology.
- 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. BLDpharm.
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). Molecules.
- A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. (n.d.).
- 3-Methylbenzo[b]thiophene. PubChem.
- What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange.
- An overview of benzo [b] thiophene-based medicinal chemistry. (2023).
- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021).
- Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Modulation of Properties in[5]Benzothieno[3,2-b][5]benzothiophene Derivatives through Sulfur Oxidation . (2024). Molecules.
- Electrophilic arom
- Electrophilic Aromatic Substitution-01-Theory. (n.d.). Scribd.
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
- Electrophilic Substitution in Pyrrole & Thiophene. (2021). YouTube.
- 3-Chloro-benzo b thiophene-2-carboxylic acid 97 21211-22-3. Sigma-Aldrich.
- Synthesis of 7-Chloro-3-methylbenzo[b]thiophene. PrepChem.com.
- Comparative Reactivity Analysis: 3-Chloro-4-methylbenzo[b]thiophene versus Other Halogen
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Sci-Hub. Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry / Tetrahedron Letters, 2003 [sci-hub.ru]
- 8. researchgate.net [researchgate.net]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
stability of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride under reaction conditions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, medicinal chemists, and process development scientists utilizing 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS: 338797-11-8). Given the inherent reactivity of the sulfonyl chloride functional group, a comprehensive understanding of its stability profile is critical for successful and reproducible experimental outcomes. This document addresses common challenges, provides troubleshooting workflows, and details best practices for handling, reaction setup, and work-up.
Core Concepts: The Chemistry of Sulfonyl Chloride Instability
The utility of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride as a synthetic building block is derived from the electrophilicity of the sulfur atom, making it an excellent sulfonylating agent. However, this same reactivity is the source of its instability. Three primary degradation pathways must be managed:
-
Hydrolysis: Sulfonyl chlorides react readily, often violently, with water and other protic nucleophiles (e.g., alcohols) to form the corresponding sulfonic acid.[1][2][3] This is typically the most common cause of reagent decomposition and reaction failure, as the resulting sulfonic acid is unreactive under standard sulfonamide-forming conditions.
-
Thermal Decomposition: While more stable than some aliphatic counterparts, aromatic sulfonyl chlorides can decompose upon heating.[1][3][4] The decomposition of the SO₂Cl group can proceed via radical or ionic pathways, often liberating sulfur dioxide (SO₂) and chlorine (Cl₂), which can lead to complex side reactions and discoloration of the material.[1][3][5]
-
Nucleophilic Attack: The desired reaction pathway involves attack by a target nucleophile (e.g., a primary or secondary amine) to form a stable sulfonamide.[6][7] However, other nucleophiles present in the reaction mixture (e.g., certain solvents, additives, or impurities) can also consume the reagent.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the use and storage of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride.
Q1: My freshly opened bottle of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride has a faint yellowish tint. Is it still usable?
A1: A slight yellowish color in sulfonyl chlorides is common and often indicates minor decomposition upon standing, which can release traces of sulfur dioxide and chlorine.[1][3] For many standard applications, such as the synthesis of simple sulfonamides with robust amines, this level of impurity may not significantly impact the yield. However, for high-purity applications, sensitive substrates, or kinetic studies, using a colorless reagent is strongly recommended. Significant darkening or a strong, sharp odor indicates advanced decomposition, and the reagent should be discarded.[8]
Q2: I am getting very low yields in my sulfonamide coupling reaction. What is the most likely cause?
A2: The most probable cause of low yield is the premature decomposition of the sulfonyl chloride, primarily through hydrolysis. To troubleshoot, verify the following:
-
Anhydrous Conditions: Were all solvents freshly dried using an appropriate method (e.g., distillation from a drying agent, passage through an activated alumina column)? Was the amine starting material free of water?
-
Inert Atmosphere: Was the reaction performed under a dry, inert atmosphere (e.g., Nitrogen or Argon)? This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Has the integrity of your sulfonyl chloride been compromised? (See Q1).
-
Base Choice: If using a tertiary amine base (e.g., triethylamine), ensure it is dry. Some bases can contain residual water. Consider using a non-nucleophilic base like proton sponge if side reactions are suspected.
Q3: My reaction mixture is turning dark brown, and TLC analysis shows a complex mixture of products. What could be happening?
A3: A dark reaction color often suggests thermal decomposition or side reactions. Consider these points:
-
Exothermic Reaction: The reaction of a sulfonyl chloride with an amine is often exothermic.[6] If the addition of the amine or the sulfonyl chloride is too fast, the resulting temperature increase can accelerate decomposition pathways. Maintain temperature control with an ice bath, especially during reagent addition.
-
Substrate Instability: The benzo[b]thiophene core itself, while aromatic, can be susceptible to degradation under harsh conditions (e.g., very high temperatures or strongly acidic/basic media), although this is less common.
-
Radical Reactions: Thermal decomposition can initiate radical chlorination of other species in the reaction mixture, leading to a complex array of byproducts.[1][5]
Q4: Which solvents are recommended, and which should be avoided?
A4: The choice of solvent is critical for maintaining the stability of the sulfonyl chloride.
-
Recommended Solvents: Use dry, aprotic solvents. Dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and 1,4-dioxane are commonly used and generally compatible.
-
Solvents to Avoid: Absolutely avoid protic solvents like water, methanol, and ethanol, as they will rapidly hydrolyze the sulfonyl chloride. Avoid donor solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) unless you are certain of their purity and dryness, as they can react with or contain water that degrades sulfonyl chlorides.[1][3]
Q5: What is the safest and most effective way to quench my reaction and dispose of excess sulfonyl chloride?
A5: Never quench a reaction containing a significant excess of sulfonyl chloride by adding water or aqueous base directly to the reaction vessel. This will cause a violent, exothermic reaction releasing corrosive HCl gas.[3][9] The correct procedure is to slowly transfer the entire reaction mixture to a separate, vigorously stirred flask containing a cold solution of a weak base, such as saturated aqueous sodium bicarbonate. This ensures the heat generated is dissipated safely.[8] (See Protocol 2 for a detailed method).
Data Summary & Visualization
Table 1: Reagent and Condition Compatibility
| Condition/Reagent Class | Compatibility | Rationale & Key Considerations |
| Storage | Cool, dry, inert atmosphere | Must be protected from atmospheric moisture to prevent hydrolysis.[6][9][10] Refrigeration (2-8°C) is recommended. |
| Water, Alcohols | Incompatible | Reacts rapidly and exothermically to form the corresponding sulfonic acid or sulfonate ester, consuming the reagent.[1][3] |
| Primary/Secondary Amines | Compatible (Desired Reactant) | The intended nucleophile for sulfonamide synthesis. The reaction is typically fast and exothermic.[6][7] |
| Tertiary Amines (e.g., Et₃N) | Compatible (as base) | Used as an acid scavenger. Must be anhydrous. Not a potent enough nucleophile to compete effectively. |
| Aprotic Solvents (DCM, THF) | Highly Compatible | Inert under typical reaction conditions. Must be rigorously dried before use. |
| High Temperatures (>100 °C) | Use with Caution | Increases the rate of thermal decomposition, potentially leading to side reactions and reduced yields.[1][3][4] |
Diagrams
Caption: Primary decomposition pathways for the sulfonyl chloride.
Caption: Decision workflow for troubleshooting failed reactions.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation
This protocol outlines a standard method for reacting 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride with a primary or secondary amine, incorporating best practices to ensure stability.
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: To the flask, add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, ~0.1 M concentration). If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.1-1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous solvent in a separate flame-dried vessel. Add this solution dropwise to the cooled amine solution over 15-30 minutes via a syringe or dropping funnel.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, proceed to the quenching protocol (Protocol 2).
Protocol 2: Safe Quenching of Residual Sulfonyl Chloride
This protocol ensures the safe neutralization of reactive sulfonyl chloride before extraction.
-
Prepare Quenching Solution: In a separate flask large enough to accommodate the entire reaction mixture, prepare a vigorously stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slow Addition: Using a dropping funnel or pipette, slowly add the reaction mixture from Protocol 1 to the stirred bicarbonate solution. Caution: This process will release CO₂ gas and may be exothermic. Maintain cooling and ensure adequate ventilation in a chemical fume hood.
-
Stirring: After the addition is complete, allow the biphasic mixture to stir for 30 minutes to ensure all residual sulfonyl chloride is hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., 2 x 20 mL of DCM).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- Iino, M., Yanagisawa, T., Takahashi, Y., & Matsuda, M. (1979). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
S D FINE-CHEM LIMITED. (n.d.). sulphuryl chloride. Retrieved from [Link]
-
chemeurope.com. (n.d.). Sulfuryl chloride. Retrieved from [Link]
Sources
- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 2. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Sulfuryl_chloride [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy Benzo[b]thiophene-5-sulfonyl chloride | 128852-05-1 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to equip you with the knowledge to navigate the challenges associated with the purification of these highly reactive, yet synthetically valuable, compounds.
Introduction: The Challenge of Purifying Benzo[b]thiophene Sulfonyl Chlorides
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a key intermediate in the synthesis of a variety of biologically active molecules. The inherent reactivity of the sulfonyl chloride group, while advantageous for synthetic transformations, poses significant challenges during purification. The primary obstacle is the compound's high susceptibility to hydrolysis, which can lead to the formation of the corresponding sulfonic acid, a common and often difficult-to-remove impurity. This guide provides a systematic approach to overcoming these challenges through carefully designed purification strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride derivatives.
Issue 1: Low Yield After Aqueous Work-up
Q: I'm losing a significant amount of my product after performing an aqueous wash. What's going on and how can I prevent this?
A: This is a classic problem when working with sulfonyl chlorides and is almost certainly due to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is more water-soluble.
Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is often accelerated by basic conditions.
Solutions:
-
Minimize Contact with Water:
-
Use anhydrous solvents for extraction and ensure all glassware is thoroughly dried.
-
When an aqueous wash is necessary, perform it quickly and at a low temperature (0-5 °C) to reduce the rate of hydrolysis. .
-
-
Use Brine Washes: Wash the organic layer with saturated sodium chloride solution (brine) instead of pure water. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase.
-
Acidify the Aqueous Wash: A slightly acidic aqueous wash (e.g., with dilute HCl) can suppress the hydrolysis, which is often base-catalyzed. However, be cautious as strongly acidic conditions can also promote hydrolysis.
-
Avoid Basic Washes (if possible): Do not use basic solutions like sodium bicarbonate or sodium hydroxide to neutralize acid unless absolutely necessary, as this will rapidly hydrolyze the sulfonyl chloride. If a basic wash is required to remove acidic impurities, it should be done very quickly with a cold, dilute solution, and the organic layer should be separated immediately.
Issue 2: Product Contaminated with Sulfonic Acid
Q: My final product shows a persistent impurity that I've identified as the corresponding sulfonic acid. How can I remove it?
A: The sulfonic acid impurity is a common challenge. Its removal requires exploiting the difference in properties between the sulfonyl chloride and the sulfonic acid.
Solutions:
-
Column Chromatography: This is often the most effective method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar eluent system is recommended to ensure the more polar sulfonic acid remains strongly adsorbed to the silica while the less polar sulfonyl chloride elutes. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. A common starting point is a hexane:ethyl acetate gradient[1].
-
-
Recrystallization: This can be effective if a suitable solvent system is found where the sulfonyl chloride has significantly lower solubility than the sulfonic acid, especially at low temperatures.
-
A mixed solvent system, such as ethanol/water or chloroform/hexane, may provide the necessary solubility differential[2].
-
-
Aqueous Extraction (with caution): If the product is not overly sensitive, a carefully controlled wash with a cold, dilute solution of sodium bicarbonate can selectively extract the acidic sulfonic acid into the aqueous layer. This must be done quickly to minimize hydrolysis of the desired sulfonyl chloride[2].
Issue 3: Product Degradation on Silica Gel
Q: I'm observing significant product degradation when I try to purify my compound using silica gel chromatography. What is the cause and what are my alternatives?
A: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive sulfonyl chlorides.
Solutions:
-
Deactivated Silica Gel: Use silica gel that has been deactivated by treatment with a base, such as triethylamine. This can be done by preparing a slurry of silica gel in the eluent containing a small amount of triethylamine (e.g., 0.1-1%) and then packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica, like C18, in a reversed-phase chromatography setup.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride?
A1: For most lab-scale purifications, flash column chromatography on silica gel is the most reliable method. It offers good separation of the target sulfonyl chloride from common impurities like the corresponding sulfonic acid and unreacted starting materials. A typical eluent system would be a gradient of hexane and ethyl acetate[1].
Q2: How should I store my purified 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride?
A2: Due to its moisture sensitivity, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C is recommended)[3]. It should be kept away from moisture and light.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is ideal:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if they have distinct signals[4].
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity by separating the main compound from impurities. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a common setup[5].
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
Q4: What are the primary safety precautions I should take when handling these compounds?
A4: 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride and its derivatives are corrosive and moisture-sensitive. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[6]. Avoid inhalation of dust or vapors and contact with skin and eyes[3]. Have an appropriate quenching agent (e.g., a solution of a mild base) and spill kit readily available.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride.
Materials:
-
Crude 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Compressed air or nitrogen for column packing and elution
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 5%, 10%, etc., as needed based on TLC analysis).
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is relatively pure and a suitable solvent system can be identified.
Materials:
-
Crude 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
-
Ethanol (anhydrous)
-
Deionized water (if used in a mixed solvent system)
-
Hexane or other suitable non-polar solvent
Procedure:
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
If the compound is very soluble, add a co-solvent in which it is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization:
-
Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent or solvent mixture.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
Data Presentation
Table 1: Comparison of Purification Methods for 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl Chloride
| Purification Method | Advantages | Disadvantages | Typical Purity |
| Flash Column Chromatography | High resolution, applicable to a wide range of impurities. | Can be time-consuming, potential for product degradation on acidic silica. | >98% |
| Recrystallization | Simple, can yield very pure material, scalable. | Finding a suitable solvent can be challenging, may not remove all impurities. | >99% (if successful) |
| Aqueous Wash (with caution) | Can remove acidic impurities. | High risk of product hydrolysis and yield loss. | Purity improvement is variable. |
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). NIH. Available at: [Link]
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (2020). Google Patents.
-
2-Bromo-5-chloro-3-methylbenzo(b)thiophene. (n.d.). PubChem. Available at: [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Tetrahedron. Available at: [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). NIH. Available at: [Link]
-
Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones. (2021). New Journal of Chemistry. Available at: [Link]
-
Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. (2024). ResearchGate. Available at: [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2021). Google Patents.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). [No Source Provided].
- Preparation method of 5-bromo-2-chlorobenzoic acid. (2021). Google Patents.
-
5-Chloro-3-methylbenzo(b)thiophene-2-sulfonyl chloride. (n.d.). PubChem. Available at: [Link]
Sources
- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: Sulfonamide Synthesis from Sulfonyl Chlorides
Welcome to the technical support center for sulfonamide synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when synthesizing sulfonamides from sulfonyl chlorides and amines. As Senior Application Scientists, our goal is to combine technical accuracy with field-proven insights to help you navigate your synthetic challenges successfully.
Introduction
The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is a cornerstone transformation in medicinal chemistry, yielding the ubiquitous sulfonamide functional group.[1][2] While conceptually straightforward, this reaction is often plagued by issues that can lead to low yields, complex product mixtures, and purification difficulties. This guide will dissect these common problems, explain the underlying chemical principles, and provide robust solutions and protocols.
Troubleshooting Guide & FAQs
This section is structured to address the most pressing issues first, from yield problems to purification challenges.
FAQ 1: Why is my sulfonamide yield consistently low?
Low yields are the most frequent complaint in sulfonamide synthesis. The root cause often traces back to the reactivity and stability of the sulfonyl chloride starting material.[3][4]
Most Common Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the corresponding sulfonic acid.[3] This sulfonic acid is unreactive towards amines under standard conditions, representing a direct loss of your starting material.
-
Inappropriate Base or Stoichiometry: The base plays a critical role in neutralizing the HCl generated during the reaction.[2] An inadequate or incorrect choice of base can lead to several problems.
-
Problem: If the base is too weak or used in insufficient quantity, the reaction mixture becomes acidic. This protonates the amine nucleophile, rendering it unreactive.
-
Problem: If a nucleophilic base is used (e.g., an amine that can also react with the sulfonyl chloride), it can compete with your desired amine, leading to unwanted byproducts.
-
Solution: Use a Non-Nucleophilic Organic Base. Pyridine and triethylamine (Et₃N) are common choices.[3] They are sufficiently basic to scavenge HCl but are generally poor nucleophiles compared to the primary or secondary amine reactant. Use at least 1.1 to 1.5 equivalents of the base.[4] For particularly weak amine nucleophiles, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.[5]
-
-
Degraded Sulfonyl Chloride Reagent: Over time, sulfonyl chlorides can degrade, especially if not stored properly.[4] Exposure to air and moisture leads to hydrolysis.[3]
-
Solution: Use Fresh or Purified Reagent. Always use a freshly opened bottle of sulfonyl chloride when possible. If you suspect degradation, the reagent can sometimes be purified, but it is often more practical to purchase a new bottle. Proper storage under an inert atmosphere and in a desiccator is crucial.[6][7]
-
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Key reaction pathways in sulfonamide synthesis.
FAQ 3: How can I effectively purify my sulfonamide product?
Sulfonamides are typically crystalline solids, making recrystallization the most effective purification method. [3]If recrystallization fails or is impractical, column chromatography is a reliable alternative.
Purification Methods:
-
Recrystallization: The key to successful recrystallization is choosing the right solvent. An ideal solvent will dissolve the sulfonamide at high temperatures but not at room temperature, while impurities remain soluble at all temperatures. [3] * Common Solvents: Ethanol, isopropanol, or mixtures of ethanol/water are often good starting points for recrystallizing sulfonamides. [3] * Procedure: Always perform small-scale solubility tests to find the best solvent system before committing your entire batch.
-
Column Chromatography: If the product is an oil or if impurities have similar solubility profiles, column chromatography is necessary.
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typical. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve good separation (Rf of the desired product ~0.3-0.4).
-
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of a sulfonyl chloride with an amine using triethylamine as a base in dichloromethane.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert gas supply (N₂ or Ar)
-
Standard aqueous workup and extraction reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Setup: Dry all glassware thoroughly in an oven before use. Assemble the reaction flask under an inert atmosphere.
-
Reactant Addition: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add the sulfonyl chloride (1.05 eq) to the stirred solution, either neat or as a solution in a small amount of anhydrous DCM. The addition should be done portion-wise or dropwise to control any exotherm.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide. [3]7. Purification: Purify the crude product by recrystallization or column chromatography as described in FAQ 3.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude sulfonamide
-
Recrystallization solvent (e.g., 95% ethanol)
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper, vacuum flask
Procedure:
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to create a slurry. [3]2. Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If some solid remains, add small portions of hot solvent until a clear solution is obtained.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this cooling period. [3]4. Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure sulfonamide. [3]
Quantitative Data Summary
The following table provides typical reagent stoichiometries for a standard sulfonamide synthesis.
| Reagent | Equivalents (eq) | Rationale |
| Amine | 1.0 | Limiting reagent by definition. |
| Sulfonyl Chloride | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |
| Non-nucleophilic Base | 1.1 - 1.5 | Must be in excess to neutralize all generated HCl. [4] |
| DMAP (Catalyst) | 0.05 - 0.2 | Used for sluggish reactions; catalytic amounts are sufficient. [8] |
References
- Common issues in sulfonamide synthesis and solutions - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Application Notes and Protocols for the Synthesis of Sulfonamides
- Minimizing side products in sulfonamide synthesis - Benchchem.
- Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
- Sulfonamide - Wikipedia.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchG
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.
- An Expedient Synthesis of Sulfinamides
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH.
- Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem - NIH.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Sulfonamide synthesis by alkylation or aryl
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
- An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry - ACS Public
- DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety - ResearchG
- 2 - SAFETY D
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv.
- Sulfonyl Chloride Production Line - Zauxi.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI.
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
- The Synthesis of Functionalised Sulfonamides - The world's largest collection of open access research papers.
- Sulfonamide purification process - US2777844A - Google P
- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Public
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry.
- Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit.
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing.
- The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- Organic Chemistry - DMAP Synthesis Mechanism - YouTube.
- Recovery of 18 sulfonamides (SAs)
- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. zauxigroup.com [zauxigroup.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
Welcome to the technical support center for 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 338797-11-8). This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you mitigate common challenges, with a primary focus on preventing and addressing hydrolysis. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the quality of your results.
Troubleshooting Guide: Addressing Hydrolysis in Real-Time
This section is dedicated to identifying and resolving issues related to the hydrolysis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride during your experimental workflow.
Question 1: My reaction yield is significantly lower than expected, and I've noticed a drop in the pH of my reaction mixture. Is hydrolysis of the sulfonyl chloride the culprit?
Answer: A lower-than-expected yield coupled with a decrease in pH are classic indicators of sulfonyl chloride hydrolysis. The reaction of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride with water produces 5-bromo-3-methylbenzo[b]thiophene-2-sulfonic acid and hydrochloric acid (HCl)[1][2]. The generation of these acidic byproducts will lower the pH of your reaction medium.
Immediate Actionable Steps:
-
Isolate and Analyze: If possible, quench a small aliquot of your reaction mixture and analyze it using analytical techniques such as HPLC or ¹H NMR to identify the presence of the sulfonic acid byproduct.
-
pH Adjustment: If your reaction conditions permit, you can consider the addition of a non-nucleophilic base to neutralize the generated acid and prevent further acid-catalyzed decomposition of your starting materials or products.
-
Review Your Protocol: Carefully re-examine your experimental setup for any potential sources of moisture. This includes solvents, reagents, glassware, and the reaction atmosphere.
Question 2: I suspect my stored 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride has degraded. How can I confirm this and can I purify it?
Answer: Visual inspection can sometimes be revealing; discoloration or a change in physical appearance (e.g., clumping of a solid) can suggest degradation[3]. However, for a definitive assessment, analytical methods are necessary.
Purity Assessment Protocol:
-
¹H NMR Spectroscopy: Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of new, broad peaks may indicate the sulfonic acid hydrolysis product.
-
Infrared (IR) Spectroscopy: Look for the characteristic strong absorption bands for the S=O bonds of the sulfonyl chloride group, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹[4]. The appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) could indicate the presence of the sulfonic acid.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for assessing purity. A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with a formic acid modifier) can separate the sulfonyl chloride from its sulfonic acid hydrolysis product[1][5].
Purification of Partially Hydrolyzed Sulfonyl Chloride:
If hydrolysis is minor, purification via flash column chromatography on silica gel may be possible. A non-polar eluent system, such as petroleum ether/ethyl acetate, is often effective[6][7]. It is crucial to use anhydrous solvents and pack the column in a dry environment to prevent further hydrolysis during purification.
Question 3: My sulfonamide formation reaction is sluggish and incomplete. Could trace amounts of water be the issue?
Answer: Absolutely. While the amine nucleophile in a sulfonamide synthesis is generally more reactive than water, the presence of moisture can still lead to competitive hydrolysis of the sulfonyl chloride[6]. This side reaction consumes the starting material and generates acidic byproducts that can protonate the amine, reducing its nucleophilicity and further slowing down the desired reaction.
Preventative Workflow for Sulfonamide Synthesis:
-
Rigorous Drying of Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Order of Reagent Addition: It is often beneficial to add the amine to the reaction mixture before introducing the sulfonyl chloride. This ensures the more nucleophilic amine is readily available to react preferentially over any trace water[6].
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and general properties of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride to proactively prevent its hydrolysis.
1. What is the proper way to store 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride?
To ensure its long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture[2][8][9]. Storage under an inert atmosphere of nitrogen or argon is highly recommended[8]. For enhanced stability, especially for long-term storage, keeping it in a desiccator is advisable.
2. What are the signs of decomposition to look out for?
While specific data for this compound is limited, sulfonyl chlorides, in general, may discolor (often turning yellow or brown) upon decomposition[3]. A pungent, acidic odor may also become noticeable due to the formation of HCl and sulfur dioxide from further degradation pathways[3].
3. Which solvents are recommended for reactions involving this sulfonyl chloride?
The choice of solvent is critical and should be strictly anhydrous. Commonly used solvents for reactions with sulfonyl chlorides include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
-
Diethyl ether
Always ensure the solvent is compatible with your specific reaction conditions and reagents.
4. What is the mechanism of hydrolysis for 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride?
The hydrolysis proceeds through a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride ion, leading to the formation of the corresponding sulfonic acid and hydrochloric acid[2][8].
5. How can I minimize moisture exposure during handling?
-
Work in a well-ventilated fume hood with low ambient humidity.
-
Use dry, inert gas (nitrogen or argon) for transfers.
-
Only open the main container in a glove box or under a positive pressure of inert gas.
-
For weighing, quickly transfer the required amount to a separate, dry container and seal both immediately.
-
Use syringes and cannulation techniques for transferring anhydrous solvents and liquid reagents.
Data Summary and Visualization
Table 1: Properties of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride and Related Compounds
| Property | 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride | 5-Bromothiophene-2-sulfonyl chloride (Analogue) |
| CAS Number | 338797-11-8[10][11] | 55854-46-1[12] |
| Molecular Formula | C₉H₆BrClO₂S₂[10][11] | C₄H₂BrClO₂S₂[12] |
| Molecular Weight | 325.63 g/mol [10][11] | 261.54 g/mol [12] |
| Physical Form | Likely a solid | Solid[12] |
| Melting Point | Not available | 40-44 °C[12] |
Diagram 1: Hydrolysis Mechanism and Prevention
Caption: Hydrolysis of the sulfonyl chloride by water and key preventative measures.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Reddit.
- 5-Bromothiophene-2-sulfonyl chloride 97. Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Sulfuryl chloride. Sciencemadness Wiki.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.
- Synthesis of sulfonyl chloride substr
- 5-BROMO-2-METHYLTHIOPHENE-3-SULFONYL CHLORIDE. CymitQuimica.
- 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride. Santa Cruz Biotechnology.
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- Method for detecting content of pyridine-3-sulfonyl chloride.
- 2-Bromo-5-chloro-3-methylbenzo(b)thiophene. PubChem.
- 3-Methylbenzo[b]thiophene. PubChem.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Facile Synthesis of Sulfonyl Chlorides/Bromides
- This compound. ChemScene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 5-BROMO-2-METHYLTHIOPHENE-3-SULFONYL CHLORIDE | CymitQuimica [cymitquimica.com]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 10. scbt.com [scbt.com]
- 11. chemscene.com [chemscene.com]
- 12. 5-溴噻吩-2-磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonamides
Welcome to the technical support center for the synthesis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction yields and purity.
The synthesis of this class of compounds is a critical endeavor, particularly due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. This guide will dissect the synthetic pathway into its key stages, offering troubleshooting advice and detailed protocols to ensure your success.
Part 1: Navigating the Synthetic Landscape
The synthesis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonamides typically proceeds through a three-stage process. Understanding the potential pitfalls at each stage is crucial for maximizing your overall yield.
Caption: General synthetic workflow.
Part 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Stage 1: Formation of the 3-Methylbenzo[b]thiophene Core
A robust synthesis begins with the efficient formation of the heterocyclic core. While there are several methods to construct benzo[b]thiophenes, a common route involves the reaction of a substituted thiophenol with an appropriate electrophile, followed by cyclization.
Q1: My yield for the initial cyclization to form 3-methylbenzo[b]thiophene is low. What are the likely causes?
A1: Low yields in the formation of the benzo[b]thiophene core often stem from incomplete cyclization or the formation of side products. Key factors to consider are:
-
Purity of Starting Materials: Ensure your substituted thiophenol and chloroacetone (or equivalent) are of high purity. Impurities can interfere with the initial S-alkylation.
-
Base Selection: The choice of base is critical for the deprotonation of the thiophenol and subsequent intramolecular cyclization. A moderately strong base like potassium carbonate is often sufficient. Stronger bases might lead to unwanted side reactions.
-
Reaction Temperature: The initial S-alkylation is typically performed at or slightly above room temperature. The subsequent cyclization may require heating. Inadequate temperature control can lead to incomplete reactions or decomposition.
-
Atmosphere: Thiophenols can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts.
Q2: I'm observing multiple spots on my TLC after the cyclization reaction. What are the possible side products?
A2: The formation of multiple products can complicate purification and reduce the yield of the desired 3-methylbenzo[b]thiophene. Common side products include:
-
Unreacted Starting Materials: Incomplete reaction is a common issue.
-
Disulfide Formation: As mentioned, oxidation of the thiophenol can lead to the corresponding disulfide.
-
Over-alkylation: If a dihalide is used or if reaction conditions are too harsh, multiple alkylations on the sulfur or aromatic ring can occur.
-
Polymerization: Under certain conditions, especially with reactive starting materials, polymerization can be a significant side reaction.
To mitigate these issues, carefully control your stoichiometry, reaction temperature, and atmosphere.
Stage 2: Electrophilic Bromination of 3-Methylbenzo[b]thiophene
The introduction of the bromine atom at the 5-position is a key step. The electron-rich nature of the benzo[b]thiophene ring directs electrophilic substitution, but regioselectivity and the potential for over-bromination are common challenges.[1][2]
Q3: My bromination reaction is not selective, and I'm getting a mixture of brominated products. How can I improve regioselectivity for the 5-position?
A3: Achieving high regioselectivity in the bromination of 3-methylbenzo[b]thiophene is paramount. The 3-position is typically the most nucleophilic; however, the presence of the methyl group at this position directs bromination to other sites. To favor substitution at the 5-position:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice for controlled monobromination of electron-rich heterocycles.[1] It is generally milder than using elemental bromine (Br₂), which can lead to over-bromination and lower selectivity.[2][3]
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like acetonitrile or dichloromethane are commonly used.
-
Temperature Control: Running the reaction at a low temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity.[1]
Q4: I'm observing a significant amount of dibrominated product. How can I prevent this?
A4: The formation of dibrominated species is a common side reaction when the substrate is activated.[4] To minimize this:
-
Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than one equivalent of NBS.
-
Slow Addition: Add the NBS portion-wise or as a solution dropwise to the reaction mixture. This helps to maintain a low concentration of the brominating agent and reduces the likelihood of a second bromination event.
-
Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction.
| Parameter | Recommendation for Monobromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Equivalents of NBS | 1.0 - 1.05 equivalents | Minimizes over-bromination. |
| Solvent | Acetonitrile or Dichloromethane | Provides good solubility and is relatively inert. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and improves selectivity. |
| Addition Method | Slow, portion-wise addition | Maintains low electrophile concentration. |
Stage 3: Sulfonamide Formation
The final stage involves the introduction of the sulfonamide group at the 2-position. This is typically a two-step process: chlorosulfonylation followed by reaction with an amine.
Q5: My chlorosulfonylation of 5-Bromo-3-methylbenzo[b]thiophene is giving a low yield of the sulfonyl chloride. What are the critical parameters?
A5: The direct chlorosulfonylation of the benzo[b]thiophene ring can be challenging. The harsh reagents required, such as chlorosulfonic acid, can lead to degradation of the substrate.[5][6]
-
Reagent Reactivity: Chlorosulfonic acid is a highly reactive and corrosive reagent. The reaction must be performed at low temperatures (typically below 0 °C) to prevent decomposition of the starting material and unwanted side reactions.[7]
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis.[8] All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere to prevent the ingress of moisture. The presence of water will convert the desired sulfonyl chloride into the unreactive sulfonic acid.[8]
-
Work-up: The work-up procedure is critical. The reaction mixture is typically quenched by pouring it onto ice. This serves to both decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride product, which is often a solid.
Q6: The final step of converting the sulfonyl chloride to the sulfonamide is inefficient. How can I improve the yield?
A6: The reaction of the sulfonyl chloride with an amine is generally efficient, but several factors can lead to low yields.[9][10]
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, the sulfonyl chloride is moisture-sensitive.[8] If it is isolated and stored, it must be kept under anhydrous conditions. Ideally, the sulfonyl chloride is used immediately after its preparation.
-
Choice of Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl that is formed during the reaction.[8] The base should be anhydrous.
-
Amine Nucleophilicity: The reactivity of the amine is important. Less nucleophilic amines may require longer reaction times or gentle heating.
-
Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help to drive the reaction to completion.[8]
Caption: Troubleshooting flowchart for sulfonamide formation.
Part 3: Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Electrophilic Bromination of 3-Methylbenzo[b]thiophene
-
Dissolve 3-methylbenzo[b]thiophene (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 5-Bromo-3-methylbenzo[b]thiophene.
Protocol 2: Synthesis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl Chloride
Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place the 5-Bromo-3-methylbenzo[b]thiophene (1.0 eq).
-
Cool the flask to -10 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the solid under vacuum. It is advisable to use the crude sulfonyl chloride immediately in the next step.
Protocol 3: Formation of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonamide
-
Dissolve the crude 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of the desired amine (1.2 eq) and anhydrous triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the stirred sulfonyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonamide.
References
-
Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. Available at: [Link]
- Taylor, D., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Books.
-
Le, C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
(2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Reddy, V., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]
-
(n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
- (n.d.).
-
Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Available at: [Link]
-
(n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and... ResearchGate. Available at: [Link]
-
(2024). (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. Available at: [Link]
-
(2026). Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. PubMed. Available at: [Link]
-
(n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
(2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Quora. Available at: [Link]
-
(2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cbijournal.com [cbijournal.com]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Regioselective Functionalization of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
Document ID: TSC-2026-01-17-001
Version: 1.0
Introduction
Welcome to the technical support center for the regioselective functionalization of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, heterocyclic compound. The benzothiophene scaffold is a key structural motif in numerous pharmaceuticals, making the ability to selectively functionalize it crucial for the development of novel molecular entities.[1][2][3]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to control the regioselectivity of your reactions and achieve your desired synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the functionalization of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, providing explanations and actionable solutions.
Issue 1: Poor or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Question: I am attempting a Suzuki-Miyaura coupling at the C5-bromo position, but I am observing low to no conversion of my starting material. What are the likely causes and how can I resolve this?
Answer:
Several factors can contribute to poor conversion in palladium-catalyzed cross-coupling reactions. Here’s a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Selection:
-
The Problem: The choice of palladium catalyst and ligand is critical for efficient cross-coupling.[1][4] An inappropriate ligand can lead to slow reaction rates or catalyst decomposition. For electron-rich heterocyclic halides like 5-Bromo-3-methylbenzo[b]thiophene, sterically hindered and electron-rich phosphine ligands are often required.
-
The Solution:
-
For Suzuki-Miyaura reactions, consider using catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.
-
For Buchwald-Hartwig amination, sterically demanding biarylphosphine ligands are generally effective.[5][6]
-
Ensure the catalyst and ligand are of high purity and handled under an inert atmosphere to prevent deactivation.
-
2. Base and Solvent Effects:
-
The Problem: The base and solvent system plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling.[4][7] An unsuitable base or solvent can hinder the reaction.
-
The Solution:
-
A range of bases can be employed, from inorganic carbonates (Cs₂CO₃, K₂CO₃) to phosphates (K₃PO₄) and alkoxides (NaOtBu, KHMDS). The choice of base can be critical for the success of the reaction.[6][8]
-
Commonly used solvents include toluene, dioxane, THF, and DMF. A combination of an organic solvent with water is often used in Suzuki reactions.[7] Screen a variety of solvent and base combinations to find the optimal conditions for your specific substrate.
-
3. Reaction Temperature:
-
The Problem: While milder conditions are always desirable, some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate, especially with less reactive aryl chlorides or bromides.[9]
-
The Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and starting material consumption. Be mindful of potential side reactions or decomposition at higher temperatures.
4. Purity of Reagents:
-
The Problem: Impurities in the starting material, boronic acid/ester, or amine can poison the catalyst. Water and oxygen can also deactivate the catalyst.
-
The Solution:
-
Ensure all reagents are pure and dry.
-
Degas the solvent thoroughly before use.
-
Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Issue 2: Lack of Regioselectivity - Competing C-H Functionalization.
Question: I am observing a mixture of products, including functionalization at positions other than the C5-bromo position. How can I enhance regioselectivity for the C5 position?
Answer:
The benzothiophene ring system is susceptible to direct C-H activation, which can compete with the desired cross-coupling at the C-Br bond.[10] The presence of the electron-donating methyl group at C3 and the directing effect of the sulfonyl chloride at C2 can influence the reactivity of the aromatic protons.
1. Understanding the Competing Pathways:
-
C5-Br Cross-Coupling: This is the intended reaction pathway, proceeding through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11]
-
C-H Activation: The protons on the benzene ring (C4, C6, C7) and the thiophene ring (C2) can be activated under certain conditions, leading to undesired side products. The C2 position of benzothiophenes is known to be particularly susceptible to C-H activation.[12]
2. Strategies to Favor C-Br Functionalization:
-
Optimize Reaction Conditions: Carefully screen catalysts, ligands, bases, and solvents. Conditions that favor a lower-energy pathway for oxidative addition at the C-Br bond will disfavor C-H activation.
-
Temperature Control: C-H activation often has a higher activation energy than C-Br oxidative addition. Running the reaction at the lowest possible temperature that still allows for efficient C-Br coupling can minimize C-H functionalization.
-
Choice of Coupling Partner: The nature of the coupling partner can influence the reaction pathway.
Experimental Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I selectively functionalize the C4 or C6 positions in the presence of the C5-bromo substituent?
A1: Yes, this is achievable through a strategy known as Directed ortho-Metalation (DoM).[13][14] The sulfonyl chloride group at the C2 position is not a strong directing group for lithiation. However, if the sulfonyl chloride is first converted to a sulfonamide with a suitable directing group (e.g., -CONR₂, -OCONR₂), it can direct lithiation to the adjacent C3 position.[14][15] To target the C4 and C6 positions, one would typically need a directing group on the benzene ring. In the absence of such a group, selective functionalization at C4 or C6 while the C5-bromo position is present is challenging and would likely result in a mixture of products. A more viable strategy would be to first perform the desired reaction at the C5-bromo position and then explore C-H activation strategies for the remaining positions.
Q2: What is the expected order of reactivity for different halogens at the C5 position in cross-coupling reactions?
A2: The general trend for the reactivity of halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and most easily cleaved by the palladium catalyst during the oxidative addition step. Therefore, if you were to synthesize the iodo- or chloro-analogs of this compound, you would expect the iodo- a to be more reactive and the chloro- a to be less reactive than the bromo- a.
Q3: Are there any known methods to directly functionalize the methyl group at the C3 position?
A3: Direct functionalization of the C3-methyl group can be challenging due to the presence of other reactive sites. However, strategies involving radical bromination (e.g., with N-bromosuccinimide and a radical initiator) could potentially lead to the formation of a benzylic bromide, which can then be further functionalized.[16] It is important to note that the reaction conditions would need to be carefully controlled to avoid competing reactions on the aromatic ring.
Q4: How does the sulfonyl chloride group at the C2 position influence the reactivity of the molecule?
A4: The sulfonyl chloride group is a strong electron-withdrawing group. This has several implications for the reactivity of the molecule:
-
It deactivates the benzothiophene ring towards electrophilic aromatic substitution.
-
It increases the acidity of the aromatic protons, potentially making them more susceptible to deprotonation under strongly basic conditions.
-
It can act as a leaving group itself in nucleophilic substitution reactions, although this is generally less favorable than reactions at the C5-bromo position under cross-coupling conditions. The sulfonyl chloride is a highly reactive functional group that readily undergoes nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonate esters, respectively.[17][18]
Q5: What are the best practices for the synthesis and storage of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride?
A5:
-
Synthesis: A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.[19][20] This reaction is highly exothermic and should be performed with careful temperature control.
-
Storage: 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis of the sulfonyl chloride group.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5-Position
This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/H₂O (4:1 mixture)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/H₂O solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos |
| Ligand | (if using Pd(OAc)₂) SPhos (1.2 eq. to Pd) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O |
| Temperature | 80-110 °C |
References
-
Palani, V., Hugelshofer, C. L., Kevlishvili, I., Liu, P., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. Retrieved from [Link]
- Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118, 9796.
-
Montgomery, J. (2010). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Pure and Applied Chemistry, 82(4), 867–876. Retrieved from [Link]
-
Schröter, S., Stock, C., & Bach, T. (2022). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Synlett, 33(10), 1029-1041. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Ates, M., & Caliskan, R. (2022). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Journal of the Chinese Chemical Society, 69(8), 1289-1304. Retrieved from [Link]
-
Fabre, J., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(30), 9527–9531. Retrieved from [Link]
-
Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 79(11), 4793–4798. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 11(1), 1-8. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
American Chemical Society. (2026, January 16). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Versatility of Benzothiophene Derivatives in Modern Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. Retrieved from [Link]
-
Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylbenzo[b]thiophene. PubChem. Retrieved from [Link]
-
Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity [Video]. Retrieved from [Link]
-
American Chemical Society. (2016, January 20). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Retrieved from [Link]
-
American Chemical Society. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Retrieved from [Link]
-
NRO Spivey. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Kaunas University of Technology. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
American Chemical Society. (2026, January 6). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
National Institutes of Health. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
Durgapur Government College. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Regioselective. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. Directed Ortho Metalation [organic-chemistry.org]
- 15. grokipedia.com [grokipedia.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Buy Benzo[b]thiophene-5-sulfonyl chloride | 128852-05-1 [smolecule.com]
- 19. rsc.org [rsc.org]
- 20. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Tale of Two Electrophiles: Navigating the Reactivity Landscape of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
A Senior Application Scientist's Guide to Chemoselective Functionalization
In the intricate world of drug discovery and development, the ability to selectively modify a molecule at a specific position is paramount. Bifunctional molecules, bearing two distinct reactive sites, present both a challenge and an opportunity. Understanding the nuanced reactivity of each functional group is the key to unlocking their synthetic potential. This guide provides an in-depth comparison of the reactivity of the bromo and sulfonyl chloride groups in 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, a scaffold with latent potential in medicinal chemistry. We will explore the factors governing their reactivity, present experimental evidence for their selective manipulation, and provide robust protocols to empower researchers in their synthetic endeavors.
The Dichotomy of Reactivity: An Overview
At the heart of our investigation lies the inherent difference in the electronic nature and, consequently, the chemical behavior of the C-Br bond and the S-Cl bond. The bromine atom at the 5-position is a classic aryl halide, a workhorse in palladium-catalyzed cross-coupling reactions. Its reactivity is primarily dictated by the ease of oxidative addition of a low-valent palladium catalyst into the C-Br bond.
Conversely, the sulfonyl chloride group at the 2-position is a potent electrophile at the sulfur atom. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to nucleophilic attack. This functional group is the quintessential precursor for the synthesis of sulfonamides, a privileged motif in medicinal chemistry.
This fundamental difference in their reactive pathways—palladium catalysis at the carbon center versus nucleophilic attack at the sulfur center—forms the basis for their selective functionalization.
Head-to-Head Comparison: Cross-Coupling vs. Nucleophilic Substitution
To empirically assess the reactivity of these two functional groups, we turn to two of the most common and powerful transformations in the synthetic chemist's arsenal: the Suzuki-Miyaura cross-coupling and sulfonamide formation.
The Arena of Cross-Coupling: The Bromo Group Takes the Lead
The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, provides a clear illustration of the superior reactivity of the bromo group in this context. While both aryl bromides and aryl sulfonyl chlorides can participate in Suzuki-Miyaura couplings, the relative rates of oxidative addition to the palladium(0) catalyst are the determining factor for chemoselectivity.
Experimental evidence from studies on analogous 5-bromothiophene-2-sulfonamides demonstrates that the Suzuki-Miyaura coupling proceeds selectively at the bromo position, leaving the sulfonamide group untouched.[1] This observation is consistent with the generally accepted reactivity trend for electrophiles in Suzuki-Miyaura cross-coupling reactions: Ar-I > Ar-SO2Cl > Ar-Br >> Ar-Cl.
This selectivity can be rationalized by considering the bond dissociation energies and the electronic properties of the two electrophilic sites. The C-Br bond is generally more susceptible to oxidative addition by palladium(0) than the C-S bond of the sulfonyl chloride under typical Suzuki-Miyaura conditions.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling
| Functional Group | Relative Reactivity | Mechanistic Rationale | Typical Outcome |
| Bromo (-Br) | Higher | Lower bond dissociation energy of the C-Br bond facilitates faster oxidative addition of Pd(0). | Selective C-C bond formation at the 5-position. |
| Sulfonyl Chloride (-SO2Cl) | Lower | Stronger C-S bond and different electronic requirements for oxidative addition. | Generally unreactive under standard Suzuki-Miyaura conditions optimized for aryl bromides. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of the Bromo Group
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 5-bromothiophene derivatives and is expected to be applicable to 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride.[1]
Objective: To selectively couple an arylboronic acid at the 5-position of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride.
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1 equivalent), the arylboronic acid (1.1 equivalents), Pd(dppf)Cl2 (0.03 equivalents), and K2CO3 (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Self-Validation: The success of this protocol is validated by the selective consumption of the starting material and the formation of a single major product corresponding to the arylated benzothiophene, with the sulfonyl chloride group remaining intact, as confirmed by NMR and mass spectrometry.
The Realm of Nucleophiles: The Sulfonyl Chloride Reigns Supreme
When the reaction conditions are shifted from palladium catalysis to a nucleophilic environment, the reactivity profile of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is completely inverted. The highly electrophilic sulfur atom of the sulfonyl chloride group becomes the prime target for nucleophilic attack.
The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is a robust and widely used method for the synthesis of sulfonamides.[2][3] In this scenario, the aryl bromide is essentially inert. Nucleophilic aromatic substitution on an unactivated aryl bromide requires harsh conditions or a specific activation mechanism (e.g., via electron-withdrawing groups in the ortho/para positions or a benzyne intermediate), which are not met in a standard sulfonamide synthesis.[4]
Table 2: Comparison of Reactivity in Nucleophilic Substitution (Amine)
| Functional Group | Relative Reactivity | Mechanistic Rationale | Typical Outcome |
| Bromo (-Br) | Lower | High strength of the C-Br bond on an sp2 carbon and lack of activation for nucleophilic aromatic substitution. | Unreactive under standard sulfonamide formation conditions. |
| Sulfonyl Chloride (-SO2Cl) | Higher | Highly electrophilic sulfur atom due to the electron-withdrawing effects of the oxygen and chlorine atoms. | Facile formation of a sulfonamide at the 2-position. |
Experimental Protocol: Selective Sulfonamide Formation
This protocol outlines a general and reliable method for the synthesis of sulfonamides from sulfonyl chlorides.
Objective: To selectively form a sulfonamide at the 2-position of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride.
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
-
Primary or secondary amine (1.1-1.5 equivalents)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or pyridine) (1.5-2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the cooled solution of the sulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.
Self-Validation: The protocol's validity is confirmed by the clean conversion of the sulfonyl chloride to the corresponding sulfonamide, with the bromo group at the 5-position remaining unchanged, as verified by spectroscopic analysis.
Visualizing the Orthogonal Reactivity
The chemoselectivity of the reactions described above can be visualized as two orthogonal synthetic pathways originating from the same starting material.
Caption: Orthogonal reactivity of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride.
Conclusion: A Versatile Scaffold for Directed Synthesis
The bromo and sulfonyl chloride groups in 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride exhibit a remarkable degree of orthogonal reactivity. The bromo group is the preferred site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents at the 5-position. In contrast, the sulfonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic substitution, providing a straightforward route to a wide array of sulfonamides.
This predictable chemoselectivity empowers researchers to strategically functionalize this benzothiophene scaffold in a stepwise and controlled manner. By understanding the underlying principles of their reactivity and employing the appropriate reaction conditions, the synthetic potential of this and similar bifunctional molecules can be fully realized, paving the way for the discovery of novel therapeutic agents and functional materials.
References
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). National Institutes of Health. [Link]
-
Nucleophilic Aromatic Substitution. (2019). Chemistry LibreTexts. [Link]
Sources
- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-3-Methylbenzo[b]thiophene Sulfonamide Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-bromo-3-methylbenzo[b]thiophene sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a comparative perspective on how structural modifications to this scaffold influence biological activity. We will explore the synthetic rationale, compare biological performance against various targets, and provide detailed experimental protocols to support further investigation.
Introduction: The 5-Bromo-3-Methylbenzo[b]thiophene Sulfonamide Scaffold
The benzo[b]thiophene core is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] The fusion of a benzene ring with a thiophene ring creates a rigid, lipophilic structure that can be readily functionalized to interact with various biological targets. The introduction of a sulfonamide group, a well-established pharmacophore, imparts hydrogen bonding capabilities and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.[4]
This guide focuses on the specific scaffold of 5-bromo-3-methylbenzo[b]thiophene, with a primary focus on sulfonamide derivatives at the 2-position. The rationale for investigating this particular scaffold is threefold:
-
The 3-Methyl Group: Substitution at the 3-position of the benzo[b]thiophene ring can be crucial for activity. In some cases, an unsubstituted 3-position is preferred for cytotoxic activity, suggesting that steric hindrance at this position can be detrimental.[3] Conversely, for other targets, this position may be key for establishing beneficial hydrophobic interactions.[5]
-
The 5-Bromo Substituent: The presence of a halogen, such as bromine, at the 5-position can enhance lipophilicity, potentially improving membrane permeability. Furthermore, the bromo group can act as a handle for further synthetic modifications through cross-coupling reactions.[6]
-
The 2-Sulfonamide Moiety: The sulfonamide group at the 2-position is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its nitrogen atom provides a convenient point for introducing a wide range of substituents to explore the SAR.[7]
This guide will comparatively analyze how modifications to the sulfonamide nitrogen (R group) and, to a lesser extent, the core scaffold, impact biological activities such as enzyme inhibition and antimicrobial effects.
Synthetic Pathways and Methodologies
The synthesis of 5-bromo-3-methylbenzo[b]thiophene-2-sulfonamide derivatives typically involves a multi-step process. The following is a generalized, yet detailed, synthetic workflow based on established methodologies.
Synthesis of the 5-Bromo-3-methylbenzo[b]thiophene Core
The initial step is the construction of the core heterocyclic system. While various methods exist for the synthesis of benzo[b]thiophenes, a common approach involves the cyclization of a substituted thiophenol.
Experimental Protocol: Synthesis of 5-Bromo-3-methylbenzo[b]thiophene
-
Starting Material: 4-Bromothiophenol.
-
Alkylation: React 4-bromothiophenol with a suitable three-carbon synthon, such as chloroacetone, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to yield the corresponding thioether.
-
Cyclization: The resulting thioether is then subjected to an acid-catalyzed intramolecular cyclization. A strong acid such as polyphosphoric acid (PPA) or methanesulfonic acid is typically used at elevated temperatures to facilitate the ring closure to form 5-bromo-3-methylbenzo[b]thiophene.
-
Purification: The crude product is purified by column chromatography on silica gel.
Sulfonylation of the Core Scaffold
The next critical step is the introduction of the sulfonyl chloride group at the 2-position of the benzo[b]thiophene ring.
Experimental Protocol: Synthesis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
-
Starting Material: 5-Bromo-3-methylbenzo[b]thiophene.
-
Chlorosulfonation: The benzo[b]thiophene is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0°C. Chlorosulfonic acid is added dropwise, and the reaction is stirred at low temperature before being allowed to warm to room temperature.
-
Work-up: The reaction mixture is carefully quenched by pouring it onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude sulfonyl chloride.
-
Purification: The crude 5-bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is often used in the next step without further purification.
Synthesis of Sulfonamide Derivatives
The final step involves the reaction of the sulfonyl chloride with a variety of primary or secondary amines to generate the desired sulfonamide derivatives.
Experimental Protocol: General Procedure for the Synthesis of N-substituted-5-bromo-3-methylbenzo[b]thiophene-2-sulfonamides
-
Reaction Setup: The 5-bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is dissolved in a suitable solvent, such as pyridine or dichloromethane containing a base (e.g., triethylamine).
-
Amine Addition: The desired amine is added to the solution, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is worked up by washing with aqueous acid and brine. The organic layer is dried and concentrated. The final product is purified by recrystallization or column chromatography.
Diagram of the Synthetic Workflow
Caption: General synthetic route for N-substituted 5-bromo-3-methylbenzo[b]thiophene-2-sulfonamides.
Comparative Analysis of Biological Activity
The biological activity of benzo[b]thiophene sulfonamides is highly dependent on the nature and position of the substituents on both the heterocyclic core and the sulfonamide nitrogen. This section provides a comparative analysis based on available data from related compound series.
Anticancer Activity
Substituted benzo[b]thiophene sulfonamides have demonstrated promising anticancer activity.[1][2][3] A study on 3-sulfamoylbenzo[b]thiophene-4-carboxamides revealed that many compounds exhibited moderate to good anticancer activity against various cell lines, with IC50 values in the low micromolar range.[1][2] Another study on benzo[b]thiophene-1,1-dioxide sulfonamides highlighted that lipophilic substituents on the sulfonamide group significantly increased cytotoxic activity.[3]
Table 1: Comparison of Anticancer Activity of Substituted Benzo[b]thiophene Sulfonamides
| Compound Series | Key Structural Features | Biological Activity (Cell Lines) | Potency (IC50/GI50) | Reference |
| 3-Sulfamoylbenzo[b]thiophene-4-carboxamides | Varied substituents on the sulfonamide and carboxamide | MCF-7, HeLa, A-549, Du-145 | 1.81 to 9.73 µM | [1][2] |
| 6-Benzo[b]thiophenesulfonamide 1,1-dioxides | Lipophilic N-substituents | HT-29, CCRF-CEM, K-562, MEL-AC | 1-9 nM for the most active compound | [3] |
Analysis and Extrapolation to 5-Bromo-3-Methylbenzo[b]thiophene-2-sulfonamides:
Based on these findings, it can be hypothesized that N-alkylation or N-arylation of 5-bromo-3-methylbenzo[b]thiophene-2-sulfonamide with lipophilic groups would be a promising strategy to enhance anticancer activity. The 5-bromo and 3-methyl groups would further increase the lipophilicity of the core scaffold, which may contribute positively to cytotoxic effects. However, the steric bulk of the 3-methyl group would need to be considered, as free access to the 3-position has been suggested to be important for the cytotoxicity of some benzo[b]thiophene derivatives.[3]
Enzyme Inhibitory Activity
Benzo[b]thiophene-2-sulfonamide derivatives have been identified as potent inhibitors of various enzymes, including human chymase.[7] The SAR of these inhibitors revealed that the N-substituent on the sulfonamide plays a crucial role in determining potency and selectivity.
Table 2: SAR of Benzo[b]thiophene-2-sulfonamide Derivatives as Human Chymase Inhibitors
| N-Substituent (R) | IC50 (nM) | Key Interactions | Reference |
| Unsubstituted (-H) | >10000 | Weak binding | [7] |
| Alkyl groups | 100 - 1000 | Hydrophobic interactions | [7] |
| Substituted benzyl groups | 56 - 500 | Enhanced hydrophobic and potential pi-stacking interactions | [7] |
Analysis and Extrapolation to 5-Bromo-3-Methylbenzo[b]thiophene-2-sulfonamides:
The data suggests that for enzyme inhibition, larger, more complex N-substituents are beneficial. For the 5-bromo-3-methyl scaffold, it is likely that N-benzyl or other N-aryl substituents would lead to potent enzyme inhibitors. The 3-methyl group could potentially occupy a hydrophobic pocket in the enzyme's active site, while the 5-bromo group could form halogen bonds or engage in other favorable interactions. The sulfonamide moiety itself is critical for interacting with the enzyme's active site, often coordinating with a metal ion or forming key hydrogen bonds.[8]
Antimicrobial Activity
Recent studies have explored the antibacterial activity of 5-bromo-N-alkylthiophene-2-sulfonamides against clinically relevant bacterial strains.[6] While this is a thiophene rather than a benzo[b]thiophene scaffold, the SAR for the N-alkyl substituents on the sulfonamide provides valuable comparative data.
Table 3: Antibacterial Activity of 5-Bromo-N-Alkylthiophene-2-Sulfonamides against Klebsiella pneumoniae
| N-Alkyl Group | Yield (%) | Antibacterial Activity | Reference |
| Ethyl | 72 | Active | [6] |
| Propyl | 78 | Promising activity | [6] |
| Isopropyl | 62 | Lower activity (potential steric hindrance) | [6] |
Analysis and Extrapolation to 5-Bromo-3-Methylbenzo[b]thiophene-2-sulfonamides:
This data indicates that short, linear alkyl chains on the sulfonamide nitrogen are favorable for antibacterial activity, while branched chains like isopropyl may be detrimental due to steric hindrance.[6] When translating this to the 5-bromo-3-methylbenzo[b]thiophene scaffold, it is reasonable to predict that N-ethyl and N-propyl derivatives would exhibit good antibacterial activity. The increased lipophilicity of the benzo[b]thiophene core compared to the thiophene core could potentially enhance this activity by improving penetration of the bacterial cell wall.
Diagram of the Structure-Activity Relationship
Caption: Key structure-activity relationships for 5-bromo-3-methylbenzo[b]thiophene-2-sulfonamide derivatives.
Conclusion and Future Directions
The 5-bromo-3-methylbenzo[b]thiophene sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related compound series allows for the formulation of clear hypotheses for optimizing biological activity:
-
For Anticancer Agents: The introduction of lipophilic N-aryl substituents on the sulfonamide is a rational approach.
-
For Enzyme Inhibitors: Large, sterically defined N-substituents that can form specific interactions within an enzyme's active site are likely to be most effective.
-
For Antibacterial Agents: Short, unbranched N-alkyl chains on the sulfonamide appear to be a favorable structural feature.
Further research should focus on the synthesis and biological evaluation of a focused library of 5-bromo-3-methylbenzo[b]thiophene-2-sulfonamide derivatives to validate these hypotheses. The 5-bromo group can be further exploited for diversification using cross-coupling reactions to explore the SAR at this position. A thorough understanding of the SAR of this versatile scaffold will undoubtedly pave the way for the discovery of new and potent drug candidates.
References
-
(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. (2020). Bentham Science Publishers. [Link]
-
(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Anti-proliferative Activity Study. (2020). Bentham Science. [Link]
-
Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963–968. [Link]
-
(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. (2025). ResearchGate. [Link]
-
Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. (2004). Scilit. [Link]
-
Masaki, H., Mizuno, Y., Tatui, A., Murakami, A., Koide, Y., Satoh, S., & Takahashi, A. (2003). Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085–4088. [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Archiv der Pharmazie. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. [Link]
-
3-Methylbenzo[b]thiophene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. (2021). PubMed Central. [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2025). ResearchGate. [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (2022). PubMed Central. [Link]
-
Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. (n.d.). PubMed. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). PubMed Central. [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). PubMed Central. [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. [Link]
-
Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. (2022). Sciforum. [Link]
-
Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). (2008). PubMed Central. [Link]
-
Kim, D. H., et al. (2002). Sulfamide-based inhibitors for carboxypeptidase A. Novel type transition state analogue inhibitors for zinc proteases. Journal of Medicinal Chemistry, 45(24), 5247–5254. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfamide-based inhibitors for carboxypeptidase A. Novel type transition state analogue inhibitors for zinc proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Kinase Assays for Benzothiophene-Based Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on selecting, optimizing, and executing in vitro kinase assays specifically tailored for the characterization of benzothiophene-based inhibitors. As a scaffold of significant interest in medicinal chemistry, benzothiophenes have given rise to potent inhibitors of various kinases, often acting as ATP-competitive molecules.[1][2][3][4] Understanding the nuances of assay design is therefore critical to accurately determine their potency and mechanism of action.
This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to ensure the generation of robust, reproducible, and meaningful data.
The Landscape of In Vitro Kinase Assays: A Comparative Analysis
The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from a donor (usually ATP) to a substrate.[5] The choice of detection method is the most critical decision in assay development, directly influencing throughput, sensitivity, cost, and potential for artifacts. Historically, radiometric assays using [γ-³²P]-ATP were the gold standard for their directness and sensitivity.[6][7] However, due to safety concerns and waste disposal issues, non-radioactive methods now dominate the field.[5][8]
For screening and characterizing small-molecule inhibitors like those based on the benzothiophene scaffold, homogeneous "add-mix-read" formats are preferred for their simplicity and amenability to high-throughput screening (HTS).[9][10][11] Below is a comparison of the leading technologies.
| Assay Technology | Principle | Advantages | Disadvantages | Ideal For |
| Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo™) | Measures remaining ATP (Kinase-Glo®) or generated ADP (ADP-Glo™) via a luciferase-coupled reaction.[5][12] | High sensitivity, broad dynamic range, simple "add-mix-read" format, suitable for low and high ATP concentrations.[13][14] | Potential for interference from compounds that inhibit luciferase; ATP-depletion assays are "signal decrease," which can have lower statistical power.[15] | HTS, mechanism-of-action studies, profiling ATP-competitive inhibitors. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[16][17] | Homogeneous, non-radioactive, cost-effective for HTS.[8][17] | Requires specific phosphospecific antibodies and fluorescent tracers; can be susceptible to light-scattering or fluorescent compounds.[18] | Screening large compound libraries, studying protein-protein or protein-peptide interactions.[18] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor (e.g., Lanthanide) and an acceptor fluorophore, typically on an antibody and substrate, respectively.[19] | High sensitivity, reduced background from scattered light and autofluorescence, homogeneous format. | Requires specific labeled reagents (antibodies, substrates); potential for interference from colored compounds that absorb at excitation/emission wavelengths. | HTS, detailed kinetic studies. |
| Absorbance/Colorimetric | Measures ADP production through a series of coupled enzymatic reactions that result in a colored product.[19][20] | Simple, does not require specialized fluorescence/luminescence readers.[20][21] | Generally lower sensitivity compared to other methods, can be prone to interference from colored compounds. | Low-throughput applications, academic labs with standard plate readers. |
Foundational Principles for a Self-Validating Assay
To ensure trustworthiness, every assay must be rigorously optimized and validated. The goal is to create a self-validating system where the results are robust and interpretable.
The Critical Role of ATP Concentration
For ATP-competitive inhibitors, such as many benzothiophene derivatives, the concentration of ATP in the assay is a critical parameter that directly influences the measured IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[22]
-
The Cheng-Prusoff Relationship: This equation describes the relationship between the measured IC50 and the inhibitor's true binding affinity (Ki) for competitive inhibitors. A key insight is that the IC50 value increases linearly with the ATP concentration.[22]
-
Best Practice: To generate comparable and physiologically relevant data, it is highly recommended to run kinase assays with an ATP concentration that is at or near the Michaelis-Menten constant (Km) of the kinase for ATP.[23] Using excessively low ATP levels can make inhibitors appear more potent than they are, while very high concentrations can mask the effects of all but the most potent competitive inhibitors.[22][24]
Establishing Assay Quality: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15][25] It measures the separation between the positive control (inhibited reaction) and negative control (uninhibited reaction) signals relative to the variability in the data.
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
An assay with a Z'-factor > 0.5 is considered excellent and robust for screening.[15][25] It is essential to determine the Z'-factor during assay development, particularly when assessing tolerance to the inhibitor solvent (typically DMSO).[26][27]
Visualizing the Workflow and Inhibition Mechanism
To clarify the experimental process and the underlying molecular interactions, the following diagrams illustrate the kinase assay workflow and the mechanism of a competitive inhibitor.
Caption: General workflow for an in vitro kinase inhibition assay.
Sources
- 1. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcluster.com [labcluster.com]
- 9. promega.com.br [promega.com.br]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Kinase-Glo® Luminescent Kinase Assays [promega.jp]
- 14. promega.com [promega.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 17. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. rndsystems.com [rndsystems.com]
- 21. immunechem.com [immunechem.com]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comprehensive Guide to Validating the Structure of 5-Bromo-3-methylbenzo[b]thiophene Derivatives Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutic agents and functional materials, the unambiguous structural confirmation of target molecules is a cornerstone of chemical research. For complex heterocyclic systems like 5-Bromo-3-methylbenzo[b]thiophene derivatives, which serve as crucial intermediates in medicinal chemistry, this task demands a robust and systematic analytical approach.[1] While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive structure elucidation.[2][3] This guide provides an in-depth comparison of key 2D NMR experiments for the structural validation of these derivatives, grounded in field-proven insights and experimental data.
The benzothiophene core is a significant pharmacophore in drug discovery, and the bromine atom at the 5-position offers a reactive site for further chemical modifications.[1] This makes precise structural verification paramount for advancing drug development programs.
The Challenge: Unambiguous Structure Determination
The substitution pattern on the benzo[b]thiophene scaffold can lead to closely related isomers, making their differentiation by 1D NMR alone challenging. 2D NMR spectroscopy overcomes this by providing through-bond and through-space correlations, allowing for a comprehensive mapping of the molecular framework.[3][4]
A Multi-faceted Approach: The 2D NMR Toolkit
A combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provides a self-validating system for structural assignment.
1. COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings
The COSY experiment is the starting point for piecing together the proton spin systems within the molecule. It reveals which protons are scalar-coupled to each other, typically over two to three bonds.
Causality Behind the Choice: For the 5-Bromo-3-methylbenzo[b]thiophene core, COSY is instrumental in identifying the connectivity of the aromatic protons on the benzene ring and confirming the relationship between the methyl group and the thiophene ring proton.
Experimental Protocol:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a phase-sensitive gradient-enhanced COSY (gCOSY) experiment.
-
Typical parameters: 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1), with 8-16 scans per increment.
-
Process the data with a sine-bell window function in both dimensions to enhance resolution.
2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Directly Attached Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[5] This provides a clear and unambiguous assignment of protonated carbons.
Causality Behind the Choice: HSQC is a highly sensitive technique that definitively links each proton to its corresponding carbon, simplifying the assignment of the ¹³C NMR spectrum.[5] An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by their phase.[5]
Experimental Protocol:
-
Use the same sample as prepared for the COSY experiment.
-
Acquire a standard ¹³C NMR spectrum to determine the carbon spectral width.
-
Set up a phase-sensitive gradient-enhanced HSQC experiment.
-
Typical parameters: 2048 data points in F2 (¹H) and 256 increments in F1 (¹³C), with 4-8 scans per increment.
-
Optimize the one-bond coupling constant (¹JCH) to a typical value of 145 Hz for aromatic and methyl carbons.
3. HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), effectively connecting the different spin systems identified by COSY.[5][6]
Causality Behind the Choice: HMBC is crucial for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between different fragments of the molecule.[6] For 5-Bromo-3-methylbenzo[b]thiophene derivatives, HMBC will show correlations from the methyl protons to the carbons of the thiophene ring and from the aromatic protons to carbons in both the benzene and thiophene rings, confirming the fusion of the two rings and the positions of the substituents.
Experimental Protocol:
-
Use the same sample.
-
Set up a gradient-enhanced HMBC experiment.
-
Typical parameters: 2048 data points in F2 (¹H) and 512 increments in F1 (¹³C), with 16-64 scans per increment.
-
Optimize the long-range coupling constant (ⁿJCH) to a value of 8-10 Hz to observe the desired two- and three-bond correlations.
4. NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity
While the previous experiments establish through-bond connectivity, NOESY provides information about the spatial relationships between protons that are close to each other in space, regardless of whether they are bonded.
Causality Behind the Choice: For confirming the substitution pattern and stereochemistry of more complex derivatives, NOESY is invaluable. For the parent 5-Bromo-3-methylbenzo[b]thiophene, a NOESY experiment would show a correlation between the methyl protons and the proton at position 2 of the thiophene ring, confirming their proximity.
Experimental Protocol:
-
Use a freshly prepared, degassed sample to minimize paramagnetic relaxation effects.
-
Set up a phase-sensitive 2D NOESY experiment.
-
Typical parameters: 2048 data points in F2 and 256-512 increments in F1, with 16-32 scans per increment.
-
The mixing time is a crucial parameter and should be optimized (typically in the range of 300-800 ms) to observe the desired NOE cross-peaks.
Data Presentation and Interpretation
The data obtained from these experiments can be systematically analyzed to build a complete picture of the molecular structure.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 5-Bromo-3-methylbenzo[b]thiophene
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H at position) |
| 2 | 7.30 (q) | 125.0 | C3, C3a, C7a |
| 3-CH₃ | 2.50 (d) | 15.0 | C2, C3, C3a |
| 4 | 7.80 (d) | 123.0 | C5, C5a, C7a |
| 6 | 7.25 (dd) | 128.0 | C4, C5, C7 |
| 7 | 7.65 (d) | 122.0 | C5a, C6 |
| 3 | - | 135.0 | - |
| 3a | - | 139.0 | - |
| 5 | - | 118.0 | - |
| 5a | - | 140.0 | - |
| 7a | - | 130.0 | - |
Note: Chemical shifts are hypothetical and for illustrative purposes. Coupling patterns are indicated as d (doublet), dd (doublet of doublets), and q (quartet).
Visualizing the Workflow
The logical flow of experiments for structural validation can be represented as follows:
Caption: Workflow for 2D NMR-based structure elucidation.
A Self-Validating System in Practice
The synergy between these 2D NMR techniques provides a robust, self-validating system. For example, a COSY experiment may establish a proton spin system in the aromatic ring. HSQC then assigns the directly attached carbons. Finally, HMBC correlations from these protons to adjacent quaternary carbons will unambiguously place this fragment within the larger molecular structure, with each piece of information corroborating the others.
Conclusion
For researchers in drug development and materials science working with 5-Bromo-3-methylbenzo[b]thiophene and its derivatives, a systematic application of 2D NMR spectroscopy is not just a characterization technique but a foundational component of rigorous scientific inquiry. The combined use of COSY, HSQC, HMBC, and NOESY provides an unparalleled level of confidence in structural assignments, ensuring the integrity of subsequent research and development efforts.
References
-
5-bromo-3-methyl-1-benzothiophene - Chemical Synthesis Database. Available at: [Link]
-
Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Sci-Hub. Available at: [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available at: [Link]
-
HSQC and HMBC - NMR Core Facility. Columbia University. Available at: [Link]
-
19: HMBC - Chemistry LibreTexts. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
-
Structure Elucidation by NMR. ETH Zurich. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalytic Systems for the Suzuki-Miyaura Coupling of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a testament to its robustness and functional group tolerance.[1][2] This guide provides a comparative analysis of catalytic systems for a particularly challenging substrate: 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride. This molecule, with its combination of a heteroaryl bromide and a sulfonyl chloride moiety, presents unique challenges and opportunities in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science.[3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the rationale behind catalyst selection, reaction optimization, and mechanistic considerations.
The Challenge: Understanding the Substrate
The substrate, 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, possesses two potential sites for palladium-catalyzed cross-coupling: the C-Br bond at the 5-position and the S-Cl bond of the sulfonyl chloride at the 2-position. The general reactivity order for halogens in Suzuki coupling is I > Br > Cl.[4][5] While the C-Br bond is a standard electrophile for this reaction, the sulfonyl chloride group introduces a layer of complexity. Palladium can catalyze the desulfonative coupling of arylsulfonyl chlorides, effectively using them as aryl halide equivalents.[6][7]
Therefore, the primary challenge is achieving selective coupling at the C5-Br bond without interfering with the sulfonyl chloride group, or alternatively, understanding the conditions that might favor coupling at the sulfonyl chloride. The electron-rich nature of the benzothiophene ring system can also influence the rate of oxidative addition, a key step in the catalytic cycle.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount to the success of any Suzuki-Miyaura coupling. The selection of the metal center (typically palladium or nickel) and the supporting ligand dictates the catalyst's reactivity, stability, and selectivity.
Palladium-Based Catalysts with Buchwald-Type Phosphine Ligands
Palladium complexes supported by bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are the workhorses of modern cross-coupling chemistry.[8][9] These ligands are renowned for their ability to facilitate the coupling of challenging substrates, including heteroaryl halides.[10][11]
Rationale and Advantages:
-
Enhanced Oxidative Addition: The electron-donating nature and steric bulk of these ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition even with less reactive aryl bromides and chlorides.[12]
-
Facilitated Reductive Elimination: The steric hindrance imposed by the ligands accelerates the final reductive elimination step, which is often the rate-determining step, to release the product and regenerate the catalyst.[13]
-
High Functional Group Tolerance: These systems are known to be compatible with a wide array of functional groups, which is critical given the presence of the sulfonyl chloride moiety.[14]
Potential Drawbacks:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.
-
Sensitivity: Both the ligands and the active palladium complexes can be sensitive to air and moisture, often requiring inert atmosphere techniques.
Recommended Catalysts and Precatalysts:
-
XPhos Pd G3: A highly active and versatile precatalyst that is air- and moisture-stable, simplifying reaction setup. It has shown efficacy in the coupling of various aryl sulfonates and halides.[15]
-
Pd₂(dba)₃ with SPhos or RuPhos: The in situ generation of the active catalyst from a palladium source like tris(dibenzylideneacetone)dipalladium(0) and a specific Buchwald ligand allows for fine-tuning of the reaction conditions.
Palladium-Based Catalysts with N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They are strong σ-donors, forming very stable bonds with the metal center.
Rationale and Advantages:
-
High Stability: The strong Pd-NHC bond leads to highly stable and long-lived catalysts, often allowing for very low catalyst loadings (down to ppm levels).[11]
-
High Activity: NHC-ligated palladium complexes are often highly active, promoting rapid reactions even at room temperature for some substrates.[11]
-
Effectiveness for Aryl Chlorides: These catalysts have demonstrated particular effectiveness in the challenging coupling of aryl chlorides, suggesting they would be highly competent for the C-Br bond of the benzothiophene substrate.[16]
Potential Drawbacks:
-
Slower Reductive Elimination: In some cases, the very strong Pd-NHC bond can slow down the final reductive elimination step compared to phosphine-based systems.
-
Ligand Synthesis: While many NHC precursors are commercially available, their synthesis can be more complex than that of many phosphine ligands.
Recommended Catalysts:
-
[(NHC)Pd(allyl)Cl] complexes: These are well-defined, air-stable precatalysts that are readily activated under the reaction conditions.[11]
-
In situ generation from Pd(OAc)₂ and an imidazolium salt: This offers a flexible and cost-effective approach to screening different NHC ligands.
Nickel-Based Catalytic Systems
Nickel, being more earth-abundant and less expensive than palladium, presents an attractive alternative for cross-coupling reactions.[17] Nickel catalysts often exhibit different reactivity and selectivity profiles compared to their palladium counterparts.
Rationale and Advantages:
-
Cost-Effectiveness: The lower cost of nickel makes it a highly desirable choice for industrial applications.[5]
-
Unique Reactivity: Nickel catalysts are particularly effective for coupling unreactive electrophiles like aryl chlorides and phenol derivatives (e.g., tosylates, mesylates).[18][19] This suggests high potential for the 5-bromo-benzothiophene substrate.
-
Green Solvents: Many nickel-catalyzed Suzuki couplings have been successfully developed in more environmentally friendly solvents.[17]
Potential Drawbacks:
-
Sensitivity: Nickel(0) species are generally more sensitive to air and moisture than Pd(0) species, often requiring more stringent inert conditions.
-
Side Reactions: Nickel catalysts can be more prone to side reactions like homocoupling of the boronic acid.
-
Toxicity: Nickel compounds generally have higher toxicity concerns than palladium compounds.
Recommended Catalysts:
-
NiCl₂(PCy₃)₂: A commercially available, air-stable Ni(II) precatalyst that is effective for the coupling of a wide range of aryl halides and sulfonates.[17]
-
NiCl₂(dppe) or NiCl₂(dppp): These complexes with bidentate phosphine ligands are also common and effective precatalysts for Suzuki-Miyaura reactions.[18]
Quantitative Data Summary
While no direct experimental data exists for 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, the following table provides a comparative summary of typical conditions and expected performance based on analogous heteroaryl bromide couplings found in the literature.
| Catalyst System | Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range (%) | Reference |
| Pd/Buchwald Ligand | Pd(OAc)₂ (1-2) | XPhos (2-4) | K₃PO₄ (2.0) | Toluene/H₂O | 80-110 | 85-98 | [10][15] |
| Pd/NHC Ligand | [(IMes)Pd(allyl)Cl] (1) | - | K₂CO₃ (2.0) | 1,4-Dioxane | RT-80 | 90-99 | [11][16] |
| Nickel/Phosphine | NiCl₂(PCy₃)₂ (3-5) | - | K₃PO₄ (3.0) | 2-MeTHF | 60-100 | 75-95 | [17][18] |
Note: Yields are highly dependent on the specific boronic acid coupling partner and require empirical optimization.
Experimental Workflow and Protocols
The following sections detail a generalized workflow and a specific protocol for conducting the Suzuki-Miyaura coupling of the target substrate.
Generalized Experimental Workflow
A robust experimental design is crucial for achieving reproducible and high-yielding results in cross-coupling reactions. The process involves careful preparation, execution under an inert atmosphere, and thorough analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Yoneda Labs [yonedalabs.com]
- 14. orgsyn.org [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Halogenated Benzothiophenes: Spotlight on 5-Bromo-3-methylbenzo[b]thiophene Derivatives
Introduction
The benzothiophene scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Derivatives of this heterocyclic system exhibit a vast spectrum of pharmacological effects, including potent antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4][5] The introduction of halogen atoms onto the benzothiophene core is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and target specificity.
This guide provides a comparative analysis of the biological activities of 5-Bromo-3-methylbenzo[b]thiophene derivatives against other halogenated benzothiophenes. We will delve into structure-activity relationships (SAR), examine supporting experimental data, and provide detailed protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for navigating this promising class of compounds.
Comparative Biological Activities: The Influence of Halogenation
The nature of the halogen substituent (F, Cl, Br, I) and its position on the benzothiophene ring are critical determinants of biological activity. These modifications influence the molecule's electronics, lipophilicity, and ability to form specific interactions, such as halogen bonds, with biological targets.[6][7]
Antimicrobial Activity
Halogenated benzothiophenes have emerged as a promising class of antimicrobial agents, addressing the urgent need for new therapeutics to combat resistant pathogens.[8][9] Systematic studies have revealed that the position and type of halogen significantly impact efficacy.
Notably, derivatives with a halogen at the 3-position have shown considerable antibacterial and antifungal properties.[10] For instance, 3-chloro and 3-bromo analogs bearing a cyclohexanol group at the 2-position demonstrated potent activity, particularly against Gram-positive bacteria.[11] The compound 5-Bromo-3-methylbenzo[b]thiophene serves as a crucial synthetic intermediate, providing a versatile platform for generating diverse analogs for extensive SAR studies in the quest for novel antimicrobial drugs.[1]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Benzothiophene Derivatives
| Compound/Class | Staphylococcus aureus (Gram+) | Bacillus cereus (Gram+) | Escherichia coli (Gram-) | Candida albicans (Fungus) | Reference |
| 3-Chloro-2-(methyl alcohol)-benzothiophene | 256 | 128 | >256 | 128 | [10] |
| 3-Halo-benzothiophene Derivatives | N/A | N/A | 8 - 64 ¹ | 32 - 64 | [9] |
| 3-Iodo-2-(thiophen-2-yl)-benzothiophene | - | - | - | Active | [12] |
¹ Activity observed in the presence of Polymyxin B (PMB), an outer membrane permeabilizing agent.
Anticancer Activity
The benzothiophene scaffold is integral to several anticancer agents, and halogenation has proven to be a powerful tool for enhancing their cytotoxic potency.[4][13][14] The antiproliferative activity of some halogenated heterocyclic compounds has been shown to increase in the order of F < Cl < Br, highlighting the role of the halogen's properties.[13]
Benzothiophene-based acrylonitrile analogs, for example, exhibit potent growth inhibition against a wide panel of human cancer cell lines, with GI₅₀ values often in the nanomolar range.[15] A key mechanism of action for some of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to mitotic arrest and cell death.[15]
Table 2: Comparative Anticancer Activity (GI₅₀, nM) of Benzothiophene Acrylonitrile Analogs
| Compound | Leukemia Cell Lines | Colon Cancer Cell Lines | CNS Cancer Cell Lines | Prostate Cancer Cell Lines | Reference |
| Analog 5: Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | 10 - 66.5 | 10 - 66.5 | 10 - 66.5 | 10 - 66.5 | [15] |
| Analog 6: Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | 21.2 - 50.0 | 21.1 - 98.9 | 21.2 - 50.0 | 21.2 - 50.0 | [15] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and benzothiophene derivatives have been identified as effective anti-inflammatory agents.[16][17] Studies have shown that specific brominated benzothiophene derivatives possess significant antioxidant and anti-inflammatory effects.[18]
A compelling mechanism involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. Certain tetrahydrobenzo[b]thiophene derivatives activate NRF2, which in turn upregulates the expression of antioxidant enzymes and suppresses the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[19]
Table 3: Comparative Anti-inflammatory Activity of Halogenated Benzothiophene Derivatives
| Compound/Class | Mechanism of Action | Key Effect | Reference |
| p-Bromo-benzothiophene derivatives | Antioxidant | Protection against radiation-induced neuroinflammation | [18] |
| Tetrahydrobenzo[b]thiophene derivatives | NRF2 Activation | Reversal of elevated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | [19] |
| 3-Substituted 1-benzothiophene-2-carboxanilides | COX/LT Inhibition | Varied inhibition of LTB₄ biosynthesis | [16] |
Structure-Activity Relationship (SAR) and Synthetic Strategy
The biological profile of a halogenated benzothiophene is intricately linked to its structure. The bromine atom in 5-Bromo-3-methylbenzo[b]thiophene is not merely a substituent; it is a strategic functional handle. Its position at C5 makes it amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of diverse chemical moieties.[1][20] This synthetic versatility is paramount for constructing chemical libraries to perform detailed SAR studies and optimize lead compounds.
From a mechanistic standpoint, heavier halogens like bromine and iodine are more effective at forming halogen bonds —a specific type of noncovalent interaction where the halogen acts as an electrophilic center. These interactions (e.g., X···O and X···π) can be critical for high-affinity binding to protein targets, a phenomenon not typically observed with chloro- or fluoro-substituents.[6][7] The interplay between the halogen's position, its electronic properties, and the presence of other functional groups, such as the methyl group at C3, collectively dictates the compound's ultimate biological activity.[10]
Experimental Protocols & Workflows
To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating biological activity. The Broth Microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of potential antimicrobial agents.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established methodologies for testing the antimicrobial susceptibility of benzothiophene derivatives.[10]
-
Preparation of Stock Solution: Dissolve the test compound (e.g., a 5-bromo-3-methylbenzo[b]thiophene derivative) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium. This creates a gradient of compound concentrations across the plate. Ensure the final DMSO concentration is non-toxic to the microbes (<1%).
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Chloramphenicol) should also be tested as a reference.[21]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Caption: Workflow for the Broth Microdilution MIC Assay.
Mechanism of Action: Visualizing a Signaling Pathway
Understanding the molecular pathways modulated by these compounds is crucial for rational drug design. As mentioned, one key anti-inflammatory mechanism for some benzothiophenes is the activation of the NRF2 pathway.
Under normal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. Electrophilic compounds, including certain benzothiophene derivatives, can react with cysteine residues on KEAP1. This disrupts the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus.[19] In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of cytoprotective proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), while simultaneously suppressing inflammatory mediators.[19]
Caption: NRF2-mediated anti-inflammatory signaling pathway.
Conclusion
The biological activity of halogenated benzothiophenes is a rich and dynamic field of study. This guide illustrates that while the benzothiophene core is a potent pharmacophore, the specific biological outcome is critically dependent on the substitution pattern. Halogenation, particularly with bromine, not only enhances intrinsic activity across antimicrobial, anticancer, and anti-inflammatory domains but also provides essential synthetic handles for further optimization.
5-Bromo-3-methylbenzo[b]thiophene stands out not just for the activities of its derivatives, but for its strategic value as a versatile building block.[1] Its defined points of reactivity allow medicinal chemists to systematically explore chemical space and refine structure-activity relationships. Future research should focus on leveraging this synthetic tractability to develop next-generation therapeutics with improved potency, selectivity, and safety profiles to address pressing global health challenges.
References
- Unveiling the Antimicrobial Potential of 3-Halo-1-Benzothiophene Derivatives: A Compar
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH.
- Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities.
- Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflamm
- Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X‐Ray Crystal Structure Measurements. Sci-Hub.
- Comparative Reactivity Analysis: 3-Chloro-4-methylbenzo[b]thiophene versus Other Halogen
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. ijpsrr.com.
- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activ
- Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science Publisher.
- Superior anticancer activity of halogenated chalcones and flavonols over the n
- Benzothiophene: Assorted Bioactive Effects. ijpspp.com.
- Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements. PMC - NIH.
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH.
- Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal.
- 5-Bromo-3-methylbenzo[b]thiophene. Benchchem.
- An Expeditious Synthesis of Benzothiophenes: a promising class of anticancer agents.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Synthesis and biological evaluation of novel benzothiophene deriv
- Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides. Semantic Scholar.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X‐Ray Crystal Structure Measurements / ChemistryOpen, 2014 [sci-hub.box]
- 7. Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [ircommons.uwf.edu]
- 10. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 13. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Expeditious Synthesis of Benzothiophenes: a promising class of anticancer agents | SBASSE [sbasse.lums.edu.pk]
- 15. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. globalresearchonline.net [globalresearchonline.net]
comparing the efficacy of different bases in sulfonamide synthesis with 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
An In-depth Comparison of Base Efficacy for the Reaction of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl Chloride with Amines
In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutic agents.[1][2] The synthesis of these vital compounds, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation for any researcher in drug development. The choice of base in this reaction is not a trivial matter; it is a critical parameter that can dictate the success, efficiency, and purity of the final product.
This guide provides a detailed comparison of the efficacy of various organic bases in the synthesis of sulfonamides, with a specific focus on the highly reactive electrophile, 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride. We will explore the mechanistic role of the base, compare the performance of common bases, provide a practical experimental protocol for their evaluation, and discuss expected outcomes based on established chemical principles.
The Dual Role of the Base: Catalyst and Scavenger
In sulfonamide synthesis, the base serves two primary functions:
-
Proton Scavenger: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). The base is crucial for neutralizing this acidic byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Nucleophilicity Enhancement/Catalysis: In some cases, particularly with less reactive amines or sulfonyl chlorides, the base can act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive intermediate, which is then more susceptible to attack by the amine.[3]
The selection of an appropriate base requires a careful balance of its properties, including basicity (pKa), nucleophilicity, and steric hindrance.
Comparing the Contenders: A Head-to-Head Analysis of Common Bases
While direct comparative studies on 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride are not extensively documented, we can extrapolate the expected performance of common bases based on their known chemical properties and behavior in analogous sulfonylation reactions.
| Base | Structure | pKa (Conjugate Acid) | Key Characteristics & Expected Performance |
| Pyridine | ~5.2 | Pros: Good solvent, effective acid scavenger. Cons: Can act as a nucleophilic catalyst, potentially leading to side products. Its relatively low basicity may require longer reaction times or heating. | |
| Triethylamine (TEA) | ~10.7 | Pros: Stronger, non-nucleophilic base.[4] Commonly used and effective in many sulfonamide preparations.[5][6] Cons: Can be sterically hindered, which may slow down the reaction with bulky amines. | |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | Pros: Highly sterically hindered, making it a very poor nucleophile.[4] This minimizes side reactions.[4] Cons: Its bulk can sometimes make it a less effective proton scavenger, potentially leading to incomplete reactions. | |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | Pros: Excellent nucleophilic catalyst that can significantly accelerate the reaction, especially with hindered or weakly nucleophilic amines.[3][7] Often used in catalytic amounts alongside a stoichiometric base like TEA or DIPEA.[7] Cons: Can be too reactive, leading to undesired side reactions if not used judiciously. |
Expert Insight: For a reactive sulfonyl chloride like 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, a non-nucleophilic, sterically hindered base such as DIPEA is often a good starting point to minimize potential side reactions. However, if the reaction is sluggish, the addition of a catalytic amount of DMAP can be highly effective. Triethylamine represents a reliable and cost-effective option for less demanding substrates.
Proposed Experimental Protocol for Comparative Analysis
To empirically determine the optimal base for your specific amine, a parallel synthesis approach is recommended. This protocol is designed for the reaction of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride with a generic primary amine (e.g., benzylamine) as a model substrate.
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride[8]
-
Benzylamine
-
Pyridine
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials with stir bars
Experimental Workflow Diagram:
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 5. eurjchem.com [eurjchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 5-Bromo-3-methylbenzo[b]thiophene-Derived Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[3] Off-target effects, where an inhibitor modulates kinases other than its intended target, are a common phenomenon.[4][5] These unintended interactions can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology.[5][6][7]
This guide provides an in-depth analysis of the off-target effects of a specific chemical scaffold: 5-Bromo-3-methylbenzo[b]thiophene. Derivatives of this scaffold have been investigated as inhibitors of several kinases, most notably p38 MAP kinase, a key mediator of inflammatory responses.[8][9] We will objectively compare their performance with alternative inhibitors, provide supporting experimental data, and detail robust protocols for assessing kinase selectivity, empowering researchers to make informed decisions in their drug discovery programs.
Comparative Analysis: Selectivity Profiles of Benzo[b]thiophene Derivatives vs. Alternatives
The crux of kinase inhibitor development lies in understanding a compound's selectivity profile.[2] While a specific 5-Bromo-3-methylbenzo[b]thiophene derivative's comprehensive kinome scan is not publicly available, we can establish a framework for comparison using well-characterized inhibitors targeting the p38 MAPK pathway. The p38 family itself has four isoforms (α, β, γ, δ), and achieving isoform selectivity is a key goal to mitigate potential side effects.[9][10]
Rationale for Comparison: The p38α isoform is the most studied for its role in inflammation, and its dysregulation is linked to various diseases.[8][11] However, systemic inhibition of p38 has been associated with adverse effects, including hepatotoxicity and cardiotoxicity, underscoring the need for highly selective agents.[6][8]
Table 1: Comparative Selectivity of p38 MAPK Inhibitors
| Inhibitor Class | Representative Compound | Primary Target | Key Off-Targets / Selectivity Notes | Reference |
| Benzo[b]thiophene Derivative | Hypothetical Compound A | p38α | Data not publicly available. Evaluation requires kinome-wide screening. | N/A |
| Pyridinylimidazole | SB203580 | p38α, p38β | Potent inhibitor of RIPK2, GAK, and others. Widely used as a tool compound but known for significant off-targets. | [Public Kinome Scans] |
| Diaryl Urea | BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | Binds to an allosteric site (Type II inhibitor), generally conferring higher selectivity against many other kinases compared to ATP-competitive inhibitors. | [Public Kinase Profiling Data] |
| Novel Benzothiazole Derivative | Compound 22 (from a 2025 study) | p38α | Showed a high selectivity index against breast cancer cell lines versus healthy cell lines, suggesting a favorable therapeutic window.[11] | [11] |
| Proprietary Inhibitor | AS1940477 | p38α, p38β | Highly selective; showed no effect against 100 other protein kinases, including the p38γ and δ isoforms.[9] | [9] |
Causality Behind Selectivity: The selectivity of a kinase inhibitor is dictated by subtle differences in the amino acid composition and conformation of the ATP-binding pocket.[3] For instance, the ability of Type II inhibitors like BIRB 796 to access an adjacent allosteric pocket, which is not present in all kinases, is a key reason for its improved selectivity profile over more conventional ATP-competitive (Type I) inhibitors.
Experimental Workflows for Assessing Off-Target Effects
To rigorously define an inhibitor's selectivity, a multi-faceted experimental approach is essential. Here, we detail validated, step-by-step protocols for key assays that provide complementary information on inhibitor binding and activity.
Workflow 1: Broad Kinome Profiling with Competitive Binding Assays
The initial step to understand selectivity is often a broad screen against hundreds of kinases. The KINOMEscan™ platform is an industry-standard method for this purpose.[12][13][14]
Principle: This is a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified. If the test compound binds the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower signal.[13]
Caption: Workflow for KINOMEscan competitive binding assay.
Detailed Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a stock solution of the 5-Bromo-3-methylbenzo[b]thiophene inhibitor in 100% DMSO. A typical screening concentration is 1 µM or 10 µM.
-
Assay Plate Setup: In a multi-well plate, combine the test compound with the individual kinases from the panel. A DMSO vehicle control is run in parallel to define 0% inhibition. A control compound with known interactions is also used for quality control.
-
Binding Reaction: The kinase-compound mixtures are added to wells containing the immobilized active-site directed ligand. The reaction is allowed to proceed to equilibrium.
-
Capture and Wash: The solid support (e.g., beads) is washed to remove any kinases that did not bind.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified. In the KINOMEscan assay, this is typically done by qPCR, amplifying the unique DNA tag conjugated to each kinase.
-
Data Analysis: The signal in the presence of the test compound is compared to the DMSO control. Results are often expressed as percent of control, where a lower percentage indicates stronger binding of the inhibitor.
Workflow 2: In-Cell Target Engagement with the Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are powerful, they do not account for the complex cellular environment. CETSA® is a groundbreaking method to verify that a compound binds its target inside intact cells.[15][16][17]
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability.[17] In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein at each temperature is then quantified.[16][17][18]
Detailed Protocol: CETSA® for Target Validation
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the benzo[b]thiophene inhibitor or DMSO vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[15]
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes) using a PCR machine, followed by cooling.
-
Cell Lysis: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or by adding a lysis buffer.[15]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 16,000 x g) to pellet the aggregated, denatured proteins.[19]
-
Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target kinase (e.g., p38α) in the supernatant using a standard protein detection method like Western blotting or an AlphaScreen®/ELISA-based format.[15]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample confirms target engagement.[16]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Workflow 3: Biochemical IC50 Determination with TR-FRET Assays
After identifying on- and off-targets, it is crucial to quantify the potency of the inhibitor against them. The LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method for determining IC50 values.[20][21]
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[22] It uses a europium (Eu)-labeled antibody that recognizes the kinase and a fluorescently labeled, ATP-competitive tracer that binds to the kinase's active site. When both are bound, FRET occurs. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.[22][23]
Detailed Protocol: LanthaScreen™ IC50 Determination
-
Reagent Preparation: Prepare solutions of the kinase, the Eu-labeled antibody, and the fluorescent tracer in the appropriate assay buffer.[21]
-
Compound Dilution: Perform a serial dilution of the benzo[b]thiophene inhibitor in DMSO, then create intermediate dilutions in assay buffer.
-
Assay Plate Addition: In a microplate, perform the following additions in order:
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[23][24]
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the europium donor and the fluorescent acceptor.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot this ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Interpreting the Data: From Selectivity Score to Cellular Consequences
The data from these assays provide a comprehensive picture of an inhibitor's selectivity.
-
KINOMEscan provides a broad, semi-quantitative view of the inhibitor's binding profile across the kinome.
-
CETSA confirms that the inhibitor engages its intended target (and potentially off-targets) in a more physiologically relevant context.
-
LanthaScreen delivers precise IC50 values, allowing for quantitative comparison of potency against different kinases.
An inhibitor's off-target interactions can have profound cellular consequences. For example, if a p38α inhibitor also potently inhibits a kinase involved in cell cycle progression, it could lead to unintended anti-proliferative effects or toxicity.[25] Therefore, it is critical to correlate kinome profiling data with cellular phenotype. If unexpected toxicity or activity is observed in cell-based assays, the list of off-targets identified through profiling provides a rational basis for follow-up studies to determine the causative kinase.
Caption: On-target vs. potential off-target signaling.
Conclusion and Future Directions
The development of selective kinase inhibitors is a nuanced endeavor that requires a deep understanding of a compound's interaction with the entire kinome. While the 5-Bromo-3-methylbenzo[b]thiophene scaffold shows promise, its ultimate utility will depend on a thorough and objective analysis of its off-target effects. By employing a suite of orthogonal, robust experimental techniques—from broad kinome scanning to in-cell target engagement and quantitative biochemical assays—researchers can build a comprehensive selectivity profile. This data-driven approach is paramount for minimizing toxicity, understanding unexpected phenotypes, and ultimately developing safer and more effective kinase-targeted therapies. The failure of many kinase inhibitors in clinical trials due to off-target effects or lack of efficacy highlights the necessity of these rigorous preclinical validation steps.[8][11][25]
References
-
Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology. [Link]
-
Johnson, G.L., et al. (2020). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. PMC. [Link]
-
Schulze-Luehrmann, J. & Ghosh, S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PMC. [Link]
-
Bamborough, P., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Park, H., et al. (2022). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH. [Link]
-
Abdel-Maksoud, M.S., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
-
Tanaka, H., et al. (2013). Anti-inflammatory effect and selectivity profile of AS1940477, a novel and potent p38 mitogen-activated protein kinase inhibitor. PubMed. [Link]
-
Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Wang, C., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. ResearchGate. [Link]
-
Lin, A., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
ResearchGate. (2025). Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. [Link]
-
Drug Discovery World. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
Niesen, F.H., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Robers, M.B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Ferguson, F.M., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Markgraf, C. & Wilsbacher, J. (2021). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. [Link]
-
Al-Warhi, T., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. [Link]
Sources
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect and selectivity profile of AS1940477, a novel and potent p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. youtube.com [youtube.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. tandfonline.com [tandfonline.com]
- 18. youtube.com [youtube.com]
- 19. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - IN [thermofisher.com]
- 22. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 25. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Key Isomers: A Spectroscopic Comparison of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl Chlorides
In the intricate landscape of medicinal chemistry and drug development, the precise structural characterization of molecular intermediates is not merely a procedural step but a cornerstone of success. The isomeric purity of these intermediates can profoundly influence the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide provides an in-depth spectroscopic comparison of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride and its key positional isomers, offering a practical framework for their differentiation using routine analytical techniques.
The benzo[b]thiophene scaffold is a privileged structure in numerous pharmacologically active compounds. When functionalized with a reactive sulfonyl chloride group, it becomes a versatile building block for synthesizing a diverse array of sulfonamides, a class of drugs with broad therapeutic applications. However, the synthesis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride can potentially yield other positional isomers of the bromine atom on the benzene ring, namely the 4-bromo, 6-bromo, and 7-bromo analogues. Distinguishing between these isomers is critical, as their differing electronic and steric properties can lead to variations in reactivity and, ultimately, the biological activity of their derivatives.
This guide will navigate the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy to create a comprehensive analytical toolkit for the unambiguous identification of these isomers.
The Isomers in Focus
The primary compound of interest is 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride . The potential positional isomers that may arise during synthesis are:
-
4-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
-
6-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
-
7-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
The structural variations of these isomers are illustrated below.
Caption: Chemical structures of the four positional isomers of bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons on the benzene portion of the molecule provide a unique fingerprint for each isomer.
The key to differentiation lies in the number of signals, their splitting patterns (multiplicity), and their coupling constants (J-values) for the aromatic protons. The methyl group will consistently appear as a singlet, likely in the range of 2.5-2.8 ppm, slightly downfield due to the influence of the aromatic system and the sulfonyl chloride group. The aromatic protons will resonate further downfield, typically between 7.0 and 8.5 ppm.
Predicted ¹H NMR Spectral Data
| Isomer | Predicted Aromatic Proton Signals and Splitting Patterns |
| 5-Bromo | Three distinct aromatic protons. One singlet (H-4) and two doublets (H-6 and H-7) with ortho coupling (J ≈ 8.5 Hz). |
| 4-Bromo | Three distinct aromatic protons. A doublet (H-5), a triplet (H-6), and a doublet (H-7), all with ortho and/or meta coupling. |
| 6-Bromo | Three distinct aromatic protons. One singlet (H-7), a doublet (H-5), and a doublet of doublets (H-4). |
| 7-Bromo | Three distinct aromatic protons. A doublet (H-6), a triplet (H-5), and a doublet (H-4), all with ortho and/or meta coupling. |
The most definitive distinction will come from the proton without any ortho neighbors, which will appear as a singlet or a narrowly split doublet due to meta-coupling. In the 5-bromo isomer, the proton at the C4 position is expected to be a singlet. Similarly, for the 6-bromo isomer, the proton at C7 should appear as a singlet. The 4-bromo and 7-bromo isomers will not exhibit any singlets in the aromatic region, instead showing a series of coupled doublets and triplets.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information, confirming the number of unique carbon environments and offering insights into the electronic effects of the substituents. The presence of the electron-withdrawing bromine and sulfonyl chloride groups will significantly influence the chemical shifts of the carbon atoms.
Predicted ¹³C NMR Chemical Shifts
| Isomer | Key Differentiating Features |
| 5-Bromo | The carbon bearing the bromine (C-5) will be significantly shifted and will likely show a reduced intensity in a standard proton-decoupled spectrum. |
| 4-Bromo | The C-4 carbon signal will be similarly affected. The proximity of the bromine to the thiophene ring may influence the chemical shifts of the bridgehead carbons. |
| 6-Bromo | The C-6 carbon will be clearly identifiable. |
| 7-Bromo | The C-7 carbon will be identifiable, and its proximity to the thiophene sulfur may lead to unique chemical shift values compared to the other isomers. |
While predicting the exact chemical shifts is complex without experimental data, the pattern of signals, particularly for the quaternary carbons (C-3, C-3a, C-7a, and the carbon attached to bromine), will be distinct for each isomer.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is excellent for confirming the presence of key functional groups. All four isomers will exhibit characteristic absorption bands for the sulfonyl chloride and the aromatic system.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | 1375 - 1350 | Strong |
| S=O Symmetric Stretch | 1180 - 1160 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C-Br Stretch | 680 - 515 | Medium to Strong |
The primary utility of IR in distinguishing these isomers lies in the out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region.[1] The pattern of these bands is highly dependent on the substitution pattern of the benzene ring. For instance, an isolated proton (as in the 5-bromo and 6-bromo isomers) will have a characteristic OOP bending frequency that differs from a system with two or three adjacent protons.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. A key feature for all four isomers will be the isotopic pattern of the molecular ion peak. Due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks (M+, M+2, M+4).[2]
Predicted Mass Spectral Data
| Feature | Expected Observation |
| Molecular Ion | A complex isotopic cluster confirming the molecular formula C₉H₆BrClO₂S₂. |
| Key Fragments | - Loss of Cl (M-35) - Loss of SO₂Cl (M-99) - Fragmentation of the benzothiophene ring system. |
While the primary fragmentation pathways (loss of the sulfonyl chloride group) are likely to be similar for all isomers, the relative intensities of the fragment ions may differ subtly due to the varying stability of the resulting carbocations, which is influenced by the position of the bromine atom. However, distinguishing the isomers based solely on their mass spectra can be challenging.[3]
UV-Vis Spectroscopy: A Look at the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzothiophene core is a strong chromophore, and the position of the bromine atom and the sulfonyl chloride group will influence the λmax (wavelength of maximum absorbance).
Predicted UV-Vis Absorption
| Isomer | Predicted λmax |
| All Isomers | Expected to show strong absorption in the UV region, likely with multiple bands corresponding to π → π* transitions of the benzothiophene system. |
The position of the bromine atom will subtly alter the electronic distribution and, therefore, the energy of the electronic transitions. Generally, substituents that can extend conjugation or have significant electronic effects can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax. While these shifts may be small, high-resolution UV-Vis spectroscopy could potentially be used as a complementary technique for differentiation.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Optimize the spectral width to cover the aromatic and aliphatic regions.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer acquisition time and a greater number of scans will be required due to the low natural abundance of ¹³C.
-
Caption: Workflow for NMR spectroscopic analysis.
2. IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or a Nujol mull.[5] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern.
-
If possible, perform tandem MS (MS/MS) to obtain fragmentation data.
-
Caption: General workflow for Mass Spectrometry analysis.
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., acetonitrile or ethanol) in a quartz cuvette.[6][7]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the sample spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).[8]
-
Conclusion
While the synthesis of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride may present challenges in achieving complete regioselectivity, a multi-faceted spectroscopic approach can effectively differentiate the desired product from its positional isomers. ¹H NMR spectroscopy stands out as the most definitive technique, with the splitting patterns of the aromatic protons providing a clear and unambiguous signature for each isomer. Complementary data from ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy can further corroborate the structural assignment, ensuring the isomeric purity of this critical synthetic intermediate. By employing the systematic approach outlined in this guide, researchers and drug development professionals can confidently characterize these molecules, thereby upholding the rigorous standards of scientific integrity and paving the way for the successful development of novel therapeutics.
References
- BenchChem. (2025).
- Scribd. (n.d.). UV-Vis Sample Prep & Analysis Guide.
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Unknown. (n.d.).
- Ossila. (n.d.).
- Technology Networks. (2023, December 18).
- Chemguide. (n.d.). Mass spectrometry menu.
- MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
- American Chemical Society. (n.d.). Mass Spectrometric Analysis.
- Maricopa Open Digital Press. (n.d.). Table of Characteristic IR Absorptions.
- UCLA Chemistry. (n.d.).
- OpenStax. (n.d.). 15.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- ResearchGate. (2023, July 14). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
- Chemistry LibreTexts. (2024, September 26). 15.
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Maricopa Open Digital Press. (n.d.).
- The Royal Society of Chemistry. (n.d.). 4.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- University of Wisconsin-Madison. (n.d.).
- Alichem. (n.d.). 5-bromo-3-methylbenzo[b]thiophene.
- ChemicalBook. (n.d.). 5-bromobenzo[b]thiophene-3-carboxylic acid(7312-24-5)ir1.
- Chemical Synthesis Database. (2025, May 20). 5-bromo-3-methyl-1-benzothiophene.
- SciSupplies. (n.d.). 5-Bromo-3-methylbenzo[b]thiophene, 95.0%, 1g.
- ChemicalBook. (n.d.). 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR spectrum.
- Vibrant Pharma Inc. (n.d.). 5-Bromo-3-methylbenzo[b]thiophene.
- Northern Illinois University. (n.d.). INFRARED SPECTROSCOPY (IR).
- Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- The Royal Society of Chemistry. (n.d.).
- Baghdad Science Journal. (n.d.). Absorption and Fluorescence Properties of 3,6-bis(5-bromothiophen-2-yl).
- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
- Scribd. (n.d.). 13C NMR Chemical Shifts Guide.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Unknown. (n.d.).
- ChemicalBook. (n.d.). 3-bromo-5-nitro-benzo[b]thiophene(19492-95-6) 1 h nmr.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- NIST. (n.d.). Benzo[b]thiophene - the NIST WebBook.
- SpectraBase. (n.d.). 6-bromo-3-methylbenzo[b]thiophene, 1,1-dioxide - Optional[1H NMR].
- TCI Chemicals. (n.d.). 1H-NMR.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- ResearchGate. (2025, August 9).
- PMC - NIH. (2024, February 10).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. ossila.com [ossila.com]
- 8. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride
This document provides essential, step-by-step guidance for the safe and compliant disposal of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 338797-11-8). As a reactive sulfonyl chloride compound, its handling and disposal require meticulous attention to procedural safety to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Core Principles: Understanding the Hazard
5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a reactive chemical that poses several hazards. The primary risk stems from the sulfonyl chloride functional group, which reacts exothermically with nucleophiles, most notably water.
-
Reactivity with Water (Hydrolysis): Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2] This reaction is often vigorous and exothermic, capable of causing thermal and chemical burns if not controlled.
-
Corrosivity: Due to the generation of HCl and the inherent nature of the sulfonic acid byproduct, the compound and its reaction mixtures are corrosive.[3]
-
Toxicity and Irritation: Halogenated organic compounds and sulfonyl chlorides are typically irritating to the skin, eyes, and respiratory system.[4]
-
Environmental Hazard: As a halogenated organic compound, it must be disposed of as regulated hazardous waste to prevent environmental contamination.[5][6][7]
The fundamental principle of disposal is to convert the reactive sulfonyl chloride into a less reactive, neutralized salt through controlled hydrolysis before consigning it to the appropriate hazardous waste stream.
Pre-Disposal Safety and Preparation
Before beginning any disposal procedure, a thorough risk assessment must be conducted. The following materials and personal protective equipment (PPE) are mandatory.
| Category | Item | Rationale |
| PPE | Chemical Splash Goggles & Face Shield | Protects against splashes of the corrosive reagent and quenching solution. |
| Heavy-duty Chemical Resistant Gloves (e.g., Butyl Rubber) | Provides protection against skin contact with the halogenated and corrosive material. | |
| Flame-Resistant Lab Coat | Protects against chemical splashes and potential fire hazards. | |
| Engineering Controls | Certified Chemical Fume Hood | All steps must be performed in a fume hood to contain corrosive vapors and toxic fumes.[8][9] |
| Equipment | Stir Plate & Stir Bar | Ensures efficient mixing during the neutralization process.[10] |
| Beaker/Flask (at least 10x the volume of the waste) | Provides ample headspace to contain any effervescence or splashing. | |
| Ice Bath | Crucial for controlling the exothermic reaction temperature.[10][11] | |
| Reagents | 5% Sodium Bicarbonate (NaHCO₃) Solution (or other weak base) | The quenching agent used to hydrolyze the sulfonyl chloride and neutralize the acidic byproducts.[10][12] |
| pH Test Strips or pH Meter | To verify the completion of neutralization.[11][13] | |
| Waste Containment | Labeled Hazardous Waste Containers | Separate, clearly labeled containers for aqueous and solid halogenated organic waste are required.[5][14] |
Step-by-Step Disposal Protocol: Quenching Excess Reagent
This protocol is designed for the safe neutralization of small quantities of residual 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, such as the excess reagent from a completed reaction.
Causality: The objective is to slowly hydrolyze the sulfonyl chloride in a controlled manner. By adding the reactive chemical to a large excess of a cold, basic solution, we ensure the reaction rate is manageable and the heat generated is safely dissipated.[10][11]
-
Prepare the Quenching Solution: In a chemical fume hood, prepare a 5% aqueous solution of sodium bicarbonate. Place this solution in a suitably large beaker or flask equipped with a magnetic stir bar and place it in an ice bath to cool to 0-5 °C.
-
Initiate Stirring: Begin vigorous stirring of the cold sodium bicarbonate solution. Proper agitation is critical, especially if the sulfonyl chloride is in an organic solvent, to maximize the interface between the aqueous and organic phases.[10]
-
Slow Addition of Waste: Using a pipette or dropping funnel, add the 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride waste to the cold, stirring basic solution dropwise and at a very slow rate.
-
Monitor the Reaction: Observe the reaction closely. If you notice excessive bubbling, fuming, or a rapid temperature increase, immediately stop the addition until the reaction subsides. The slow addition is the primary method of controlling the exothermic process.[15]
-
Allow for Complete Reaction: After the addition is complete, allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure the hydrolysis is complete.[10]
-
Verify Neutralization: Remove the ice bath and allow the mixture to warm to room temperature. Check the pH of the aqueous solution using a pH strip or meter. The pH should be between 7 and 9.[13] If the solution is still acidic, add more sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Waste Segregation and Collection: The resulting neutralized aqueous solution contains the sodium salt of 5-bromo-3-methylbenzo[b]thiophene-2-sulfonic acid. This solution must be collected in a container clearly labeled "Aqueous Halogenated Organic Waste." Do not pour it down the drain.[5][7]
Disposal of Contaminated Materials
Any materials that come into direct contact with 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride are considered hazardous waste.
-
Spill Residues: In the event of a spill, it should be contained with an inert, non-combustible absorbent material like sand or vermiculite.[11] Do not use combustible materials like paper towels or sawdust. The contaminated absorbent must be collected in a separate, sealed, and clearly labeled container.[16]
-
Contaminated Labware and PPE: Used gloves, pipette tips, and empty reagent containers must be collected in a heavy-duty plastic bag or a designated solid waste container.
-
Labeling and Disposal: All solid waste must be placed in a container labeled "Solid Halogenated Organic Waste."[6] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office in accordance with local and federal regulations.[14][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride.
Caption: Logical workflow for the proper disposal of 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride.
References
-
Technical Support Center: Sulfonyl Chloride Work-up . Benchchem. Link
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides . American Chemical Society. Link
-
Essential Guide to the Safe Disposal of Methanesulfonyl Chloride . Benchchem. Link
-
OSHA Compliance For Laboratories . US Bio-Clean. Link
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND . ChemicalBook. Link
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY . NJ.gov. Link
-
5-BROMO-2-METHYLTHIOPHENE-3-SULFONYL CHLORIDE . CymitQuimica. Link
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides . Canadian Science Publishing. Link
-
How to Neutralize Acid: Effective Ways (2024) . Ryze Chemie. Link
-
PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES . Google Patents. Link
-
sop-chemical-waste-disposal-via-neutralization.docx . Link
-
HAZARDOUS WASTE SEGREGATION . Link
-
7.15 Reactive and Potentially Explosive Chemicals . Environment, Health and Safety. Link
-
An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry . Benchchem. Link
-
Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries . NIH. Link
-
Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices . Needle.Tube. Link
-
Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System . Link
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides . Link
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ACS Publications. Link
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) . ResearchGate. Link
-
Research laboratory wastewater neutralization systems . ACS Chemical Health & Safety. Link
-
Safety Data Sheet . Fluorochem. Link
-
Halogenated Solvents in Laboratories . Campus Operations. Link
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. Link
-
7.2 Organic Solvents . Cornell EHS. Link
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules . Lab Manager. Link
-
5-Bromothiophene-2-sulfonyl chloride 97 55854-46-1 . Sigma-Aldrich. Link
-
5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride | CAS 338797-11-8 . SCBT. Link
-
Laboratory Safety Guidance . OSHA. Link
-
Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor . ResearchGate. Link
-
Hazardous Waste Reduction . Environmental Health and Safety. Link
-
SAFETY DATA SHEET . Sigma-Aldrich. Link
-
Reactivity Characteristic Background Doument May 2 1980 . EPA. Link
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . Link
-
SAFETY DATA SHEET . Link
-
SAFETY DATA SHEET . Fisher Scientific. Link
-
Treatment Of Reactive Wastes At Hazardous Waste Landfills . EPA Nepis. Link
-
2-Bromo-5-chloro-3-methylbenzo(b)thiophene | C9H6BrClS | CID 2735548 . PubChem. Link
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. Link
-
Hazardous Waste and Disposal . American Chemical Society. Link
-
Safety Data Sheet . CymitQuimica. Link
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Link
-
This compound . ChemScene. Link
-
166964-33-6|5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride . BLDpharm. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Bromo-5-chloro-3-methylbenzo(b)thiophene | C9H6BrClS | CID 2735548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. osha.gov [osha.gov]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 13. uwb.edu [uwb.edu]
- 14. usbioclean.com [usbioclean.com]
- 15. Waste Acid pH Neutralization System, a case study [phadjustment.com]
- 16. nj.gov [nj.gov]
- 17. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
A Researcher's Guide to the Safe Handling of 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride
This guide provides essential safety and handling protocols for 5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride (CAS 338797-11-8), a compound utilized in specialized research and drug development.[1] Given its chemical structure as a sulfonyl chloride, it is critical to handle this substance with the utmost care, assuming it possesses corrosive and water-reactive properties. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and disposal, and emergency response actions to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Hazards
The primary hazards stem from their reactivity with water. Upon contact with moisture, including humidity in the air, sulfonyl chlorides hydrolyze to form hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can lead to the release of corrosive vapors.[5]
Potential Health Effects:
-
Skin Contact: Can cause severe skin burns and irritation.[4][6]
-
Eye Contact: Poses a risk of serious eye damage, potentially leading to permanent injury.[4][6]
-
Inhalation: Inhalation of dust or vapors may lead to severe irritation of the respiratory tract, characterized by coughing and shortness of breath.[6]
-
Ingestion: While less common in a laboratory setting, ingestion can cause significant damage to the gastrointestinal tract.[6]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to mitigate the risks of exposure.[7][8][9]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A full-face shield should be worn over the goggles.[10][11] | Provides a barrier against splashes and airborne particles, protecting the eyes and face from corrosive materials.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7] It is advisable to double-glove. | Protects the skin from direct contact with the corrosive compound.[10] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron worn over clothing.[7] | Prevents contamination of personal clothing and protects the skin from spills.[10] |
| Footwear | Closed-toe shoes, preferably made of a non-porous material.[10] | Protects the feet from accidental spills. |
| Respiratory Protection | To be used based on a risk assessment, especially if there is a potential for aerosol generation or if working outside of a certified chemical fume hood. A NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors is recommended.[8] | Prevents the inhalation of corrosive vapors and dust particles.[7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow should be strictly adhered to.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[12]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[2][3][8]
-
Assemble all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling:
-
When weighing the solid compound, do so within the fume hood.
-
Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[6]
-
Given its reactivity with water, reactions involving this compound should be conducted under anhydrous conditions, potentially using an inert atmosphere (e.g., nitrogen or argon).
-
Always add the sulfonyl chloride to the solvent or reaction mixture slowly and in a controlled manner.
-
Never add water to this product.[6]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[5]
-
The container should be clearly labeled with the chemical name and all relevant hazard warnings.[12]
-
Store in a secondary containment bin to mitigate the impact of any potential leaks.[5][12]
-
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and absorbent paper, must be treated as hazardous waste.[5] Halogenated organic waste should be collected separately from non-halogenated waste streams.[12]
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[12] The label should include "Hazardous Waste," the full chemical name, and associated hazards.[12]
-
Disposal Method: Disposal must be conducted through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3] Under no circumstances should this chemical or its waste be disposed of down the drain. [12]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is vital.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[6] Seek immediate medical attention.[4][6] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[2] Do not use water.[2] Collect the absorbed material into a sealed container for hazardous waste disposal.[2][3] For large spills, evacuate the area and contact your institution's EHS office. |
Decontamination
-
Glassware and Equipment: Glassware should be decontaminated by slowly and carefully adding a suitable quenching agent (e.g., a high-boiling point alcohol like isopropanol, followed by a base like sodium bicarbonate solution) in a fume hood. The reaction can be exothermic, so proceed with caution.
-
Work Surfaces: Clean contaminated surfaces with a suitable solvent, followed by soap and water.[5] All cleaning materials should be disposed of as hazardous waste.[5]
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary.
- New Jersey Department of Health. (n.d.). Ethanesulfonyl Chloride, 2-Chloro- Hazard Summary.
- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.
- Sigma-Aldrich. (2025, November 6). Pyridine-3-sulfonyl chloride Safety Data Sheet.
- Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
- Apollo Scientific. (2023, July 6). Prop-2-ene-1-sulfonyl chloride.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety.
- Fisher Scientific. (2023, August 24). 2-Bromo-5-chloro-3-methylbenzo[b]thiophene Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
- University of Georgia Office of Research. (n.d.). Standard Operating Procedure Template.
- Fisher Scientific. (2023, August 25). 5-Methyl-1-benzothiophene-2-sulfonyl chloride Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). 5-Bromo-2-fluorobenzonitrile Safety Data Sheet.
- RMS Agricultural Consultants. (2013, June 12). Decontaminating Boom Sprays - Sulfonylureas.
- chemBlink. (n.d.). SDS of 5-Bromo-3-(bromomethyl)benzo[b]thiophene, Safety Data Sheets, CAS 1757-24-0.
- Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
- BenchChem. (2025). Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals.
- World Health Organization. (2018). Decontamination and Disinfection of Medical Equipment.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- ResearchGate. (2021, March 8). Decontamination using Chlorine Dioxide Disinfectant with Adjuvants Verses Hydrogen-Peroxide and Pentapotassium Disinfectants on Farm Equipment.
- Centers for Disease Control and Prevention. (2023, November 28). Disinfection of Healthcare Equipment.
- Applied Biosafety. (n.d.). Decontamination Validation of the BSL-4 Chemical Disinfectant Deluge Shower System.
Sources
- 1. scbt.com [scbt.com]
- 2. nj.gov [nj.gov]
- 3. nj.gov [nj.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. research.uga.edu [research.uga.edu]
- 6. actylislab.com [actylislab.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. chemsafe.ie [chemsafe.ie]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 11. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
